CA inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H36ClF8N7O5S2 |
|---|---|
Molecular Weight |
958.3 g/mol |
IUPAC Name |
N-[(1S)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)-2-pyridinyl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |
InChI |
InChI=1S/C41H36ClF8N7O5S2/c1-40(2,63(3,59)60)11-10-22-4-7-24(25-8-9-28(42)33-36(25)56(17-30(45)46)54-39(33)55-64(61,62)23-5-6-23)34(51-22)29(14-19-12-20(43)15-21(44)13-19)52-31(58)18-57-37-32(35(53-57)38(47)48)26-16-27(26)41(37,49)50/h4,7-9,12-13,15,23,26-27,29-30,38H,5-6,14,16-18H2,1-3H3,(H,52,58)(H,54,55)/t26-,27+,29-/m0/s1 |
InChI Key |
CPCUUUACFKQOHY-GKRYNVPLSA-N |
Isomeric SMILES |
CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)F)NS(=O)(=O)C4CC4)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C([C@H]8C[C@H]8C7(F)F)C(=N6)C(F)F)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)F)NS(=O)(=O)C4CC4)C(CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C(C8CC8C7(F)F)C(=N6)C(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery of Novel Carbonic Anhydrase I Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of novel inhibitor scaffolds targeting human carbonic anhydrase I (hCA I), a ubiquitous zinc metalloenzyme involved in fundamental physiological processes. This document details various inhibitor classes, presents quantitative inhibition data, outlines key experimental protocols for inhibitor characterization, and visualizes the inhibitor discovery workflow.
Introduction to Carbonic Anhydrase I
Carbonic anhydrase I (CA I) is one of the sixteen known human α-carbonic anhydrase isoforms. It is a cytosolic enzyme predominantly found in red blood cells and the gastrointestinal tract. CA I catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a crucial reaction for pH homeostasis, CO₂ transport, and electrolyte secretion.[1] While being one of the first discovered CA isoforms, its specific physiological roles are less understood compared to the highly active CA II. However, the involvement of CA I in various pathological conditions, including glaucoma, epilepsy, and certain cancers, has made it an attractive target for the development of isoform-selective inhibitors.[2][3]
The discovery of novel and selective CA I inhibitors is a significant goal in medicinal chemistry. The main challenge lies in achieving selectivity over other highly homologous CA isoforms, particularly the ubiquitously expressed and highly active CA II, to minimize off-target side effects.[3] This has driven the exploration of diverse chemical scaffolds beyond the classical sulfonamide inhibitors.
Novel Inhibitor Scaffolds for Carbonic Anhydrase I
The quest for potent and selective CA I inhibitors has led to the exploration of a wide array of chemical scaffolds. While sulfonamides remain a cornerstone of CA inhibitor design, significant efforts have been directed towards identifying novel non-sulfonamide chemotypes.[4]
Sulfonamide-Based Scaffolds
The sulfonamide group (—SO₂NH₂) is the archetypal zinc-binding group (ZBG) for carbonic anhydrase inhibitors. These compounds act by coordinating to the zinc ion in the enzyme's active site in their deprotonated form, displacing the catalytic water molecule.[4] Novelty in this class often arises from the derivatization of the aromatic or heterocyclic ring to which the sulfonamide moiety is attached, aiming to exploit subtle differences in the active site cavities of different CA isoforms.
Non-Sulfonamide Scaffolds
To overcome the selectivity challenges and potential sulfa-related allergies associated with sulfonamide drugs, researchers have actively pursued non-sulfonamide inhibitors.[4][5] These compounds often employ different zinc-binding groups or alternative mechanisms of inhibition.
-
Coumarins and Derivatives: These compounds act as prodrugs that are hydrolyzed by the esterase activity of CAs to the corresponding 2-hydroxycinnamic acids, which then occlude the entrance of the active site cavity.[4]
-
Phenols: Phenols inhibit CA activity by anchoring to the zinc-bound water molecule or hydroxide ion, rather than directly coordinating the zinc ion.[4]
-
Polyamines: Similar to phenols, polyamines are believed to interact with the zinc-coordinated water molecule.[4]
-
Carboxylic Acids: Carboxylic acids represent another class of non-classical inhibitors that can interact with the active site.[4]
Data Presentation: Inhibition of Carbonic Anhydrase I
The following tables summarize the inhibitory activity (Kᵢ or IC₅₀ values) of various novel scaffolds against human Carbonic Anhydrase I.
| Scaffold Class | Compound/Scaffold | hCA I Kᵢ (nM) | Reference |
| Heterocyclic Sulfonamides | Pyridine-3-sulfonamides | 169 - 5400 | [2] |
| 1,3,5-Trisubstituted-pyrazolines | 316.7 - 533.1 | [1] | |
| Pyrazolo[3,4-d]pyrimidine analogs | 60.32 - 300.00 | [6] | |
| Isatin Thiazolidinone Hybrids | Micromolar to Sub-micromolar | [7] | |
| Non-Sulfonamide Scaffolds | Bromophenol Derivatives | 2.53 - 25.67 | [6] |
| Organohalogen Chalcone Derivatives | 13.54 - 94.11 | [6] | |
| Coumalic Acid Derivatives | > 100,000 | [8] | |
| Dual Target Inhibitors | Kinase/CA Dual Inhibitor (XMU-MP-1) | 32 | [9] |
| Kinase/CA Dual Inhibitor (Compound 5932) | 207 | [9] | |
| Kinase/CA Dual Inhibitor (Compound 5946) | 258 | [9] |
| Compound ID | Scaffold Type | hCA I IC₅₀ (nM) | Reference |
| Acetazolamide (Standard) | Sulfonamide | 100 - 250 | [10] |
| Methazolamide (Standard) | Sulfonamide | 10,000 | [10] |
| Benzolamide (Standard) | Sulfonamide | 10,000 | [10] |
| Pyrazole Derivative 18 | Pyrazole | 17,000 | [2] |
| Pyrazole Derivative 19 | Pyrazole | 2,100 | [2] |
Experimental Protocols
Accurate determination of the inhibitory potency of novel compounds is critical. The following are detailed methodologies for key experiments used in the characterization of CA I inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition. It measures the initial rates of CO₂ hydration by monitoring the pH change of a solution.
Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. In the presence of a pH indicator, this change can be monitored spectrophotometrically. The assay is performed in a stopped-flow instrument that allows for the rapid mixing of enzyme and substrate solutions.
Materials:
-
Stopped-flow spectrophotometer
-
Purified hCA I enzyme
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator (e.g., phenol red)
-
Inhibitor stock solutions
Procedure:
-
Prepare a stock solution of purified hCA I in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5).
-
Prepare a reaction buffer containing the pH indicator.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
To determine the inhibition constant (Kᵢ), a series of inhibitor concentrations are pre-incubated with the enzyme solution for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
In the stopped-flow instrument, the enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The Kᵢ value is determined by non-linear regression analysis of the initial rates at different inhibitor concentrations.
Esterase Activity Assay
Carbonic anhydrases also exhibit esterase activity, which can be conveniently used to screen for inhibitors in a high-throughput format.
Principle: The enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (p-NPA), to produce a chromogenic product, p-nitrophenol, which can be quantified spectrophotometrically at 348 nm or 405 nm.[11][12]
Materials:
-
UV-Vis spectrophotometer or microplate reader
-
Purified hCA I enzyme
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Buffer solution (e.g., 50 mM Tris-SO₄, pH 7.4)
-
Inhibitor stock solutions
Procedure:
-
Prepare a stock solution of p-NPA in a water-miscible organic solvent like methanol or acetonitrile.
-
In a cuvette or microplate well, add the buffer solution, the enzyme solution, and the inhibitor solution at various concentrations.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Monitor the increase in absorbance at 348 nm or 405 nm over a period of time (e.g., 3 minutes) at a constant temperature (e.g., 25°C).[12][13]
-
The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Thermal Shift Assay (TSA)
TSA is a biophysical method used to assess the binding of inhibitors to the target protein by measuring changes in its thermal stability.
Principle: The binding of a ligand, such as an inhibitor, generally stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.
Materials:
-
Real-time PCR instrument
-
Purified hCA I enzyme
-
SYPRO Orange dye
-
Buffer solution
-
Inhibitor stock solutions
Procedure:
-
Prepare a master mix containing the purified hCA I enzyme and SYPRO Orange dye in a suitable buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the inhibitor solutions at various concentrations to the wells.
-
Seal the plate and place it in the real-time PCR instrument.
-
Program the instrument to gradually increase the temperature while monitoring the fluorescence of the SYPRO Orange dye.
-
The Tₘ is determined as the midpoint of the unfolding transition in the fluorescence curve.
-
The change in Tₘ (ΔTₘ) in the presence of the inhibitor is a measure of the binding affinity.
Visualization of the Discovery Workflow and Mechanism
The following diagrams illustrate the general workflow for discovering novel CA I inhibitors and the catalytic mechanism of the enzyme.
Caption: A generalized workflow for the discovery and development of novel carbonic anhydrase I inhibitors.
Caption: The catalytic cycle of carbonic anhydrase and its inhibition by a zinc-binding inhibitor.
Conclusion
The discovery of novel carbonic anhydrase I inhibitor scaffolds is an active and promising area of research. The move towards non-sulfonamide inhibitors and the application of modern drug discovery techniques like fragment-based and structure-based design are paving the way for the development of more potent and selective therapeutic agents. The experimental protocols and discovery workflow outlined in this guide provide a framework for researchers in this field to design and execute their studies effectively. Continued exploration of diverse chemical matter is essential to unlock the full therapeutic potential of targeting carbonic anhydrase I.
References
- 1. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 3. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments [mdpi.com]
- 10. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
- 13. tandfonline.com [tandfonline.com]
The Physiological Role of Carbonic Anhydrase I in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase I (CA I) is a member of the α-carbonic anhydrase family of zinc-containing metalloenzymes. While often overshadowed by its highly active isoform, carbonic anhydrase II (CA II), CA I is abundantly expressed in specific tissues and plays a critical, albeit sometimes subtle, role in a variety of fundamental cellular processes. This technical guide provides a comprehensive overview of the physiological functions of CA I, with a focus on its catalytic activity, tissue-specific roles, and interactions with other cellular components. We will delve into the experimental methodologies used to characterize this enzyme and present its involvement in key cellular pathways.
Core Function: The Reversible Hydration of Carbon Dioxide
The fundamental reaction catalyzed by all carbonic anhydrases, including CA I, is the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺)[1].
This seemingly simple reaction is crucial for a multitude of physiological processes, including:
-
CO₂ Transport: In red blood cells, CA I facilitates the rapid conversion of metabolically produced CO₂ into bicarbonate, which is then transported in the plasma to the lungs. In the lungs, the reverse reaction occurs, allowing CO₂ to be exhaled[2][3].
-
pH Regulation: By modulating the concentrations of H⁺ and HCO₃⁻, CA I plays a vital role in maintaining intracellular and extracellular pH homeostasis[1].
-
Ion Transport: The production of H⁺ and HCO₃⁻ by CA I provides substrates for various ion transporters, influencing ion fluxes across cellular membranes.
-
Biosynthesis: Bicarbonate is a substrate for several carboxylation reactions essential for metabolic pathways.
Quantitative Data
Kinetic Parameters of Human Carbonic Anhydrase I
The catalytic efficiency of CA I, while lower than that of CA II, is still remarkably high. The following table summarizes key kinetic parameters for the CO₂ hydration reaction catalyzed by human CA I.
| Parameter | Value | Reference |
| kcat (s⁻¹) | 2 x 10⁵ | [4] |
| Km for CO₂ (mM) | 4.2 | [4] |
| kcat/Km (M⁻¹s⁻¹) | 4.8 x 10⁷ | [4] |
Tissue Distribution of Human Carbonic Anhydrase I
CA I exhibits a distinct tissue distribution pattern, with the highest expression observed in erythrocytes. The following table provides a summary of CA I protein and mRNA expression levels in various human tissues.
| Tissue | Protein Abundance (ppm) | mRNA Expression (TPM) |
| Erythrocytes | High | High |
| Colon | High | High |
| Small Intestine | Medium | Medium |
| Kidney | Medium | Medium |
| Stomach | Medium | Medium |
| Liver | Low | Low |
| Lung | Low | Low |
| Brain | Low | Low |
Data compiled from PaxDb and the GTEx portal.
The "Transport Metabolon": A Functional Partnership with Ion Transporters
A key aspect of CA I's physiological role is its functional and physical association with anion exchangers, particularly the Anion Exchanger 1 (AE1), also known as Band 3, in erythrocytes. This complex is often referred to as a "transport metabolon"[1][5][6][7]. By positioning the production of bicarbonate in close proximity to the transporter, the efficiency of bicarbonate transport across the cell membrane is significantly enhanced.
This close association is crucial for the rapid exchange of chloride and bicarbonate ions across the erythrocyte membrane, a process essential for efficient CO₂ transport in the blood. Evidence suggests that cytosolic carbonic anhydrases, including CA I, can physically interact with the C-terminal domain of AE1[7].
Role in Specific Cellular Processes
Erythrocyte pH Regulation and the Bohr Effect
In red blood cells, the protons generated by the CA I-catalyzed reaction contribute to the Bohr effect. The increase in proton concentration lowers the pH, which in turn decreases the affinity of hemoglobin for oxygen, promoting oxygen release to the tissues.
Gastrointestinal Tract Function
CA I is expressed in the epithelial cells of the colon and stomach. In these tissues, it is thought to be involved in the regulation of ion and water transport, as well as in the maintenance of the protective mucus layer. In the colon, CA I contributes to the absorption of short-chain fatty acids and the regulation of luminal pH.
Experimental Protocols
Measurement of Carbonic Anhydrase Activity (Stopped-Flow Spectrophotometry)
This method measures the kinetics of the CO₂ hydration reaction by monitoring the pH change using a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
CO₂-saturated water
-
Buffer (e.g., 20 mM HEPES, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Purified CA I or cell lysate
Procedure:
-
Prepare a solution of the pH indicator in the buffer.
-
Equilibrate the solutions to the desired temperature (e.g., 25°C).
-
Rapidly mix the CO₂-saturated water with the buffer/indicator solution containing the enzyme in the stopped-flow apparatus.
-
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.
-
The initial rate of the reaction is determined from the slope of the absorbance change.
-
Enzyme activity is calculated based on the difference in the rate of the catalyzed and uncatalyzed reactions.
Immunofluorescence Staining for CA I in Tissue Sections
This protocol allows for the visualization of the subcellular localization of CA I in tissue samples.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-CA I)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Heat the slides in antigen retrieval solution to unmask the antigenic epitopes.
-
Blocking: Incubate the sections with blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-CA I antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto the slides using mounting medium.
-
Visualization: Image the slides using a fluorescence microscope.
Measurement of Intracellular pH (pHi) using BCECF-AM
This method utilizes the pH-sensitive fluorescent dye BCECF to monitor changes in intracellular pH.
Materials:
-
Cultured cells
-
BCECF-AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Dye Loading: Incubate the cells with BCECF-AM in HBSS. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent BCECF inside the cells.
-
Washing: Wash the cells to remove extracellular dye.
-
Fluorescence Measurement: Excite the cells at two wavelengths (e.g., 440 nm and 490 nm) and measure the emission at a single wavelength (e.g., 535 nm).
-
Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated.
-
Calibration: A calibration curve is generated using buffers of known pH in the presence of a protonophore (e.g., nigericin) to relate the fluorescence ratio to pHi.
Concluding Remarks
Carbonic anhydrase I, while less catalytically active than its CA II counterpart, is a vital enzyme with specific and important physiological roles. Its high concentration in erythrocytes is fundamental to efficient gas exchange, and its presence in the gastrointestinal tract underscores its importance in maintaining mucosal integrity and function. The formation of transport metabolons with ion exchangers highlights a sophisticated mechanism for optimizing cellular transport processes. Further research into the specific interactions and regulatory mechanisms of CA I will undoubtedly uncover additional layers of its physiological significance and may reveal novel therapeutic targets for a range of diseases.
References
- 1. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. GTEx Portal: Retrieving GTEx Gene Expression Data via API | Broad Institute [broadinstitute.org]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential Novel Role of Membrane-Associated Carbonic Anhydrases in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Enzymatic Function of Carbonic Anhydrase Isozyme 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase I (CA I) is a zinc-containing metalloenzyme belonging to the α-carbonic anhydrase family. It is one of the most abundant proteins in red blood cells, second only to hemoglobin.[1] While it shares the fundamental function of catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton with other carbonic anhydrase isoforms, CA I exhibits distinct kinetic properties and a lower catalytic efficiency compared to the highly active CA II isoform.[1] This technical guide provides an in-depth overview of the enzymatic function of CA I, including its kinetic parameters, inhibition profiles, and key experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this ubiquitous enzyme and its potential as a therapeutic target.
Enzymatic Function and Physiological Role
The primary function of carbonic anhydrase I is to facilitate the rapid interconversion of carbon dioxide (CO₂) and bicarbonate (HCO₃⁻), a reaction that is crucial for CO₂ transport in the blood and the maintenance of acid-base homeostasis.[2] The reaction catalyzed by CA I is as follows:
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
In tissues with high metabolic activity, CA I in erythrocytes rapidly converts accumulating CO₂ into bicarbonate, which is then transported in the plasma to the lungs. In the pulmonary capillaries, the reverse reaction is catalyzed, converting bicarbonate back to CO₂, which is then exhaled.[2] This efficient transport mechanism is vital for preventing large fluctuations in blood pH.
While CA I's catalytic activity is lower than that of CA II, its high concentration in red blood cells ensures a significant contribution to overall CO₂ transport.[1] Dysregulation of CA I activity has been implicated in various physiological and pathological processes, making it a subject of interest for therapeutic intervention.
Quantitative Analysis of CA I Enzymatic Activity
The enzymatic activity of carbonic anhydrase I is characterized by its kinetic parameters for substrate turnover and its sensitivity to inhibitors. The following tables summarize key quantitative data for human carbonic anhydrase I.
Table 1: Kinetic Parameters for CO₂ Hydration by Human Carbonic Anhydrase I
| Parameter | Value | Conditions | Reference |
| kcat (s⁻¹) | 2 x 10⁵ | pH 7.5, 25°C | Inferred from multiple kinetic studies |
| Km for CO₂ (mM) | 4.0 | pH 7.5, 25°C | Inferred from multiple kinetic studies |
| kcat/Km (M⁻¹s⁻¹) | 5 x 10⁷ | pH 7.5, 25°C | Inferred from multiple kinetic studies |
Note: Kinetic parameters for CA I can vary depending on the specific experimental conditions, including pH, temperature, and buffer composition.
Table 2: Inhibition Constants (Ki) of Common Sulfonamide Inhibitors for Human Carbonic Anhydrase I
| Inhibitor | Ki (nM) |
| Acetazolamide | 250 |
| Methazolamide | 50 |
| Dorzolamide | 3000 |
| Brinzolamide | 5000 |
| Ethoxzolamide | 150 |
| Sulfanilamide | 7500 |
Note: These values represent a general consensus from multiple inhibition studies. The affinity of inhibitors can be influenced by the assay conditions.
Experimental Protocols
Accurate characterization of CA I's enzymatic function relies on robust and reproducible experimental protocols. The following sections detail the methodologies for the purification of CA I from human erythrocytes and the determination of its kinetic and inhibition constants using the stopped-flow spectrophotometry assay.
Purification of Human Carbonic Anhydrase I from Erythrocytes
This protocol describes a common method for the isolation and purification of CA I from human red blood cells.
Materials:
-
Fresh human blood collected in the presence of an anticoagulant (e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic lysis buffer (e.g., 5 mM phosphate buffer, pH 7.0)
-
DEAE-cellulose or other suitable anion-exchange chromatography resin
-
Affinity chromatography column with a sulfonamide ligand (e.g., p-aminomethylbenzenesulfonamide coupled to Sepharose)
-
Dialysis tubing
-
Spectrophotometer
-
Protein concentration assay reagents (e.g., Bradford or BCA)
Procedure:
-
Erythrocyte Isolation: Centrifuge the whole blood to separate the plasma and buffy coat from the red blood cells. Wash the erythrocyte pellet multiple times with cold PBS.
-
Hemolysis: Resuspend the washed erythrocytes in a hypotonic lysis buffer to induce hemolysis and release the cellular contents.
-
Hemoglobin Removal: Remove the majority of hemoglobin by precipitation with ethanol/chloroform or through tangential flow filtration.
-
Anion-Exchange Chromatography: Apply the hemoglobin-free lysate to a DEAE-cellulose column equilibrated with a low-ionic-strength buffer. Elute the bound proteins with a salt gradient. CA I and CA II will elute at different salt concentrations.
-
Affinity Chromatography: Pool the fractions containing CA I and apply them to a sulfonamide affinity column. This step provides high specificity for carbonic anhydrases.
-
Elution and Dialysis: Elute the bound CA I from the affinity column using a competitive inhibitor or by changing the pH. Dialyze the purified enzyme extensively against a suitable storage buffer.
-
Purity and Concentration Determination: Assess the purity of the final CA I preparation using SDS-PAGE. Determine the protein concentration using a standard protein assay.
CO₂ Hydration Activity Assay using Stopped-Flow Spectrophotometry
This method is the gold standard for measuring the rapid kinetics of CO₂ hydration catalyzed by carbonic anhydrases.
Principle: The hydration of CO₂ produces a proton, leading to a decrease in the pH of the reaction mixture. The rate of this pH change is monitored using a pH indicator dye (e.g., phenol red) in a stopped-flow spectrophotometer. The initial rate of the reaction is determined by measuring the change in absorbance of the indicator at a specific wavelength.
Materials:
-
Purified carbonic anhydrase I
-
Stopped-flow spectrophotometer
-
Buffer (e.g., 20 mM HEPES or Tris), pH 7.5
-
pH indicator solution (e.g., phenol red)
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)
-
Inhibitor stock solutions (for inhibition studies)
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Reagent Preparation: Prepare the reaction buffer containing the pH indicator. The enzyme solution is prepared in the same buffer. The CO₂ solution is prepared fresh and kept on ice.
-
Measurement of Catalyzed Rate:
-
Load one syringe of the stopped-flow apparatus with the enzyme solution in the reaction buffer.
-
Load the second syringe with the CO₂-saturated water.
-
Rapidly mix the two solutions and monitor the change in absorbance at the appropriate wavelength for the pH indicator (e.g., 557 nm for phenol red).
-
The initial rate of the reaction is calculated from the initial linear portion of the absorbance versus time curve.
-
-
Measurement of Uncatalyzed Rate: Repeat the measurement without the enzyme to determine the spontaneous rate of CO₂ hydration.
-
Calculation of Enzyme Activity: Subtract the uncatalyzed rate from the catalyzed rate to obtain the enzyme-catalyzed rate. One Wilbur-Anderson unit of activity is defined as the amount of enzyme that doubles the uncatalyzed rate.
-
Determination of Kinetic Parameters (kcat and Km): Measure the initial rates at varying concentrations of CO₂. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat from Vmax and the enzyme concentration.
-
Determination of Inhibition Constants (Ki): Perform the activity assay in the presence of various concentrations of an inhibitor. Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) and calculate the Ki using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the key processes involved in the investigation of carbonic anhydrase I's enzymatic function.
Conclusion
Carbonic anhydrase I, despite its lower catalytic turnover compared to other isoforms, plays a significant role in fundamental physiological processes. Its high abundance in erythrocytes makes it a key contributor to CO₂ transport and acid-base balance. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the enzymatic function of CA I. A thorough understanding of its kinetics and inhibition is essential for elucidating its precise physiological roles and for the development of novel therapeutic agents targeting this important enzyme.
References
"early-stage drug discovery targeting carbonic anhydrase 1"
An In-Depth Technical Guide to Early-Stage Drug Discovery Targeting Carbonic Anhydrase 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, strategies, and experimental methodologies essential for the early-stage discovery of drugs targeting human Carbonic Anhydrase 1 (hCA I). Carbonic Anhydrases (CAs) are a superfamily of zinc metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3][4] This document details the rationale for targeting hCA I, outlines prevalent drug discovery workflows, provides detailed experimental protocols, and presents key data for comparative analysis.
Introduction to Carbonic Anhydrase 1 (hCA I)
Carbonic Anhydrase 1 is a cytosolic enzyme belonging to the α-CA class, which is found in mammals.[2][5][6] It is particularly abundant in erythrocytes, constituting the most prevalent non-hemoglobin protein in these cells.[2] Like other CAs, its primary function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][2][4][7][8]
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
This reaction is fundamental to numerous biological processes, including respiration, CO₂ transport between tissues and lungs, acid-base balance, and pH homeostasis.[2][9][10][11] While hCA I has a lower catalytic activity compared to its extensively studied counterpart, hCA II, its widespread distribution and involvement in various physiological and pathological states make it a significant therapeutic target.[2] Inhibition of CAs has established clinical applications in treating a range of conditions, including glaucoma, epilepsy, diuretic resistance, and increasingly, as a target in oncology.[1][3][4][10][12][13] The primary challenge in targeting CA I is achieving isoform selectivity to minimize off-target effects, as many clinically used inhibitors lack specificity, leading to side effects.[1][14]
Core Strategies in Drug Discovery for hCA I
The discovery of novel hCA I inhibitors typically follows a structured, multi-stage process that integrates computational and experimental methodologies. The overarching goal is to identify and optimize lead compounds with high potency and selectivity for hCA I.
Target-Centric Discovery Pipeline
A target-centric approach, which begins with the validated biological target (hCA I), is the most common strategy.[15] This process involves screening compound libraries to identify molecules that modulate the enzyme's activity, followed by iterative optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and function of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lifelinesblog.com [lifelinesblog.com]
- 9. Carbonic anhydrases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]
- 11. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 12. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Screening Assays for Novel Carbonic Anhydrase I (CA1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core screening assays utilized to identify and characterize novel inhibitors of Carbonic Anhydrase I (CA1), a ubiquitous zinc metalloenzyme involved in a variety of physiological processes. This document details the principles, experimental protocols, and data analysis for key biochemical and biophysical assays, and presents quantitative data for known inhibitors to facilitate comparative analysis.
Introduction to Carbonic Anhydrase I
Carbonic Anhydrase I (CA1) is one of the most abundant and well-characterized isoforms of the carbonic anhydrase family. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Found in high concentrations in erythrocytes, the gastrointestinal tract, and other tissues, CA1 plays a significant role in CO₂ transport, pH homeostasis, and various physiological and pathological processes.[1][2] Consequently, the development of selective CA1 inhibitors is of considerable interest for therapeutic interventions in diseases where CA1 activity is dysregulated.
Biochemical Assays for CA1 Inhibition
Biochemical assays are fundamental for primary screening and determining the inhibitory potency of compounds against CA1. The two most common methods are the stopped-flow CO₂ hydration assay and the colorimetric esterase assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs, directly monitoring the enzyme's physiological reaction. The assay measures the change in pH resulting from the CA1-catalyzed hydration of CO₂.[3]
Principle: A buffered solution containing a pH indicator is rapidly mixed with a CO₂-saturated solution. The hydration of CO₂ to carbonic acid, and its subsequent dissociation into bicarbonate and a proton, causes a decrease in pH, which is monitored spectrophotometrically as a change in the indicator's absorbance.[4] The rate of this pH change is proportional to the CA1 activity. Inhibitors will decrease the rate of the reaction.
Experimental Protocol:
-
Reagents and Buffers:
-
Instrumentation: Stopped-flow spectrophotometer.
-
Procedure:
-
Equilibrate the enzyme and inhibitor solutions in the assay buffer.
-
Load one syringe of the stopped-flow instrument with the enzyme/inhibitor solution and the other with the CO₂-saturated water.
-
Rapidly mix the two solutions in the observation cell.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time (typically 10-100 seconds).[5]
-
The initial velocity of the reaction is determined from the linear phase of the absorbance change.
-
The uncatalyzed rate (in the absence of enzyme) is subtracted from the catalyzed rate.[3]
-
-
Data Analysis: Inhibition constants (Ki) are determined by fitting the initial velocity data at various inhibitor and substrate concentrations to the appropriate inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition). IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Colorimetric Esterase Assay
This assay is a simpler, more high-throughput-friendly alternative to the stopped-flow method. It relies on the promiscuous esterase activity of some CA isoforms, including CA1.
Principle: CA1 can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol and acetate.[6][7] The product, p-nitrophenol, is a chromophore that absorbs light at 405-420 nm.[7] The rate of increase in absorbance is proportional to the esterase activity of CA1.
Experimental Protocol:
-
Reagents and Buffers:
-
Human recombinant CA1 enzyme.
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.
-
Substrate Solution: p-nitrophenyl acetate (p-NPA) dissolved in a minimal amount of acetone or DMSO and then diluted in the assay buffer. A typical final concentration is 3 mM.[8]
-
Test compounds (potential inhibitors).
-
-
Instrumentation: 96- or 384-well plate reader.
-
Procedure:
-
In a microplate well, add the assay buffer, the CA1 enzyme solution, and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately monitor the increase in absorbance at 405-420 nm in kinetic mode for a set period (e.g., 5-10 minutes).
-
A no-enzyme control should be included to account for the spontaneous hydrolysis of p-NPA.[6]
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Biophysical Assays for CA1-Inhibitor Binding
Biophysical assays provide direct evidence of binding between an inhibitor and CA1, offering valuable information on binding affinity, thermodynamics, and kinetics.
Fluorescent Thermal Shift Assay (FTSA)
FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method to assess ligand binding by measuring changes in the thermal stability of the target protein.[6][9]
Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein that become exposed as the protein unfolds upon heating. The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change in Tm (ΔTm) is proportional to the binding affinity of the ligand.[10]
Experimental Protocol:
-
Reagents and Buffers:
-
Instrumentation: Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
-
Procedure:
-
Prepare a master mix of CA1 and SYPRO Orange in the Tm buffer. A typical final protein concentration is 2 µM.[10]
-
Dispense the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add the test compounds to the wells at various concentrations.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument and perform a thermal melt from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate, continuously monitoring fluorescence.
-
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve or the peak of the first derivative plot. The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand. Binding affinities (Kd) can be estimated from the ΔTm values.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12]
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (CA1) in a highly sensitive calorimeter. The heat change upon each injection is measured. The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12]
Experimental Protocol:
-
Reagents and Buffers:
-
Highly purified and accurately concentrated human CA1 and inhibitor.
-
Dialysis Buffer: Both protein and ligand must be in the exact same buffer to minimize heats of dilution. A common buffer is 50 mM Tris-SO₄, pH 8.4.[13]
-
-
Instrumentation: Isothermal Titration Calorimeter.
-
Procedure:
-
Thoroughly dialyze both the CA1 and inhibitor solutions against the same buffer.
-
Degas the solutions before loading them into the calorimeter cell and syringe.
-
Load the CA1 solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the CA1 solution while monitoring the heat changes.
-
A control experiment titrating the inhibitor into the buffer alone is performed to determine the heat of dilution.
-
-
Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Quantitative Data for Known CA1 Inhibitors
The following tables summarize the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for a selection of known carbonic anhydrase inhibitors against human CA1. This data is essential for benchmarking new compounds.
Table 1: Inhibition Constants (Ki) of Common Sulfonamides against Human CA1
| Compound | Ki (nM) | Reference(s) |
| Acetazolamide (AAZ) | 250 | [5] |
| Methazolamide | 50 | [14] |
| Ethoxzolamide | 25 | [14] |
| Dichlorphenamide | 380 | [14] |
| Dorzolamide | 3,000 | [15] |
| Brinzolamide | 5,000 | [15] |
| Saccharin | >10,000 | [16] |
| Hydrochlorothiazide (HCT) | 2,740 | [5] |
Table 2: IC50 Values of Selected Inhibitors against Human CA1
| Compound | IC50 (nM) | Reference(s) |
| Sulfonamide 1 | 49 | [17] |
| Sulfonamide 2 | 16.7 | [18] |
| Sulfonamide 3 | 368.7 | [14] |
| Sulfonamide 4 | 725.6 | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the screening process is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate a key physiological pathway involving CA1 and a typical high-throughput screening workflow.
CO₂ Transport in Red Blood Cells
Carbonic anhydrase I is highly abundant in erythrocytes and plays a critical role in the transport of CO₂ from the tissues to the lungs.[19] The following diagram illustrates this process.
High-Throughput Screening (HTS) Workflow for CA1 Inhibitors
The discovery of novel CA1 inhibitors often begins with a high-throughput screening campaign to test large compound libraries. A typical workflow is depicted below.
Conclusion
The identification of novel and selective Carbonic Anhydrase I inhibitors requires a multi-faceted approach employing a combination of biochemical and biophysical screening assays. This guide has provided detailed methodologies for the core assays, including the stopped-flow CO₂ hydration assay, the colorimetric esterase assay, fluorescent thermal shift assay, and isothermal titration calorimetry. The provided quantitative data for known inhibitors serves as a valuable resource for benchmarking new chemical entities. The visualized workflows for a key physiological pathway and a typical screening cascade offer a broader context for CA1-targeted drug discovery efforts. By applying these methods, researchers can effectively identify and characterize promising lead compounds for further development.
References
- 1. Carbon Dioxide Transport | BioNinja [old-ib.bioninja.com.au]
- 2. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Team:AHUT-ZJU-China/Protocol - 2020.igem.org [2020.igem.org]
- 9. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. ncert.nic.in [ncert.nic.in]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary literature concerning the inhibition of carbonic anhydrase I (CA I). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological and experimental processes.
Introduction to Carbonic Anhydrase I
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1][2]. Among the 15 known human α-CA isoforms, carbonic anhydrase I (CA I) is a cytosolic enzyme found in high concentrations in erythrocytes, the gastrointestinal tract, and other tissues[3]. While not the most catalytically active isoform, its ubiquitous presence and involvement in pH regulation and CO₂ transport underscore its physiological importance[1][3]. Inhibition of CA I is a key area of research, with implications for various therapeutic areas. The development of isoform-specific inhibitors is a significant challenge due to the high degree of homology in the active sites across the CA family[4].
Quantitative Inhibition Data
The following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for a range of compounds against human carbonic anhydrase I (hCA I). This data is crucial for comparing the potency and selectivity of different inhibitors.
Table 1: Inhibition of human Carbonic Anhydrase I (hCA I) by Sulfonamide Derivatives and Other Inhibitors
| Compound | Inhibition Constant (Ki) against hCA I (nM) | Reference |
| Acetazolamide | 250 | [5] |
| N-1-(4-Sulfamoylphenyl)-N-4-pentafluorophenyl-thiosemicarbazide | 78 | [6] |
| CAI #3 | Reported as an inhibitor | [7] |
| Pyrazoline Derivative 13 (fluorine substituent) | 316.7 ± 9.6 | [8] |
| Pyrazoline Derivative 14 (bromine substituent) | 533.1 ± 187.8 | [8] |
| 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives (compounds 5-25) | 36.2 - 769.6 | [5] |
Table 2: Comparative Inhibition Data for Various CA Isoforms
| Compound | Ki (nM) hCA I | Ki (nM) hCA II | Ki (nM) hCA IX | Ki (nM) hCA XII | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [5] |
| CAIX Inhibitor S4 | 5600 | 546 | 7 | 2 | [9] |
| U-104 (SLC-0111) | - | - | 45.1 | 4.5 | [9] |
| Dorzolamide | 6000 | 1.9 | - | 31 | [9] |
| Hit1 (from in situ click chemistry) | - | Potent inhibitor | Less selective | - | [10] |
| Hit2 (from phage-display) | - | 29-fold better than parent sulfonamide | - | - | [10] |
| Hit3 (from phage-display) | - | 36-fold better than parent sulfonamide | - | - | [10] |
| Sulfocoumarin 15 | > 100,000 | > 100,000 | 22.9 | 19.2 | [11] |
| Compound 6b | 7.16 | 0.31 | 92.5 | 375 | [11] |
Key Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of carbonic anhydrase inhibitors. This section outlines the protocols for two fundamental experimental techniques.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for determining the kinetic parameters of CA inhibition.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change with a pH indicator dye in a stopped-flow spectrophotometer[12][13]. The rate of color change of the indicator is proportional to the rate of the enzymatic reaction.
Materials:
-
Purified recombinant human CA I
-
Stopped-flow spectrophotometer
-
Assay Buffer: 20 mM Tris-HCl (pH 8.3), containing a pH indicator (e.g., 100 µM phenol red)[13]
-
CO₂-saturated water (substrate): Prepared by bubbling pure CO₂ gas through deionized water at 0°C for at least 30 minutes[13].
-
Inhibitor solutions of varying concentrations.
-
Control buffer (for non-catalyzed reaction rate).
Procedure:
-
Enzyme and Inhibator Preparation: Prepare solutions of hCA I and the test inhibitors in the assay buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (typically 25°C). Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 570 nm for phenol red)[13].
-
Reaction Initiation: Rapidly mix the enzyme solution (or enzyme pre-incubated with inhibitor) with the CO₂-saturated water in the stopped-flow apparatus.
-
Data Acquisition: Record the change in absorbance over time. The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
Control Measurement: Measure the non-catalyzed rate of CO₂ hydration by mixing the CO₂-saturated water with the assay buffer without the enzyme.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, provided the enzyme concentration and the Michaelis-Menten constant (Km) for the substrate are known.
X-ray Crystallography of CA I-Inhibitor Complexes
X-ray crystallography provides high-resolution structural information on how an inhibitor binds to the active site of CA I, which is invaluable for structure-based drug design[2][14].
Principle: A high-quality crystal of the CA I-inhibitor complex is irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the three-dimensional structure of the protein-ligand complex can be determined[2].
Procedure:
-
Protein Expression and Purification: Express and purify recombinant human CA I to a high degree of homogeneity.
-
Complex Formation: Incubate the purified CA I with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals of the CA I-inhibitor complex. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.
-
Structure Determination:
-
Phasing: The phase problem is solved using methods like molecular replacement, using a known structure of CA I as a search model.
-
Model Building: An initial model of the protein-inhibitor complex is built into the electron density map.
-
Refinement: The model is refined iteratively to improve its fit to the experimental diffraction data.
-
-
Structural Analysis: The final refined structure reveals the precise binding mode of the inhibitor, including all interactions with the active site residues and the catalytic zinc ion.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to CA I inhibition.
Drug Discovery Workflow for Selective CA I Inhibitors
This workflow outlines the key stages in the development of selective inhibitors for carbonic anhydrase I.
Caption: A typical workflow for the discovery and development of selective CA I inhibitors.
Simplified Signaling Pathway of CA I in Intracellular pH Regulation
This diagram illustrates the role of CA I in maintaining intracellular pH homeostasis, which can in turn influence downstream cellular processes like calcium signaling.
Caption: Role of CA I in intracellular pH regulation and potential downstream effects.
Experimental Workflow for Stopped-Flow Assay
This diagram details the sequential steps involved in performing a stopped-flow CO₂ hydration assay for CA I inhibition analysis.
Caption: Step-by-step workflow for the stopped-flow CO₂ hydration assay.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. Role of protons in calcium signaling | Biochemical Journal | Portland Press [portlandpress.com]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Tour of Carbonic Anhydrase [sites.chem.utoronto.ca]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 14. X-Ray Crystallography of Carbonic Anhydrase Inhibitors and Its Importance in Drug Design [iris.cnr.it]
The Structure-Activity Relationship of Benzenesulfonamides as Carbonic Anhydrase I Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzenesulfonamide-based inhibitors targeting human carbonic anhydrase I (hCA I). Carbonic anhydrase I is a ubiquitous zinc-containing metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. While often overshadowed by its more catalytically active isoform, hCA II, and the tumor-associated hCA IX and XII, hCA I remains a significant target for understanding the selectivity of carbonic anhydrase inhibitors (CAIs) and for the potential development of therapeutic agents with specific isoform inhibition profiles.
Core Principles of Benzenesulfonamide Inhibition
The foundational structure for this class of inhibitors is the benzenesulfonamide moiety. The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), it coordinates to the zinc ion (Zn²⁺) located at the bottom of a 15 Å deep active site cleft, displacing the zinc-bound hydroxide ion. This interaction is central to the inhibitory mechanism. The aromatic ring of the benzenesulfonamide can be substituted at various positions, and these substitutions, often referred to as the "tail," are crucial for modulating the inhibitory potency and isoform selectivity. These tail modifications interact with different amino acid residues lining the active site cavity, influencing the overall binding affinity.
Quantitative Analysis of Inhibition
The inhibitory potency of benzenesulfonamide derivatives against hCA I is typically quantified by the inhibition constant (Kᵢ). The following tables summarize the Kᵢ values for various series of benzenesulfonamide compounds, providing a clear comparison of their activities.
Table 1: Inhibition of hCA I by Benzenesulfonamides with Ureidoethylaminobenzyl Tails [1]
| Compound | Substitution on Benzyl Ring | Kᵢ (nM) for hCA I |
| 18 | 4-F | 24.6 |
| 35 | 4-Br, 2-OH | 7.2 |
| AAZ (Acetazolamide) | (Standard) | 5.7 |
Table 2: Inhibition of hCA I by Benzenesulfonamides and Tetrafluorobenzenesulfonamides Synthesized via Click Chemistry [2]
| Compound Series | General Structure | Kᵢ Range (nM) for hCA I |
| 4 | Benzenesulfonamide with triazole tail | 41.5 - 1500 |
| 5 | 2,3,5,6-Tetrafluorobenzenesulfonamide with triazole tail | Generally more effective than series 4 |
Table 3: Inhibition of hCA I by Pyrrolidine-Containing Benzenesulfonamides [3]
| Compound | Key Structural Feature | Kᵢ (nM) for hCA I |
| 3b | Pyrrolidine moiety | 17.61 ± 3.58 |
Table 4: Inhibition of hCA I by 1,2,3-Triazole-Functionalized Benzenesulfonamides [4]
| Compound Series | General Structure | Kᵢ Range (nM) for hCA I |
| Library of 20 compounds | Benzenesulfonamide with functionalized 1,2,3-triazole | 8.3 - 873.7 |
Table 5: Inhibition of hCA I by Isatin-Linked Benzenesulfonamide Derivatives [5]
| Compound | Key Structural Feature | Kᵢ (nM) for hCA I |
| 9c | Isatin-linked | 435.8 |
| 9s | Isatin-linked | 956.4 |
Structure-Activity Relationship (SAR) Summary
The data presented in the tables and findings from various studies reveal several key SAR trends for benzenesulfonamide inhibitors of hCA I:
-
The Sulfonamide Group is Essential: The unsubstituted sulfonamide moiety is critical for binding to the active site zinc ion.
-
Aromatic Ring Substitution:
-
Para-substitution is generally well-tolerated and provides a vector for introducing various "tail" functionalities that can interact with the middle and rim of the active site cavity.
-
Electron-withdrawing groups on the benzene ring can influence the acidity of the sulfonamide proton, potentially affecting the binding affinity. For instance, tetrafluoro-substituted benzenesulfonamides often exhibit enhanced inhibitory activity compared to their non-fluorinated counterparts.[2]
-
-
The "Tail" Approach: The nature of the substituent group (the "tail") appended to the benzenesulfonamide scaffold is a primary determinant of inhibitory potency and selectivity.
-
Hydrophobic tails can interact with hydrophobic residues within the active site.
-
Bulky tails can be designed to exploit differences in the shape and size of the active site cavities between different CA isoforms, thus conferring selectivity.
-
Hydrogen bond donors and acceptors on the tail can form additional interactions with amino acid residues, enhancing binding affinity.
-
As seen in Table 1, specific substitutions like 4-fluoro and 4-bromo-2-hydroxy on a benzylaminoethylureido tail lead to potent hCA I inhibition.[1]
-
-
Heterocyclic Moieties: Incorporation of heterocyclic rings such as triazoles and pyrrolidines can lead to potent inhibitors, as demonstrated in Tables 2, 3, and 4.[2][3][4] These rings can act as scaffolds for further functionalization and can participate in various interactions within the active site.
Experimental Protocols
The determination of the inhibitory activity of benzenesulfonamides against hCA I is predominantly carried out using a stopped-flow CO₂ hydrase assay.
Stopped-Flow CO₂ Hydrase Assay
This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of its substrate, carbon dioxide.
Principle:
Carbonic anhydrase catalyzes the reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The production of protons leads to a decrease in the pH of the solution. The initial rate of this reaction is monitored by observing the change in absorbance of a pH indicator. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's activity.
Materials:
-
Purified human carbonic anhydrase I (hCA I)
-
Tris buffer (or other suitable buffer, e.g., HEPES)
-
pH indicator (e.g., 4-nitrophenol)
-
CO₂-saturated water (substrate)
-
The benzenesulfonamide inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of hCA I is prepared in the assay buffer. The inhibitor is dissolved in a minimal amount of organic solvent (like DMSO) and then diluted with the assay buffer to the desired concentrations.
-
Reaction Mixture: The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with the CO₂-saturated water in the stopped-flow instrument. The final reaction mixture contains the buffer, pH indicator, enzyme, and substrate.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at a specific wavelength. The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
Determination of IC₅₀: The initial rates are measured at various inhibitor concentrations. The concentration of the inhibitor that causes a 50% reduction in the enzyme's activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculation of Kᵢ: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.
Visualizations
General Workflow for Synthesis and Evaluation of Benzenesulfonamide Inhibitors
Caption: General workflow for the development of benzenesulfonamide inhibitors of hCA I.
Structure-Activity Relationship of Benzenesulfonamides for CA1
Caption: Key interactions governing the SAR of benzenesulfonamide inhibitors with the hCA I active site.
Modulatory Role of Carbonic Anhydrase I in Cellular Signaling
References
Exploring Novel Chemical Scaffolds for Selective Carbonic Anhydrase IX Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in healthy tissues. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment. CAIX plays a crucial role in regulating intra- and extracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis. These characteristics make CAIX a highly attractive target for the development of novel anticancer therapies. This technical guide provides an in-depth exploration of novel chemical scaffolds designed for the selective inhibition of CAIX. It includes a summary of quantitative data for various inhibitor classes, detailed experimental protocols for key assays, and visualizations of the CAIX signaling pathway and experimental workflows.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Of the 15 known human CA isoforms, CAIX is a membrane-associated enzyme with its catalytic domain facing the extracellular space.[1] Its expression is strongly induced by the hypoxia-inducible factor-1α (HIF-1α) in response to low oxygen levels within solid tumors.[3]
The enzymatic activity of CAIX contributes to the acidification of the tumor microenvironment while maintaining a slightly alkaline intracellular pH, a condition that is favorable for tumor cell proliferation and survival.[1][3][4] This pH-regulating function, coupled with its role in cell adhesion and invasion, makes CAIX a critical factor in tumor progression and metastasis.[1][2] The restricted expression of CAIX in normal tissues presents a therapeutic window for the development of selective inhibitors with minimal off-target effects.
Novel Chemical Scaffolds for Selective CAIX Inhibition
The development of selective CAIX inhibitors is a major focus of anticancer drug discovery. While classical sulfonamide-based inhibitors are potent, achieving high selectivity over other CA isoforms has been a challenge. Recent research has focused on exploring novel chemical scaffolds to improve selectivity and potency.
Ureido-Substituted Benzenesulfonamides (e.g., SLC-0111)
This class of inhibitors has shown significant promise, with SLC-0111 being a prominent example that has advanced to clinical trials.[4][5][6][7] These compounds are designed to exploit structural differences in the active sites of various CA isoforms.
Fluorinated Benzenesulfonamides
The introduction of fluorine atoms into the benzenesulfonamide scaffold has been shown to increase binding affinity by lowering the pKa of the sulfonamide group.[1] Strategic placement of bulky substituents can further enhance selectivity by sterically hindering binding to other CA isoforms like CAII.[8]
Coumarins and their Derivatives
Coumarins represent a distinct class of CAIX inhibitors with a different mechanism of action compared to sulfonamides.[2] They have demonstrated potent and selective inhibition of CAIX in vitro and have shown promise as antimetastatic agents in preclinical models.[2]
Diarylpyrazole-Benzenesulfonamides
This scaffold has also been investigated for selective CAIX inhibition, demonstrating the ongoing efforts to diversify the chemical space of potential inhibitors.
Quantitative Data on CAIX Inhibitors
The following table summarizes the inhibitory activity of selected compounds from different chemical scaffolds against CAIX and other relevant CA isoforms. This data is crucial for comparing the potency and selectivity of these novel inhibitors.
| Chemical Scaffold/Compound | Target CA Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Ureido-Substituted Benzenesulfonamides | ||||
| SLC-0111 | CAIX | 5.8 nM | 45 nM | [5] |
| CAII | 8,700 nM | >100,000 nM | [5] | |
| Fluorinated Benzenesulfonamides | ||||
| Compound A (example) | CAIX | 0.05 nM (50 pM) | - | [1][8] |
| Compound B (example) | CAIX | 10 nM (most selective) | - | [1][8] |
| Compound C (example) | CAIX | 1 nM (balance of affinity and selectivity) | - | [1][8] |
| Coumarins | ||||
| Coumarin Derivative (example) | CAIX | Potent and Selective | - | [2] |
| 4-pyridyl SLC-0111 analog (Pyr) | CAIX | - | 0.399 µg/mL | [9] |
| CAI | - | >10 µg/mL | [9] | |
| CAII | - | >10 µg/mL | [9] | |
| CAXII | - | 2.5 µg/mL | [9] |
Key Experimental Protocols
Accurate and reproducible assessment of inhibitor potency and binding is critical in drug discovery. The following sections detail the methodologies for key experiments used in the characterization of CAIX inhibitors.
Stopped-Flow Kinetic Inhibition Assay
This method measures the rapid kinetics of the CA-catalyzed hydration of CO₂. The inhibition of this reaction by a compound is used to determine its inhibitory constant (Kᵢ).
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄) at a specific pH (e.g., pH 8.0 for CO₂ hydration).[10]
-
Prepare a saturated CO₂ solution by bubbling CO₂ gas through the buffer for at least 30 minutes on ice.[10]
-
Prepare a solution of the purified CAIX enzyme in the assay buffer.
-
Prepare a solution of a pH indicator (e.g., phenol red) in the assay buffer.[10]
-
Prepare serial dilutions of the inhibitor compound.
-
-
Instrumentation:
-
Utilize a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.[10] The instrument should be temperature-controlled, typically at 4°C or 25°C.
-
-
Procedure:
-
One syringe of the stopped-flow apparatus is loaded with the CAIX enzyme and inhibitor solution.
-
The second syringe is loaded with the CO₂-saturated buffer and pH indicator.
-
The two solutions are rapidly mixed in the observation cell of the spectrophotometer.
-
The change in absorbance of the pH indicator is monitored over time (e.g., at 557 nm for phenol red) as the pH changes due to the enzymatic reaction.[10]
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The experiment is repeated with different inhibitor concentrations to determine the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is used to assess the binding of a ligand to a protein by measuring the change in the protein's thermal stability.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified CAIX protein in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Prepare serial dilutions of the inhibitor compound.
-
-
Instrumentation:
-
A real-time PCR instrument or a dedicated differential scanning fluorimeter is used to monitor the fluorescence changes with increasing temperature.[11]
-
-
Procedure:
-
In a multiwell plate, combine the CAIX protein, the fluorescent dye, and the inhibitor compound at various concentrations.
-
The plate is placed in the instrument, and the temperature is gradually increased in a stepwise manner.
-
The fluorescence intensity is measured at each temperature increment.
-
As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
The melting temperature (Tₘ) is determined as the midpoint of the unfolding transition.
-
The shift in Tₘ (ΔTₘ) in the presence of the inhibitor compared to the control (no inhibitor) is indicative of ligand binding and stabilization of the protein.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified CAIX protein in a degassed buffer.
-
Prepare a solution of the inhibitor compound in the same degassed buffer.
-
-
Instrumentation:
-
An isothermal titration calorimeter is used, consisting of a sample cell and a reference cell, along with a titration syringe.
-
-
Procedure:
-
The sample cell is filled with the CAIX protein solution.
-
The reference cell is filled with the buffer.
-
The titration syringe is filled with the inhibitor solution.
-
A series of small, precise injections of the inhibitor solution are made into the sample cell.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
The data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for a clear understanding of the underlying science. The following diagrams were generated using Graphviz (DOT language).
CAIX Signaling and its Role in the Tumor Microenvironment
Caption: CAIX signaling pathway in the tumor microenvironment.
Experimental Workflow for CAIX Inhibitor Screening
Caption: Workflow for screening and development of selective CAIX inhibitors.
Conclusion and Future Directions
The development of selective CAIX inhibitors represents a promising strategy for the treatment of solid tumors. Novel chemical scaffolds, including ureido-substituted benzenesulfonamides, fluorinated benzenesulfonamides, and coumarins, have demonstrated significant potential in preclinical studies, with some candidates advancing to clinical trials. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these and future inhibitor candidates. Continued research into novel scaffolds, combined with a deeper understanding of the complex role of CAIX in tumor biology, will be crucial for the successful translation of these targeted therapies into the clinic. Future efforts should also focus on combination therapies, where CAIX inhibitors may potentiate the effects of conventional chemotherapy, radiation, and immunotherapy.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Standard operating procedure for fluorescent thermal shift assay (FTSA) for determination of protein-ligand binding and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
An In-depth Technical Guide to the Biochemical Functions of Human Carbonic Anhydrase I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical functions of human carbonic anhydrase I (CA I), a ubiquitous zinc metalloenzyme critical to fundamental physiological processes. This document details its structure, catalytic mechanism, physiological roles, and involvement in pathological conditions, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Introduction to Human Carbonic Anhydrase I
The carbonic anhydrases (CAs) are a superfamily of metalloenzymes (EC 4.2.1.1) that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, there are 15 known isoforms of the α-CA class, which differ in their tissue distribution, subcellular localization, and catalytic activity.[3][4]
Human Carbonic Anhydrase I (CA I) is one of the most abundant cytosolic isoforms, found in high concentrations in erythrocytes, the gastrointestinal tract, and other tissues.[1][2] Although it has a lower catalytic activity compared to its extensively studied counterpart, CA II, it plays a significant role in CO₂ transport, pH homeostasis, and other physiological processes.[1][2]
Molecular Structure
Human CA I is a monomeric protein characterized by a conserved tertiary fold dominated by a central 10-stranded, twisted β-sheet.[3][5] The active site is located in a ~15 Å-deep conical cavity.[6]
Key Features of the Active Site:
-
Zinc Ion (Zn²⁺): A catalytic zinc ion is situated at the bottom of the active site cleft.[5]
-
Histidine Coordination: The zinc ion is tetrahedrally coordinated by the imidazole rings of three highly conserved histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion.[5][6]
-
Amphiphilic Nature: The active site cavity is amphiphilic, with one side lined by hydrophobic residues (e.g., Val121, Val143, Leu198) and the other by hydrophilic residues (e.g., Tyr7, Asn62, His64).[7] This environment is crucial for binding the nonpolar CO₂ substrate and facilitating the subsequent chemical transformations.
Catalytic Mechanism of CO₂ Hydration
The catalytic activity of CA I follows a two-step, "ping-pong" mechanism that enables its high efficiency.[8]
-
Nucleophilic Attack (CO₂ Hydration): The first step involves the nucleophilic attack of the zinc-bound hydroxide ion on the carbon atom of a CO₂ molecule loosely bound in a hydrophobic pocket of the active site.[5] This reaction forms a zinc-coordinated bicarbonate ion.
-
Regeneration of the Active Site: The bicarbonate ion is then displaced by a water molecule from the solvent. To complete the catalytic cycle, the zinc-bound water molecule must lose a proton to regenerate the nucleophilic zinc-hydroxide species. This rate-limiting proton transfer is facilitated by a proton shuttle, typically a histidine residue (His64 in CA II), which transfers the proton to the bulk solvent.[5][9]
References
- 1. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural annotation of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
The Pivotal Role of Zinc in the Active Site of Carbonic Anhydrase I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the indispensable role of the zinc ion within the active site of human Carbonic Anhydrase I (CA I). We will explore the coordination chemistry of the zinc ion, delineate its function in the catalytic mechanism, present key quantitative data, and detail relevant experimental protocols.
The Zinc Ion and its Coordination Sphere
The catalytic activity of Carbonic Anhydrase I is critically dependent on a single zinc (Zn²⁺) ion located at the bottom of a 15 Å deep conical active site cavity.[1] This zinc ion is tetrahedrally coordinated by the imidazole rings of three highly conserved histidine residues: His94, His96, and His119.[2][3] The fourth coordination site is occupied by a water molecule or a hydroxide ion, which is the key nucleophile in the enzyme's catalytic cycle.[2][4] This coordination geometry is crucial for lowering the pKa of the bound water molecule from approximately 15.7 to about 7, facilitating its deprotonation to a hydroxide ion at physiological pH.[5]
The amino acid residues in the second coordination sphere, such as Gln92 and Glu117, play a vital role in stabilizing the histidine ligands through hydrogen bonding, thereby correctly positioning them for zinc coordination.[4]
The Catalytic Mechanism of Carbonic Anhydrase I
The reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton, catalyzed by Carbonic Anhydrase I, proceeds via a two-step, "ping-pong" mechanism.[6]
Step 1: CO₂ Hydration
-
Nucleophilic Attack: The catalytic cycle begins with the zinc-bound hydroxide ion performing a nucleophilic attack on the carbon atom of a CO₂ molecule that has entered the active site.[2][7]
-
Formation of Bicarbonate: This attack leads to the formation of a transient, zinc-coordinated bicarbonate ion.[2]
-
Product Displacement: A water molecule from the solvent enters the active site and displaces the bicarbonate ion, which is then released into the solution. This regenerates the zinc-bound water molecule, returning the enzyme to its initial state, albeit in a protonated form.[2][8]
Step 2: Regeneration of the Active Enzyme (Proton Transfer)
-
Proton Shuttle: The rate-limiting step for efficient catalysis is the removal of a proton from the zinc-bound water molecule to regenerate the nucleophilic hydroxide ion.[9] This is facilitated by a "proton shuttle" mechanism.
-
Role of His64: A key residue, His64, located at the entrance of the active site cavity, acts as the proton shuttle.[9] It accepts a proton from the zinc-bound water molecule via an intervening network of ordered water molecules.
-
Proton Release: The protonated His64 then transfers the proton to buffer molecules in the surrounding solvent, completing the catalytic cycle and regenerating the active form of the enzyme.[9]
Below is a Graphviz diagram illustrating the catalytic cycle of Carbonic Anhydrase I.
Quantitative Analysis of Enzyme Kinetics
The catalytic efficiency of Carbonic Anhydrase I is described by the Michaelis-Menten parameters, k_cat and K_M. The ratio k_cat/K_M represents the overall catalytic efficiency of the enzyme.
| Parameter | Value (for CO₂ Hydration) | Reference |
| k_cat | 1 x 10⁶ s⁻¹ | [10] |
| K_M | 1.2 x 10⁻² M | [10] |
| k_cat/K_M | 8.3 x 10⁷ M⁻¹s⁻¹ | [10] |
The enzyme's activity is also highly dependent on pH, with optimal activity observed in the physiological pH range. For many carbonic anhydrases, the V_max increases with increasing pH between pH 5.8 and 8.8, while the K_M remains largely independent of pH.[11]
Experimental Methodologies
The study of carbonic anhydrase structure and function relies on a variety of biophysical and biochemical techniques.
X-Ray Crystallography
This technique is used to determine the three-dimensional structure of the enzyme at atomic resolution, providing insights into the architecture of the active site and the coordination of the zinc ion.[1]
Detailed Protocol:
-
Protein Expression and Purification: Human Carbonic Anhydrase I is overexpressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.
-
Crystallization: Crystals of CA I are grown using the hanging-drop vapor-diffusion method. A typical crystallization solution contains the purified protein, a precipitant such as ammonium sulfate, and a buffer to maintain a stable pH.[12]
-
Data Collection: The crystals are cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector.[13]
-
Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map of the protein. A model of the protein is built into this map and refined to yield the final atomic coordinates.[13]
Stopped-Flow Kinetics
Stopped-flow spectroscopy is a rapid mixing technique used to measure the fast kinetics of the CO₂ hydration reaction catalyzed by carbonic anhydrase.[14][15]
Detailed Protocol:
-
Reagent Preparation: Two solutions are prepared: Solution A containing the purified carbonic anhydrase in a buffered solution, and Solution B containing a CO₂-saturated buffer and a pH indicator (e.g., pyranine).[14][16]
-
Rapid Mixing: The two solutions are rapidly mixed in a stopped-flow apparatus. The hydration of CO₂ to bicarbonate releases a proton, causing a change in the pH of the solution.[14]
-
Data Acquisition: The change in pH is monitored by the change in absorbance or fluorescence of the pH indicator over a short time scale (milliseconds).[16]
-
Data Analysis: The initial rate of the reaction is determined from the progress curve. By varying the substrate (CO₂) concentration, the Michaelis-Menten parameters (k_cat and K_M) can be calculated.[14]
Site-Directed Mutagenesis
This technique is employed to substitute specific amino acid residues in the active site to investigate their role in catalysis and zinc coordination.[17][18]
Detailed Protocol:
-
Mutant Plasmid Generation: A plasmid containing the gene for Carbonic Anhydrase I is used as a template. Primers containing the desired mutation are used in a polymerase chain reaction (PCR) to generate a new plasmid with the mutated gene.
-
Transformation and Expression: The mutated plasmid is transformed into E. coli. The expression of the mutant protein is induced, and the protein is purified as described for the wild-type enzyme.
-
Functional and Structural Analysis: The catalytic activity of the mutant enzyme is measured using stopped-flow kinetics and compared to the wild-type enzyme. X-ray crystallography can be used to determine the structural consequences of the mutation.[18]
The following diagram illustrates a general experimental workflow for studying Carbonic Anhydrase I.
Conclusion
The zinc ion in the active site of Carbonic Anhydrase I is not merely a structural component but the linchpin of its catalytic prowess. Its precise coordination by three histidine residues and a water molecule creates a microenvironment that facilitates the deprotonation of water and the subsequent nucleophilic attack on carbon dioxide. Understanding the intricate details of this active site is paramount for elucidating the enzyme's mechanism and for the rational design of specific inhibitors for therapeutic applications. The combination of structural biology, enzymology, and molecular biology techniques continues to provide deeper insights into this remarkable metalloenzyme.
References
- 1. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Tour of Carbonic Anhydrase [sites.chem.utoronto.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rcsb.org [rcsb.org]
- 14. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 17. Structural and functional differences between carbonic anhydrase isoenzymes I and II as studied by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural insights into the effect of active-site mutation on the catalytic mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic and Molecular Basis of Carbonic Anhydrase I
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic Anhydrase I (CA I) is a crucial zinc metalloenzyme belonging to the α-carbonic anhydrase family.[1][2][3] It is a fundamental catalyst for the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction vital for numerous physiological processes including respiration, pH homeostasis, and acid-base balance.[2][4] Encoded by the CA1 gene on chromosome 8, this cytosolic enzyme is found at its highest concentrations in erythrocytes.[5][6] Despite being one of the first discovered isozymes, its full range of physiological roles is still under investigation, making it a subject of intense research and a potential target for therapeutic intervention. This guide provides a comprehensive overview of the genetic and molecular underpinnings of CA I, detailing its gene structure, protein architecture, catalytic mechanism, and the key experimental protocols used in its study.
Genetic Foundation of Carbonic Anhydrase I
The function and expression of CA I are dictated by its genetic blueprint. Understanding the CA1 gene is fundamental to comprehending its role in health and disease.
Gene Location and Structure
The human CA1 gene is located on the long (q) arm of chromosome 8 at position 21.2.[5][6][7] It is part of a closely linked gene cluster that also includes the genes for carbonic anhydrase II (CA2) and III (CA3).[5][6] The genomic organization of CA1 consists of multiple exons and introns, and its expression can be complex, involving alternative splicing and the use of different promoters to generate multiple transcript variants.[5][6] This genetic arrangement suggests a coordinated regulation and a shared evolutionary origin among these cytosolic CA isozymes.
References
- 1. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]
- 4. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 5. CA1 carbonic anhydrase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. CA1 carbonic anhydrase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Gene group | HUGO Gene Nomenclature Committee [genenames.org]
"pathophysiological implications of CA1 dysregulation"
An In-depth Technical Guide to the Pathophysiological Implications of CA1 Dysregulation
For Researchers, Scientists, and Drug Development Professionals
The CA1 region of the hippocampus is a critical node in the neural circuitry underlying learning, memory, and spatial navigation. Its intricate structure and finely tuned electrophysiological properties make it particularly vulnerable to a range of insults, leading to significant pathophysiological consequences. Dysregulation of CA1 neuronal activity and signaling is a common hallmark of numerous neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, schizophrenia, and stress-related disorders. This technical guide provides a comprehensive overview of the core pathophysiological implications of CA1 dysregulation, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the mechanisms of CA1 dysfunction in disease.
Introduction to CA1 and its Role in Cognition
The hippocampus, a key structure in the medial temporal lobe, is essential for the formation of new memories about events and places.[1] It is composed of several interconnected subfields, with the CA1 region serving as a primary output hub.[2] CA1 pyramidal neurons receive major excitatory inputs from the CA3 region via the Schaffer collaterals and from the entorhinal cortex via the temporoammonic pathway.[3] This integration of information is crucial for encoding and retrieving memories.[4] The precise firing patterns of CA1 neurons, known as place cells, create a neural representation of an individual's spatial environment, which is fundamental for navigation.[5] Dysregulation of these intricate processes can lead to profound cognitive deficits.
Pathophysiological Implications in Neurological and Psychiatric Disorders
Alzheimer's Disease
In Alzheimer's disease (AD), the CA1 subfield is one of the first hippocampal areas to exhibit pathology, including the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs).[2][3] This leads to synaptic dysfunction and neuronal loss. Studies have shown significant downregulation of genes encoding regulators of synaptic function in CA1 neurons in individuals with mild cognitive impairment (MCI) and AD.[6][7] Specifically, transcripts for presynaptic vesicle trafficking (e.g., synaptophysin) and postsynaptic function (e.g., PSD-95) are reduced by 1.4 to 1.8-fold.[7] Calcium dysregulation is another key feature, with evidence of hyperactive neurons in the CA1 region even before plaque deposition.[8] This hyperactivity is thought to contribute to the progression of the disease.[8]
Epilepsy
CA1 dysregulation is a central feature of temporal lobe epilepsy (TLE). The region often exhibits hyperexcitability, which can be observed as an increase in spontaneous action potential frequency.[9] In animal models of epilepsy, CA1 pyramidal cells show a dramatic, transient increase in spontaneous firing, which can be up to 4.5-fold higher than in control animals 2 hours after an insult.[9] This hyperexcitability is thought to contribute to the generation and propagation of seizures.[10] Morphological changes are also prevalent, with significant neuronal loss observed in the CA1 area in chronic epilepsy models. For instance, in the lithium-pilocarpine model, the CA1 region can lose up to 37% of its neurons.[11]
Schizophrenia
Evidence suggests that CA1 dysfunction is linked to the pathophysiology of schizophrenia.[12][13] Studies using high-resolution magnetic resonance imaging have revealed abnormal increases in cerebral blood volume (CBV) in the CA1 subfield of individuals with schizophrenia and those at high risk of developing psychosis.[12][13] This hyperactivity in CA1 is associated with the severity of positive symptoms, such as delusions and hallucinations.[14][15] Furthermore, morphological deformities, potentially reflecting shrinkage, have been observed in the left anterior and posterior CA1 subfield in patients with schizophrenia.[14] Animal models of schizophrenia also show impaired N-methyl-D-aspartate receptor (NMDAr)-mediated long-term potentiation (LTP) in the CA1 region, suggesting deficits in synaptic plasticity.[16]
Stress-Related Disorders
Both acute and chronic stress have profound and often opposing effects on the structure and function of CA1 neurons. Acute stress can enhance spatial information encoding and sharpen the tuning of CA1 neurons to theta oscillations.[5] Conversely, chronic stress leads to dendritic atrophy, a decrease in the number of synaptic contacts, and impaired spatial tuning.[5][17][18] Chronic stress has also been shown to reduce spike frequency accommodation in CA1 pyramidal neurons.[19] These stress-induced changes can impair learning and memory and are thought to contribute to the pathophysiology of disorders like depression and post-traumatic stress disorder (PTSD).
Quantitative Data on CA1 Dysregulation
The following tables summarize key quantitative data from studies on CA1 dysregulation in various conditions.
| Parameter | Species | Condition | Value | Reference |
| Resting Membrane Potential | Macaque Monkey | Normal | ~ -62 mV | [20] |
| Rat | Normal | -62 mV | [20] | |
| Mouse (Ventral CA1) | Normal | More depolarized | [21] | |
| Mouse (Dorsal CA1) | Normal | More hyperpolarized | [21] | |
| Input Resistance | Macaque Monkey | Normal | 35 MΩ | [20] |
| Rat | Normal | 34-49 MΩ | [20] | |
| Mouse (Ventral CA1) | Normal | Higher | [21] | |
| Mouse (Dorsal CA1) | Normal | Lower | [21] | |
| Action Potential Amplitude | Macaque Monkey | Normal | 83 mV | [20] |
| Rat | Normal | 71-89 mV | [20] | |
| Rheobase | Macaque Monkey | Normal | 0.17 nA | [20] |
| Rat | Normal | 0.12-0.20 nA | [20] |
Table 1: Baseline Electrophysiological Properties of CA1 Pyramidal Neurons. This table provides a comparative summary of the intrinsic electrophysiological properties of CA1 pyramidal neurons in different species under normal conditions.
| Disorder | Model/Subject | Parameter Change | Magnitude of Change | Reference |
| Epilepsy | Pilocarpine-treated rat | Evoked EPSC Amplitude (20-60 days post-SE) | 2 to 3-fold larger than controls | [22] |
| Pilocarpine-treated rat | Evoked EPSC Amplitude (80-110 days post-SE) | Smaller than controls | [22] | |
| Kainic Acid-treated aged rat | Spontaneous Seizure Frequency | 1.06 ± 0.24 seizures/hour | [23] | |
| Schizophrenia | Human Patients | Cerebral Blood Volume (CBV) in CA1 | Increased compared to controls | [12][13] |
| Alzheimer's Disease | Human MCI/AD | Synaptic Gene Expression (e.g., SYP, PSD-95) | 1.4 to 1.8-fold downregulation | [7] |
| Stress | Chronically stressed mice | Spatial Tuning of Place Cells | Poorer than controls | [5] |
| Chronically stressed mice | Slow-gamma (30-50 Hz) and Fast-gamma (55-90 Hz) Power | Decreased | [5] |
Table 2: Quantitative Changes in CA1 Function in Disease Models. This table highlights significant quantitative alterations in CA1 neuronal and network properties observed in animal models and human studies of various neurological and psychiatric disorders.
Key Signaling Pathways in CA1 Dysregulation
Calcium Signaling Pathway
Calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in neuronal function, including synaptic transmission and plasticity.[24][25] Dysregulation of Ca2+ signaling is a common theme in many neurodegenerative diseases.[24][26][27] In the context of CA1, disruptions in calcium homeostasis can lead to excitotoxicity, mitochondrial dysfunction, and the activation of apoptotic pathways.[28] For example, in AD, Aβ peptides can disrupt calcium signaling, leading to elevated intracellular calcium levels and subsequent neuronal damage.[8]
Figure 1: Dysregulation of Calcium Signaling in CA1 Neurons. This diagram illustrates how factors like Amyloid-β can disrupt calcium homeostasis, leading to downstream pathological events.
NMDAR-Mediated Signaling
The N-methyl-D-aspartate receptor (NMDAR) is a subtype of ionotropic glutamate receptor that is critical for synaptic plasticity, particularly long-term potentiation (LTP).[29] Dysregulation of NMDAR function is implicated in several neurological disorders. In schizophrenia models, NMDAR-mediated LTP is impaired in the CA1 region.[16] In AD, extrasynaptic NMDARs are thought to be preferentially activated, leading to neurotoxicity.[29]
Figure 2: Differential Roles of Synaptic and Extrasynaptic NMDARs. This diagram shows the distinct downstream effects of activating synaptic versus extrasynaptic NMDA receptors in CA1 neurons.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
Objective: To measure the intrinsic electrophysiological properties of individual CA1 pyramidal neurons.
Methodology:
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome in ice-cold aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record in current-clamp mode to measure resting membrane potential, input resistance (by injecting small hyperpolarizing current steps), and action potential firing characteristics (by injecting depolarizing current steps of increasing amplitude).
-
Record in voltage-clamp mode to measure spontaneous or evoked excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
-
Figure 3: Workflow for In Vitro Whole-Cell Patch-Clamp Recordings. This diagram outlines the key steps involved in preparing hippocampal slices and recording the electrophysiological properties of CA1 neurons.
In Vivo Calcium Imaging
Objective: To monitor the activity of large populations of CA1 neurons in awake, behaving animals.
Methodology:
-
Virus Injection and Window Implantation:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Inject a viral vector encoding a genetically encoded calcium indicator (e.g., AAV-GCaMP) into the CA1 region of the hippocampus.
-
Aspirate the overlying cortex and implant a chronic imaging window (a cannula with a glass coverslip) over the hippocampus.
-
Allow several weeks for viral expression and recovery from surgery.
-
-
Habituation and Behavioral Training:
-
Habituate the animal to the imaging setup (e.g., a head-fixed treadmill or a virtual reality environment).
-
Train the animal on a behavioral task that engages the hippocampus, such as a spatial navigation or memory task.
-
-
Imaging:
-
Use a two-photon microscope to image GCaMP fluorescence from CA1 neurons through the chronic window while the animal is performing the behavioral task.
-
Acquire time-series images of neuronal activity.
-
-
Data Analysis:
-
Perform motion correction on the acquired images.
-
Identify individual neurons and extract their fluorescence traces over time.
-
Correlate changes in neuronal activity with specific behaviors or events in the task.
-
Therapeutic Targeting of CA1 Dysregulation
The central role of CA1 dysregulation in multiple brain disorders makes it an attractive target for therapeutic intervention.[30][31] Strategies being explored include:
-
Modulating NMDAR activity: Developing drugs that selectively target extrasynaptic NMDARs to reduce their neurotoxic effects while preserving the pro-survival signaling of synaptic NMDARs.[29]
-
Restoring Calcium Homeostasis: Targeting voltage-gated calcium channels or intracellular calcium release channels to prevent calcium overload.[8]
-
Targeting Acetylcholine Signaling: Using specific muscarinic receptor agonists to mimic the effects of acetylcholine, which can modulate the balance of excitatory and inhibitory inputs to CA1.[30]
-
Anti-inflammatory approaches: Reducing neuroinflammation, which can exacerbate calcium dysregulation and synaptic dysfunction.[32]
Conclusion
The CA1 region of the hippocampus is a critical nexus for cognitive function, and its dysregulation is a key pathophysiological feature of a wide range of neurological and psychiatric disorders. Understanding the intricate molecular and cellular changes that occur in CA1 in these conditions is paramount for the development of effective therapeutic strategies. This technical guide has provided a comprehensive overview of the current state of knowledge, highlighting quantitative data, key signaling pathways, and experimental methodologies. Continued research into the mechanisms of CA1 dysregulation will undoubtedly pave the way for novel treatments that can ameliorate the debilitating cognitive symptoms associated with these disorders.
References
- 1. CA1 and Spatial Memory :: CSHL DNA Learning Center [dnalc.cshl.edu]
- 2. Towards a circuit-level understanding of hippocampal CA1 dysfunction in Alzheimer’s disease across anatomical axes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. pnas.org [pnas.org]
- 5. Differential Impact of Acute and Chronic Stress on CA1 Spatial Coding and Gamma Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic gene dysregulation within hippocampal CA1 pyramidal neurons in mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synaptic gene dysregulation within hippocampal CA1 pyramidal neurons in mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Closed head injury causes hyperexcitability in rat hippocampal CA1 but not in CA3 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperexcitability of the CA1 hippocampal region during epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. healthday.com [healthday.com]
- 13. Differential Targeting of the CA1 Subfield of the Hippocampal Formation by Schizophrenia and Related Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Hippocampal dysfunction in the pathophysiology of schizophrenia: a selective review and hypothesis for early detection and intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Dysregulations in CA1 Hippocampal Networks of a 3-Hit Mouse Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of stress on in vivo hippocampal CA1 synaptic dynamics and hippocampal learning and memory [edoc.ub.uni-muenchen.de]
- 18. Chronic Stress Effects on Hippocampal Structure and Synaptic Function: Relevance for Depression and Normalization by Anti-Glucocorticoid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Morphological characteristics and electrophysiological properties of CA1 pyramidal neurons in macaque monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mapping the electrophysiological and morphological properties of CA1 pyramidal neurons along the longitudinal hippocampal axis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Excitatory synaptic transmission in hippocampal area CA1 is enhanced then reduced as chronic epilepsy progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic Cellular Hyperexcitability in Elderly Epileptic Rats with Spontaneous Seizures Induced by Kainic Acid Status Epilepticus while Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dysregulation of neural calcium signaling in Alzheimer disease, bipolar disorder and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Susceptibility to calcium dysregulation during brain aging [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Calcium Dysregulation in Neurodegenerative Diseases [ouci.dntb.gov.ua]
- 28. mdpi.com [mdpi.com]
- 29. Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. drugtargetreview.com [drugtargetreview.com]
- 31. news-medical.net [news-medical.net]
- 32. Calcium dysregulation and neuroinflammation: Discrete and integrated mechanisms for age-related synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of a Novel CA1 Inhibitor: A Technical Guide
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical guide for the initial characterization of a novel Carbonic Anhydrase 1 (CA1) inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach, from initial enzymatic assays to preclinical profiling, ensuring a thorough evaluation of a candidate inhibitor's potential.
Introduction
Carbonic Anhydrase 1 (CA1) is a zinc-containing metalloenzyme that plays a significant role in various physiological processes, including pH regulation, CO2 transport, and ion exchange.[1][2][3] Its involvement in pathological conditions has made it an attractive target for therapeutic intervention.[1] The successful development of a novel CA1 inhibitor hinges on a rigorous and comprehensive characterization process. This guide details the essential experimental protocols and data presentation standards for this endeavor.
Biochemical and Biophysical Characterization
The initial phase focuses on the direct interaction between the novel inhibitor and the purified CA1 enzyme. These assays are fundamental to determining the inhibitor's potency, mechanism of action, and binding thermodynamics.
Enzyme Inhibition Kinetics
The cornerstone of inhibitor characterization is the determination of its inhibitory potency. The stopped-flow CO2 hydrase assay is the gold standard for carbonic anhydrases.[4][5][6][7]
Table 1: Key Parameters for CA1 Inhibition Kinetics
| Parameter | Description | Typical Value Range |
| IC50 (nM) | The concentration of inhibitor required to reduce enzyme activity by 50%. | 1 - 10,000 |
| Ki (nM) | The inhibition constant, representing the equilibrium constant for the inhibitor binding to the enzyme. | 0.1 - 5,000 |
| Mechanism of Inhibition | The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive). | N/A |
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay
-
Reagents and Buffers: Prepare a suitable buffer (e.g., HEPES or Tris) at a specific pH (typically 7.5). The assay mixture will also include a pH indicator (e.g., pyranine or phenol red).[4][5]
-
Enzyme and Inhibitor Preparation: Recombinant human CA1 is used. A stock solution of the novel inhibitor is prepared in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
A solution of CO2 is rapidly mixed with the buffer containing CA1 and the pH indicator in a stopped-flow instrument.
-
The hydration of CO2 to bicarbonate and a proton is catalyzed by CA1, leading to a change in pH, which is monitored by the change in absorbance or fluorescence of the pH indicator.[4][5][7]
-
The initial rate of the reaction is measured.
-
The assay is repeated with varying concentrations of the inhibitor to determine the IC50 value.
-
To determine the mechanism of inhibition, the assay is performed at different substrate (CO2) concentrations.
-
Binding Affinity and Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the binding affinity and thermodynamic parameters of the inhibitor-enzyme interaction.[8][9][10][11]
Table 2: Thermodynamic Parameters from ITC
| Parameter | Description |
| Kd (nM) | The dissociation constant, a measure of binding affinity. |
| ΔH (kcal/mol) | The enthalpy change of binding. |
| ΔS (cal/mol·K) | The entropy change of binding. |
| n | The stoichiometry of binding (inhibitor:enzyme ratio). |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The purified CA1 enzyme is placed in the sample cell of the calorimeter, and the novel inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.[10]
-
Titration: The inhibitor is titrated into the enzyme solution in a series of small injections.
-
Data Acquisition: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the Kd, ΔH, ΔS, and stoichiometry (n).[8][11]
Structural Characterization
Understanding the three-dimensional structure of the inhibitor bound to CA1 is crucial for structure-activity relationship (SAR) studies and future optimization.
X-ray Crystallography
X-ray crystallography provides atomic-level detail of the inhibitor's binding mode within the CA1 active site.[12][13]
Experimental Protocol: X-ray Crystallography of CA1-Inhibitor Complex
-
Protein Expression and Purification: High-purity recombinant human CA1 is produced.
-
Crystallization: The CA1 protein is co-crystallized with the novel inhibitor, or the inhibitor is soaked into pre-formed apo-CA1 crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the CA1-inhibitor complex is built and refined.[14]
Cellular Characterization
Moving from a purified protein system to a cellular context is a critical step to assess the inhibitor's activity in a more physiologically relevant environment.
Target Engagement in Cells
The Cellular Thermal Shift Assay (CETSA) is used to confirm that the inhibitor binds to CA1 within intact cells.[15][16][17][18][19]
Table 3: CETSA Parameters
| Parameter | Description |
| Tagg (°C) | The aggregation temperature of the protein. |
| ΔTagg (°C) | The change in aggregation temperature upon inhibitor binding. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Cells expressing CA1 are treated with the novel inhibitor or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more thermally stable.[16]
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Detection: The amount of soluble CA1 at each temperature is quantified by Western blotting or other detection methods.[16] An increase in the amount of soluble CA1 at higher temperatures in the inhibitor-treated samples indicates target engagement.
Selectivity and Preclinical Profiling
A successful drug candidate must not only be potent but also selective and possess favorable drug-like properties.
Isoform Selectivity Profiling
It is essential to assess the inhibitor's selectivity against other carbonic anhydrase isoforms to minimize off-target effects.[20][21][22]
Table 4: CA Isoform Selectivity Panel
| CA Isoform | Cellular Location | Key Physiological Role |
| CA II | Cytosolic (ubiquitous) | pH homeostasis, fluid secretion |
| CA IV | Membrane-bound | Bicarbonate reabsorption |
| CA IX | Transmembrane (tumor-associated) | pH regulation in tumors |
| CA XII | Transmembrane (tumor-associated) | pH regulation in tumors |
Experimental Protocol: Isoform Selectivity Assays
-
The enzyme inhibition kinetics (stopped-flow CO2 hydrase assay) are repeated using a panel of purified recombinant CA isoforms (e.g., CA II, IV, IX, XII).
-
The Ki values for each isoform are determined and compared to the Ki for CA1.
In Vitro ADME Profiling
A panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays should be conducted to evaluate the inhibitor's pharmacokinetic properties.[23][24][25][26][27]
Table 5: Standard In Vitro ADME Assays
| Assay | Purpose |
| Aqueous Solubility | Determines the solubility of the compound in aqueous media. |
| LogD7.4 | Measures the lipophilicity of the compound at physiological pH. |
| CYP450 Inhibition | Assesses the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.[23] |
| Metabolic Stability | Evaluates the compound's stability in the presence of liver microsomes or hepatocytes.[25] |
| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins. |
| Permeability (e.g., Caco-2) | Predicts the intestinal absorption of the compound.[25] |
Experimental Protocols: In Vitro ADME Assays
Standard, commercially available kits and services are typically used for these assays, following the manufacturer's protocols.[23][27]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Preliminary in vivo studies in animal models are conducted to understand the relationship between the drug's concentration in the body over time (pharmacokinetics) and its biological effect (pharmacodynamics).[28][29][30]
Table 6: Key PK/PD Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life of the drug. |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Target Modulation | Measurement of a downstream biomarker to confirm the inhibitor is having the desired biological effect in vivo. |
Experimental Protocol: In Vivo PK/PD Study
-
Dosing: The novel inhibitor is administered to laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).
-
Sample Collection: Blood samples are collected at various time points after dosing.
-
Bioanalysis: The concentration of the inhibitor in the plasma samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacodynamic Assessment: At selected time points, tissues may be collected to measure a biomarker related to CA1 inhibition (e.g., changes in pH or bicarbonate levels in a target tissue).
-
Data Analysis: PK parameters are calculated from the plasma concentration-time data. The relationship between drug exposure and the pharmacodynamic effect is modeled.
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Initial characterization workflow for a novel CA1 inhibitor.
CA1 Signaling Pathway
The primary role of CA1 is to catalyze the reversible hydration of carbon dioxide. Inhibition of CA1 directly impacts local pH and the availability of bicarbonate, which can, in turn, influence various downstream cellular processes.
Caption: Downstream effects of CA1 inhibition.
Conclusion
The systematic characterization of a novel CA1 inhibitor, as outlined in this guide, is essential for its successful development as a potential therapeutic agent. By employing a combination of biochemical, biophysical, structural, and cellular assays, researchers can build a comprehensive data package to support the advancement of promising candidates into further preclinical and clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 11. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Collection - 3D QSAR Selectivity Analyses of Carbonic Anhydrase Inhibitors:â Insights for the Design of Isozyme Selective Inhibitors - Journal of Chemical Information and Modeling - Figshare [acs.figshare.com]
- 21. arpi.unipi.it [arpi.unipi.it]
- 22. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. Frontiers | The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models [frontiersin.org]
- 29. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 30. walshmedicalmedia.com [walshmedicalmedia.com]
Methodological & Application
Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of compounds against human carbonic anhydrase I (hCA I). The described method is a robust and reproducible colorimetric assay suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] Carbonic anhydrase I (CA I) is one of the major isoforms found in erythrocytes and other tissues. Its inhibition has been implicated in various therapeutic areas, making it a significant target for drug discovery. This protocol outlines an enzymatic assay to screen for and characterize inhibitors of hCA I based on its esterase activity. The assay utilizes the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by CA I to produce the chromogenic product p-nitrophenol, with its formation monitored spectrophotometrically.[4][5]
Principle of the Assay
The enzymatic assay measures the esterase activity of carbonic anhydrase I. In the presence of a substrate, p-nitrophenyl acetate, CA I catalyzes its hydrolysis to p-nitrophenol and acetate. The product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at 400-405 nm.[4][6] When a CA I inhibitor is present, the rate of this reaction decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory activities of various compounds against hCA I are summarized below. IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[7] Kᵢ is the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.[7][8]
| Compound | hCA I IC50 (nM) | hCA I Kᵢ (nM) | Reference Compound |
| Acetazolamide | 985.8[8] | 278.8 ± 44.3[8] | Yes |
| Compound 9 | 402.9[8] | 316.7 ± 9.6[8] | No |
| Compound 13 | - | 533.1 ± 187.8[8] | No |
| Compound 14 | - | - | No |
| Compound 15 | 554.8[8] | - | No |
| Methazolamide | 10,000[9] | - | No |
| Benzolamide | 10,000[9] | - | No |
| Sulphanilamide | - | See original research[10][11] | No |
| KSCN | - | See original research[10][11] | No |
| NaN₃ | - | See original research[10][11] | No |
Note: IC50 and Kᵢ values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
This section provides a detailed methodology for performing the hCA I inhibitor enzymatic assay.
Materials and Reagents
-
Human Carbonic Anhydrase I (purified enzyme)
-
Assay Buffer: 50 mM Tris-SO₄ buffer, pH 7.4[12]
-
Test compounds (potential inhibitors)
-
Solvent for compounds (e.g., DMSO)
-
96-well clear flat-bottom microplates[6]
-
Microplate reader capable of measuring absorbance at 400-405 nm[6]
Preparation of Reagents
-
Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.
-
hCA I Enzyme Solution: Prepare a stock solution of hCA I in the assay buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution (3 mM pNPA): Dissolve p-nitrophenyl acetate in a minimal amount of acetonitrile and then dilute with the assay buffer to the final concentration.[12] Prepare this solution fresh daily.
-
Test Compound and Reference Inhibitor Solutions: Prepare stock solutions of the test compounds and acetazolamide in a suitable solvent (e.g., 100% DMSO). Serially dilute these stock solutions to obtain a range of concentrations for IC50 determination. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).[6]
Assay Procedure
-
Plate Setup:
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of the solvent used for the compounds.
-
-
Pre-incubation: Add the enzyme and inhibitor solutions to the respective wells of the 96-well plate. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at room temperature for 10-20 minutes, taking readings every 30-60 seconds.[1][6]
Data Analysis
-
Calculate the rate of reaction (slope): For each well, determine the rate of increase in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition:
-
% Inhibition = [1 - (Rate of inhibitor well - Rate of blank well) / (Rate of enzyme control well - Rate of blank well)] x 100
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the carbonic anhydrase I inhibitor enzymatic assay protocol.
Caption: Workflow of the CA I inhibitor assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. courses.edx.org [courses.edx.org]
- 8. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for commonly employed in vitro methods to screen and characterize inhibitors of Carbonic Anhydrase I (CA1), a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. Accurate assessment of CA1 inhibition is crucial for the development of therapeutic agents targeting various physiological processes.
Introduction to CA1 Inhibition Assays
The primary function of carbonic anhydrases is the catalysis of CO2 hydration. However, for high-throughput screening, direct measurement of this activity can be complex. A widely adopted alternative is the measurement of the enzyme's esterase activity, which has been shown to correlate with its hydratase activity.[1][2][3] This method is simpler, less expensive, and suitable for high-throughput formats.[1][2][3] For more precise kinetic measurements, the stopped-flow spectrophotometry method is employed to monitor the CO2 hydration reaction directly.
Key In Vitro Methods for CA1 Inhibition
Two primary in vitro methods are highlighted for their robustness and relevance in academic and industrial research: the Colorimetric Esterase Assay and the Stopped-Flow CO2 Hydration Assay.
Colorimetric Esterase Assay
This assay utilizes the esterase activity of CA1 on a specific substrate, which upon enzymatic cleavage, releases a chromogenic product that can be quantified spectrophotometrically. The presence of a CA1 inhibitor reduces the enzyme's activity, leading to a decrease in absorbance. This method is ideal for high-throughput screening of potential CA1 inhibitors.[1][2]
Caption: Workflow for the colorimetric esterase assay to determine CA1 inhibition.
Materials:
-
Human Carbonic Anhydrase I (CA1) enzyme
-
Assay Buffer (e.g., 0.05 M Tris-SO4, pH 7.4)[4]
-
Test compounds (potential inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor: Acetazolamide
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of p-NPA in a solvent like acetonitrile. The final concentration in the reaction mixture is typically around 3 mM.[4]
-
Prepare a stock solution of human CA1 enzyme in the assay buffer. The final concentration should be optimized to yield a linear reaction rate.
-
Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in the assay buffer. Ensure the final solvent concentration is low (e.g., <1% DMSO) to avoid affecting enzyme activity.[6]
-
-
Assay Protocol (96-well plate format):
-
Add 140 µL of assay buffer to each well.[4]
-
Add 10 µL of the diluted test compounds or positive control to the respective wells. For the enzyme activity control (no inhibition), add 10 µL of the vehicle (e.g., assay buffer with the same percentage of DMSO).
-
Add 10 µL of the CA1 enzyme solution to all wells except the blank. For the blank wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at 25°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding 100 µL of the 3 mM p-NPA substrate solution to all wells.[4] The total reaction volume will be 260 µL.
-
Immediately measure the change in absorbance at 405 nm over time (e.g., for 3-5 minutes) at 25°C using a microplate reader.[4] Alternatively, an endpoint reading can be taken after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Stopped-Flow CO2 Hydration Assay
This is a rapid kinetics method that directly measures the hydratase activity of CA1.[7] It involves the rapid mixing of a CO2 solution with a buffer containing a pH indicator. The CA1-catalyzed hydration of CO2 leads to the formation of bicarbonate and a proton, causing a change in pH that is monitored by the change in absorbance of the pH indicator over a millisecond timescale.[8][9] This method is crucial for determining the kinetic parameters of inhibition, such as the inhibition constant (Ki).
Caption: Workflow for the stopped-flow CO2 hydration assay for CA1 inhibition analysis.
Materials:
-
Human Carbonic Anhydrase I (CA1) enzyme
-
Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH
-
pH indicator (e.g., phenol red)
-
CO2-saturated water
-
Test compounds (potential inhibitors)
Procedure:
-
Solution Preparation:
-
Syringe A (Enzyme/Inhibitor Solution): Prepare a solution containing the buffer, pH indicator, CA1 enzyme, and the desired concentration of the test inhibitor. The enzyme and inhibitor should be pre-incubated.
-
Syringe B (Substrate Solution): Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.
-
-
Stopped-Flow Measurement:
-
Load the enzyme/inhibitor solution into one syringe (Syringe A) and the CO2-saturated solution into the other syringe (Syringe B) of the stopped-flow apparatus.[11]
-
Initiate the experiment. The instrument will rapidly inject and mix equal volumes of the solutions from both syringes into an observation cell.[9][11]
-
The reaction (CO2 + H2O ⇌ H+ + HCO3-) begins upon mixing, causing a pH change.
-
The spectrophotometer records the change in absorbance of the pH indicator at its λmax as a function of time (in milliseconds).[9]
-
-
Data Analysis:
-
The initial rate of the catalyzed reaction is determined from the slope of the absorbance trace.
-
The experiment is repeated with various concentrations of the inhibitor.
-
The inhibition constant (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using a Dixon or Cornish-Bowden plot.
-
Data Presentation: CA1 Inhibition
Quantitative data from inhibition studies should be presented clearly to allow for easy comparison of inhibitor potency.
Table 1: Inhibition of Human Carbonic Anhydrase I (hCA I) by Various Compounds
| Compound Class | Compound | Inhibition Constant (KI) (µM) | Assay Method | Reference |
| Standard Inhibitor | Acetazolamide | 0.19 ± 0.01 | Esterase Assay | [12] |
| Antivirals | Abacavir | 0.49 ± 0.05 | Esterase Assay | [12] |
| Emtricitabine | 1.12 ± 0.13 | Esterase Assay | [12] | |
| Lamivudine | 3.51 ± 0.37 | Esterase Assay | [12] | |
| Ribavirin | 2.84 ± 0.31 | Esterase Assay | [12] | |
| Ritonavir | 0.95 ± 0.10 | Esterase Assay | [12] | |
| Flavonoids | Quercetin | 2.2 | Esterase Assay | [4][13] |
| Catechin | 12.8 | Esterase Assay | [4][13] | |
| Apigenin | 6.5 | Esterase Assay | [4][13] | |
| Luteolin | 4.8 | Esterase Assay | [4][13] | |
| Morin | 8.2 | Esterase Assay | [4][13] | |
| Natural Phenols | Resveratrol | 4.47 (mM) | Esterase Assay | [5] |
| Silymarin | 9.47 (mM) | Esterase Assay | [5] | |
| Curcumin | 6.51 (mM) | Esterase Assay | [5] |
Note: The significant difference in potency for natural phenols (mM range) compared to other compounds (µM range) should be carefully considered in experimental design and interpretation.
Signaling Pathway Context
While direct inhibition assays are the focus, it is valuable to understand the broader biological context. For instance, CA1 has been shown to modulate the osteogenic differentiation of dental follicle stem cells by activating the BMP signaling pathway in vitro.[14]
Caption: Simplified diagram of CA1's role in the BMP signaling pathway related to osteogenesis.[14]
These protocols and notes provide a comprehensive guide for researchers to effectively test and characterize CA1 inhibitors in vitro, facilitating the discovery and development of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. bioivt.com [bioivt.com]
- 7. Assay: Inhibition of human recombinant CA1 by stopped flow CO2 hydration assay (CHEMBL938997) - ChEMBL [ebi.ac.uk]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Performing anaerobic stopped-flow spectrophotometry inside of an anaerobic chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 12. Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CA1 Modulates the Osteogenic Differentiation of Dental Follicle Stem Cells by Activating the BMP Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carbonic Anhydrase IX Inhibitors in Cultured Cancer Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a wide variety of solid tumors, with very limited expression in normal tissues.[1][2][3][4] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1][2][4] CAIX plays a crucial role in regulating pH homeostasis in cancer cells.[2][3][5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, it contributes to the maintenance of a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe).[2][3][4] This altered pH gradient promotes tumor cell survival, proliferation, invasion, and resistance to therapy.[2][4][5][6] Consequently, CAIX has emerged as a promising therapeutic target for cancer treatment.[2][4][5]
This document provides detailed application notes and experimental protocols for studying the effects of CAIX inhibitors in cultured cancer cell lines.
Mechanism of Action of CAIX Inhibitors
CAIX inhibitors are typically small molecules, often sulfonamide-based, that bind to the active site of the CAIX enzyme, blocking its catalytic activity.[3][5] By inhibiting CAIX, these compounds disrupt the pH regulatory machinery of cancer cells, leading to intracellular acidification and a less acidic tumor microenvironment.[5][7][8] This disruption of pH homeostasis can trigger a cascade of events, including:
-
Induction of Apoptosis: Increased intracellular acidity can lead to cellular stress and trigger programmed cell death.[5][7][8]
-
Inhibition of Cell Proliferation and Growth: A suboptimal intracellular pH can hamper the function of enzymes essential for cell growth and division.[1][8]
-
Reduction of Cell Migration and Invasion: The acidic extracellular environment created by CAIX activity promotes the degradation of the extracellular matrix, facilitating cell movement.[9] CAIX inhibitors can mitigate this effect.
-
Sensitization to Chemotherapy and Radiotherapy: By altering the tumor microenvironment, CAIX inhibitors can enhance the efficacy of conventional cancer therapies.[5][10][11][12]
Key CAIX Inhibitors in Preclinical Research
Several CAIX inhibitors have been investigated in preclinical studies. Two of the most well-characterized are:
-
U-104 (also known as SLC-0111): A potent and selective ureidosulfonamide inhibitor of CAIX and CAXII.[8][12][13] It has demonstrated anti-tumor effects in various cancer cell lines and is currently in clinical trials.[8][12]
-
Acetazolamide: A less specific carbonic anhydrase inhibitor that has been shown to inhibit CAIX activity and reduce tumor cell invasion.[1]
Quantitative Data on the Effects of CAIX Inhibitors
The following tables summarize the quantitative effects of CAIX inhibitors on various cancer cell lines as reported in the literature.
Table 1: Inhibition of CAIX/CAXII by U-104 (SLC-0111)
| Enzyme | Ki (nM) |
| CAIX | 45.1 |
| CAXII | 4.5 |
Data sourced from MedChemExpress.[13]
Table 2: Effects of U-104 (SLC-0111) on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| AT-1 | Prostate Cancer | 50 | Reduced cell growth, increased apoptosis | [8] |
| MDA-MB-231 | Breast Cancer | 100, 250 | Reduced migration, increased S phase, decreased G0/G1 | [9] |
| MCF-7 | Breast Cancer | 100, 250 | Reduced clonogenic survival, reduced migration | [9] |
| 4T1 | Breast Cancer | 50 | Blocks mesenchymal phenotype in cancer stem cells | [13] |
| MDA-MB-231 LM2-4Luc+ | Breast Cancer | <50 | Reduced migration in a dose-dependent manner | [13] |
| HUH6, HB-295, HB-303 | Hepatoblastoma | Not specified | Decreased cell viability, reduced motility | [14] |
Table 3: Combination Effects of SLC-0111 with Chemotherapeutic Agents
| Cell Line | Cancer Type | Chemotherapeutic Agent | SLC-0111 Concentration (µM) | Effect | Reference |
| A375-M6 | Melanoma | Dacarbazine, Temozolomide | Not specified | Potentiates cytotoxicity | [10][11] |
| MCF7 | Breast Cancer | Doxorubicin | 100 | Increases cytotoxic effect | [10] |
| HCT116 | Colorectal Cancer | 5-Fluorouracil | 100 | Enhances cytostatic activity | [10] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the application of CAIX inhibitors in cultured cancer cell lines.
Protocol 1: Western Blot Analysis of CAIX and HIF-1α Expression
This protocol is for determining the protein levels of CAIX and its upstream regulator, HIF-1α, in response to hypoxia and/or CAIX inhibitor treatment.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Hypoxia chamber or chemical hypoxia-inducing agents (e.g., CoCl2, DFO)
-
CAIX inhibitor (e.g., U-104)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CAIX, anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
For hypoxia experiments, place cells in a hypoxia chamber (e.g., 1% O2) or treat with a chemical inducer for the desired time (e.g., 16-24 hours).[15] A normoxic control group should be maintained under standard culture conditions (21% O2).
-
Treat cells with the CAIX inhibitor at various concentrations for the desired duration. Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract. For HIF-1α, which translocates to the nucleus, using nuclear extracts is recommended for better detection.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[15]
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C.[16]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 2: 3D Spheroid Formation and Invasion Assay
This assay assesses the effect of CAIX inhibitors on the growth and invasive potential of cancer cells in a more physiologically relevant 3D culture model.
Materials:
-
Cancer cell lines (some cell lines like MDA-MB-231 may not form compact spheroids due to their mesenchymal nature)[17]
-
Ultra-low attachment plates (e.g., Corning Spheroid Microplates)[18] or hanging drop culture plates[17]
-
Cell culture medium
-
CAIX inhibitor
-
Basement membrane matrix (e.g., Matrigel) and/or Collagen I
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Ultra-Low Attachment Plate Method:
-
Prepare a single-cell suspension.
-
Seed cells at a desired density (e.g., 1,000-5,000 cells/well) in an ultra-low attachment 96-well plate.[18]
-
Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation.
-
Incubate for 48-72 hours to allow spheroid formation.[17][18]
-
-
Hanging Drop Method:
-
Prepare a single-cell suspension (e.g., 500-1,000 cells per 20 µL).[19]
-
Pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid.[17][19]
-
Add sterile PBS to the bottom of the dish to maintain humidity.[17]
-
Invert the lid and incubate for 48-72 hours to allow spheroids to form by gravity.[17][19]
-
-
-
CAIX Inhibitor Treatment:
-
Once spheroids have formed, add the CAIX inhibitor at different concentrations to the culture medium.
-
-
Invasion Assay (Embedding Spheroids):
-
Carefully collect the spheroids.
-
Prepare a 3D matrix solution of basement membrane extract and/or collagen I on ice.
-
Gently resuspend the spheroids in the cold matrix solution.
-
Pipette the spheroid-matrix mixture into the wells of a new plate.
-
Allow the matrix to solidify at 37°C for 30-60 minutes.[17]
-
Add culture medium (with or without the CAIX inhibitor) on top of the solidified matrix.
-
-
Analysis:
-
Monitor spheroid growth and invasion over several days by capturing images at regular intervals.
-
Measure the area of the spheroid and the area of invasion using image analysis software.
-
Compare the invasive potential of treated versus untreated spheroids.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with a CAIX inhibitor.
Materials:
-
Cancer cell lines
-
CAIX inhibitor
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the CAIX inhibitor at various concentrations for the desired time (e.g., 24-48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.[20][21]
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
-
Protocol 4: Intracellular pH (pHi) Measurement
This protocol uses a pH-sensitive fluorescent dye to measure changes in intracellular pH upon CAIX inhibition.
Materials:
-
Cancer cell lines
-
CAIX inhibitor
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with the CAIX inhibitor for the desired time.
-
-
Dye Loading:
-
Wash cells with HBSS.
-
Load cells with BCECF-AM (e.g., 2-5 µM in HBSS) and incubate at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Wash cells with HBSS to remove excess dye.
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
-
Calibration and Data Analysis:
-
Generate a calibration curve by exposing dye-loaded cells to buffers of known pH containing a protonophore (e.g., nigericin).
-
Calculate the ratio of the fluorescence intensities (490/440 nm).
-
Determine the intracellular pH of the experimental samples by comparing their fluorescence ratios to the calibration curve. A decrease in the 490/440 nm ratio indicates intracellular acidification.[7]
-
Visualization of Signaling Pathways and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CAIX modulators and how do they work? [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-vulnerabilities of inhibiting carbonic anhydrase IX in ferroptosis-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. corning.com [corning.com]
- 19. youtube.com [youtube.com]
- 20. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Determining the Efficacy of Carbonic Anhydrase I Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a standard protocol for determining the efficacy of a Carbonic Anhydrase I (CA1) inhibitor. It includes detailed methodologies for key experiments, data presentation in structured tables for easy comparison, and diagrams of signaling pathways and experimental workflows.
Introduction
Carbonic Anhydrase I (CA1) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport between tissues and lungs, and ion transport.[2][3] Dysregulation of CA1 activity has been implicated in various pathological conditions, making it an attractive therapeutic target.[2]
The development of effective CA1 inhibitors requires a systematic evaluation of their potency, selectivity, and cellular effects. This protocol outlines a multi-step approach, beginning with in vitro enzyme inhibition assays, followed by cell-based assays to confirm target engagement and assess cellular consequences, and culminating in in vivo studies to evaluate efficacy in a physiological system.
General Workflow for Efficacy Determination
The evaluation of a potential CA1 inhibitor follows a logical progression from initial biochemical characterization to cellular and, ultimately, in vivo validation. This workflow ensures a comprehensive understanding of the inhibitor's properties.
References
Application Notes and Protocols: The Use of Carbonic Anhydrase 1 Inhibitors in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrase 1 (CA1) is a cytosolic isoform of the α-carbonic anhydrase family of metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH homeostasis.[1] While CA1 has been extensively studied in other tissues, its characterization in the central nervous system (CNS) is an emerging area of neuroscience research. Recent studies have demonstrated the expression of CA1 in motor neurons of the human spinal cord and have implicated its involvement in neurological disorders such as amyotrophic lateral sclerosis (ALS) and brain injury following intracerebral hemorrhage.[1][2]
These application notes provide an overview of the role of CA1 in neuroscience and detail protocols for utilizing CA1 inhibitors in research settings.
Applications in Neuroscience Research
The use of CA1 inhibitors in neuroscience research is primarily focused on elucidating the physiological and pathological roles of this enzyme in the CNS. Key research applications include:
-
Investigating Neuronal pH Regulation: CA1, through its catalytic activity, is involved in maintaining intracellular pH homeostasis in neurons.[1] Inhibitors can be used to probe the consequences of disrupting this balance on neuronal function, including excitability and signaling.[3]
-
Studying Neurological Disorders: Altered CA1 expression and distribution have been observed in ALS, suggesting a potential role in motor neuron degeneration.[1] Furthermore, inhibition of carbonic anhydrases has shown neuroprotective effects in models of brain ischemia and intracerebral hemorrhage.[4]
-
Elucidating Apoptotic Pathways: Overexpression of CA1 has been shown to induce apoptosis in cell culture models.[1] CA1 inhibitors can be employed to investigate the specific signaling pathways through which CA1 contributes to programmed cell death in neurons.
-
Modulating Neuronal Signaling: By altering pH dynamics, CA1 can influence the function of pH-sensitive proteins involved in neuronal signaling, such as NMDA receptors and GABA receptors.[3][5] Inhibitors are valuable tools for studying these modulatory effects.
Quantitative Data on Carbonic Anhydrase 1 Inhibitors
The following tables summarize quantitative data for commonly used carbonic anhydrase inhibitors in neuroscience research. Note that many available inhibitors are not specific to CA1 and will also inhibit other isoforms, such as the highly abundant CA2.
| Inhibitor | Target Isoform(s) | Ki (Inhibition Constant) | IC50 | Observations in Neuronal Models | References |
| Acetazolamide | Pan-CA inhibitor | CA1: 250 nM, CA2: 12 nM | Not specified | Intravenously administered acetazolamide (7 mg/kg) increased global gamma power in the brain, correlating with enhanced visual processing in humans.[6] Reduces brain edema and neuronal death after intracerebral hemorrhage in rats.[5] | [5][6] |
| Dorzolamide | Primarily CAII, CAIV, CAIX, CAXII | Not specified for CA1 | Not specified | Acts as a neuroprotectant in a retinal neural cell line by inhibiting intracellular acidification and reducing apoptotic changes induced by stress agents.[7] | [7] |
Note: Ki and IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Preparation of Brain Tissue Homogenate for Enzyme Assays
This protocol describes the preparation of brain tissue homogenates suitable for measuring carbonic anhydrase activity.
Materials:
-
Brain tissue (e.g., mouse, rat)
-
0.25 M Sucrose solution, ice-cold[8]
-
Protease inhibitor cocktail[9]
-
Potter-Elvehjem homogenizer or similar[9]
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the brain region of interest and immediately place it on ice.
-
Weigh the tissue.
-
Add 5 volumes of ice-cold 0.25 M sucrose solution containing a protease inhibitor cocktail to the tissue.[9]
-
Homogenize the tissue using a Potter-Elvehjem homogenizer on ice until a uniform consistency is achieved.[9]
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[10]
-
Carefully collect the supernatant, which contains the cytosolic fraction including CA1.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
The homogenate is now ready for use in carbonic anhydrase activity assays or can be stored at -80°C for future use.
Protocol 2: Western Blot Analysis of CA1 in Brain Tissue
This protocol details the detection of CA1 protein levels in brain tissue lysates by Western blotting.
Materials:
-
Brain tissue homogenate (prepared as in Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors[11]
-
BCA protein assay kit
-
Laemmli buffer (2x)[12]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane[12]
-
Transfer buffer[12]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CA1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Thaw the brain tissue homogenate on ice.
-
Determine the protein concentration using a BCA assay.
-
Dilute the samples to the desired concentration (e.g., 10-50 µg of protein per lane) with lysis buffer.[12]
-
Add an equal volume of 2x Laemmli buffer.[12]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]
-
-
Gel Electrophoresis:
-
Load the prepared samples onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CA1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 3: Immunocytochemistry for CA1 in Primary Neuronal Cultures
This protocol describes the visualization of CA1 protein localization in cultured neurons.
Materials:
-
Primary neuronal culture on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS[13]
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)[14]
-
Blocking solution (e.g., 5% normal goat serum in PBS)[15]
-
Primary antibody against CA1
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate the cells with the primary antibody against CA1 (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI or Hoechst stain for 10 minutes to label the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained neurons using a fluorescence or confocal microscope.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: CA1 Inhibition and Neuronal Apoptosis
Inhibition of CA1 can influence neuronal survival by modulating intracellular pH, which in turn can affect apoptotic signaling pathways. A decrease in intracellular pH (acidification) is often associated with the progression of apoptosis.
Caption: CA1 inhibition leads to intracellular acidification, impacting mitochondrial function and promoting caspase activation, ultimately resulting in apoptosis.
Experimental Workflow: Investigating the Effect of a CA1 Inhibitor on Neuronal Viability
This workflow outlines the key steps to assess the dose-dependent effect of a CA1 inhibitor on the survival of primary neurons in culture.
Caption: Workflow for determining the IC50 of a CA1 inhibitor in primary neuronal cultures.
Logical Relationship: CA1 in Neuronal pH Homeostasis and Signaling
This diagram illustrates the central role of CA1 in linking CO2 metabolism to the regulation of neuronal pH and its subsequent influence on key signaling molecules.
Caption: CA1 links cellular CO2 production to the maintenance of neuronal pH, which in turn modulates the function of key neurotransmitter receptors.
References
- 1. Expression of Carbonic Anhydrase I in Motor Neurons and Alterations in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Expression of Carbonic Anhydrase I in Motor Neurons and Alterations in ALS | Semantic Scholar [semanticscholar.org]
- 3. Neuronal carbonic anhydrase VII provides GABAergic excitatory drive to exacerbate febrile seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of carbonic anhydrase inhibition in brain ischaemia in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous Alkaline Transients Boost Postsynaptic NMDA Receptor Responses in Hippocampal CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing effects of acetazolamide on neuronal activity correlate with enhanced visual processing ability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. NIBSC - Brain Tissue Preparation [nibsc.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Western blot in homogenised mouse brain samples [protocols.io]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 14. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Effects of CA1 Inhibitors on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase I (CA1) is a member of a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While ubiquitously expressed, emerging evidence suggests a role for CA isoforms, including CA1, in promoting cancer cell proliferation, survival, and invasion, primarily through the regulation of intracellular and extracellular pH.[1][2] The acidic tumor microenvironment is a hallmark of cancer and is associated with increased aggressiveness and resistance to therapies.[2][3] By inhibiting CA1 activity, it is possible to disrupt the pH balance of cancer cells, leading to reduced proliferation and potentially inducing apoptosis.[4] These application notes provide a comprehensive overview and detailed protocols for studying the effects of CA1 inhibitors on cancer cell proliferation.
Data Presentation: Efficacy of CA1 Inhibitors
The following tables summarize the inhibitory effects of commonly studied carbonic anhydrase inhibitors on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Acetazolamide (AZA) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H-727 | Bronchial Carcinoid | >1000 | [5] |
| H-720 | Bronchial Carcinoid | >1000 | [5] |
| T-47D | Breast Cancer | Not specified | [6] |
| MCF-7 | Breast Cancer | Not specified | [6] |
Note: Acetazolamide generally shows weak anti-proliferative effects when used as a single agent in many cancer cell lines.[3]
Table 2: IC50 Values of SLC-0111 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Condition | Citation |
| HT-29 | Colorectal Cancer | 13.53 (as µg/mL) | Normoxia | [2][7] |
| MCF-7 | Breast Cancer | 18.15 (as µg/mL) | Normoxia | [2][7] |
| PC3 | Prostate Cancer | 8.71 (as µg/mL) | Normoxia | [2][7] |
| HUH6 | Hepatoblastoma | ~125-175 | Normoxia | [8] |
| HB-295 | Hepatoblastoma | 75-175 | Normoxia | [8] |
| HB-295 | Hepatoblastoma | 100-175 | Hypoxia | [8] |
| HB-303 | Hepatoblastoma | 125-175 | Normoxia | [8] |
Note: SLC-0111 is a more specific and potent inhibitor of tumor-associated CA isoforms like CAIX and CAXII.[2][7]
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the impact of CA1 inhibitors on cancer cell proliferation and related signaling pathways.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CA1 inhibitor (e.g., Acetazolamide, SLC-0111)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of complete medium.[10] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the CA1 inhibitor in culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9][11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Cell Invasion Assay (Boyden Chamber Assay)
The Boyden chamber assay is used to assess the invasive potential of cancer cells by measuring their ability to migrate through a basement membrane matrix.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) with a Matrigel-coated membrane[12]
-
24-well plates
-
Cancer cell lines
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
CA1 inhibitor
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)[12]
-
Staining solution (e.g., 0.2% crystal violet in 2% ethanol)[12]
-
Microscope
Protocol:
-
Chamber Rehydration: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.[13]
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.[13]
-
Inhibitor Treatment: Pre-treat the cell suspension with the desired concentration of the CA1 inhibitor or vehicle control for a specified time (e.g., 1 hour) before seeding.
-
Assay Setup: Remove the rehydration medium. Add 750 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate. Add 500 µL of the pre-treated cell suspension to the upper chamber (the insert).[13]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[12]
-
Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.[12]
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane by immersing the insert in the fixing solution for 10 minutes. Then, stain the cells with the crystal violet solution for 15 minutes.[12]
-
Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of stained (invaded) cells in several random fields under a microscope.
-
Data Analysis: Compare the number of invaded cells in the inhibitor-treated groups to the control group to determine the effect of the inhibitor on cell invasion.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of CA1 inhibitors on the expression of key signaling molecules.
Materials:
-
Treated and untreated cancer cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CA9, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14][15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the protein bands using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
CA1 inhibitors can impact several signaling pathways involved in cancer cell proliferation and survival. Below are diagrams of key pathways generated using Graphviz (DOT language).
Hypoxia-Inducible Factor 1-alpha (HIF-1α) and CA9 Expression
Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of genes involved in adaptation to low oxygen, including CA9.
Caption: HIF-1α pathway leading to CA9 expression and its inhibition.
CA Inhibition, pH Alteration, and Apoptosis Induction
Inhibition of carbonic anhydrases leads to a decrease in intracellular pH (pHi), which can trigger apoptotic pathways, in some cases mediated by an increase in ceramide production.[4]
Caption: Apoptosis induction via CA inhibition and ceramide synthesis.
Experimental Workflow for Evaluating CA1 Inhibitors
This diagram outlines the general workflow for screening and characterizing the effects of CA1 inhibitors on cancer cells.
Caption: General workflow for studying CA1 inhibitors on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX decreases cell proliferation and induces ceramide-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Selective CA1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The CA1 subfield of the hippocampus is a critical node in the neural circuitry underlying learning and memory consolidation.[1][2] As the primary output region of the hippocampus, its pyramidal neurons integrate inputs from the CA3 subfield (via the Schaffer collateral pathway) and the entorhinal cortex (via the temporoammonic pathway).[2][3] This unique position makes CA1 a key area for processing spatial and episodic information. The development of selective inhibitors targeting specific molecular pathways within CA1 neurons provides a powerful tool to dissect the mechanisms of synaptic plasticity, memory formation, and to investigate potential therapeutic strategies for cognitive disorders.
This document provides a comprehensive guide to designing and executing in vivo studies using selective CA1 inhibitors, covering experimental workflows, detailed protocols for drug administration, and various methods for assessing behavioral, electrophysiological, and molecular outcomes.
Overall Experimental Design and Workflow
A typical in vivo study involving a selective CA1 inhibitor follows a structured workflow. The initial phase involves careful planning, animal model selection, and surgical preparation. This is followed by the administration of the inhibitor and subsequent data acquisition through behavioral, electrophysiological, and/or imaging techniques. The final phase involves post-mortem tissue analysis to validate the molecular effects of the inhibitor.
Caption: High-level workflow for in vivo studies using selective CA1 inhibitors.
Key Signaling Pathways in CA1
The hippocampus operates through a well-defined trisynaptic circuit. Understanding this pathway is essential for interpreting the effects of CA1-specific manipulations. Information flows from the entorhinal cortex to the dentate gyrus (DG), then to CA3, and finally to CA1, which projects out of the hippocampus.[1] Inhibiting signaling within CA1 is expected to disrupt the final stage of this intra-hippocampal processing.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards a circuit-level understanding of hippocampal CA1 dysfunction in Alzheimer’s disease across anatomical axes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippocampal CA1 Circuitry Dynamically Gates Direct Cortical Inputs Preferentially at Theta Frequencies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Carbonic Anhydrase I (CA1) Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbonic Anhydrase I and its Inhibition
Carbonic Anhydrase I (CA1) is a member of a large family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1][2] The primary function of CA1 is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[3][4] This reaction is vital for CO₂ transport in the blood, acid-base balance, pH homeostasis, and various metabolic pathways.[1][5][6]
Inhibitors of carbonic anhydrases are therapeutically important and are used as diuretics, anti-glaucoma agents, and are being investigated for applications in cancer and other diseases.[7] Analyzing the kinetics of how these inhibitors interact with CA1 is a critical step in drug discovery and development. This involves determining key kinetic and thermodynamic parameters to understand an inhibitor's potency, mechanism of action, and residence time on the target enzyme.
Key kinetic parameters include:
-
IC₅₀: The concentration of an inhibitor that reduces the enzyme's activity by 50%.
-
Kᵢ (Inhibition Constant): A measure of the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a more potent inhibitor.
-
kₒₙ (Association Rate Constant): The rate at which the inhibitor binds to the enzyme.
-
kₒff (Dissociation Rate Constant): The rate at which the inhibitor-enzyme complex dissociates. The reciprocal of kₒff (1/kₒff) is the inhibitor's residence time on the target.
-
Kₒ (Equilibrium Dissociation Constant): The ratio of kₒff to kₒₙ (kₒff/kₒₙ), representing the overall binding affinity.
This document provides detailed protocols for several key laboratory techniques used to analyze the inhibition kinetics of human Carbonic Anhydrase I (hCA1).
Physiological Role of Carbonic Anhydrase I
CA1's primary role is integrated into the body's system for respiration and pH regulation. In tissues with high metabolic activity, CO₂ is produced as a waste product. CA1, particularly abundant in red blood cells, rapidly converts this CO₂ into bicarbonate and protons. This conversion allows for efficient transport of CO₂ in the blood back to the lungs, where the reverse reaction is catalyzed, releasing CO₂ for exhalation. This process is also fundamental to the Bohr effect, where changes in pH influence hemoglobin's affinity for oxygen.[1]
Data Presentation: CA1 Inhibition Kinetics
Quantitative data from inhibition studies are crucial for comparing the potency and kinetic profiles of different compounds.
Table 1: Inhibition Constants (Kᵢ) of Selected Sulfonamides against Human Carbonic Anhydrase I (hCA I)
| Inhibitor | Kᵢ (nM) for hCA I | Reference(s) |
| Acetazolamide | 250 | [8] |
| Methazolamide | 50 | |
| Ethoxzolamide | 20 | |
| Dichlorphenamide | 380 | |
| Dorzolamide | 1000 | |
| Brinzolamide | 3800 | |
| Sulfanilamide | 7600 | |
| Indisulam | 43.0 | [9] |
| SLC-0111 | >400 | |
| Compound 15 (from[10]) | 725.6 | [10] |
Table 2: Example Kinetic Rate Constants (kₒₙ, kₒff) and Dissociation Constants (Kₒ) of Inhibitors against Carbonic Anhydrase II (hCA II) *
Note: This data is for the closely related isoform hCA II and serves as a representative example of kinetic parameters determined by techniques like Surface Plasmon Resonance.
| Inhibitor | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Kₒ (nM) | Reference(s) |
| Acetazolamide | 3.1 x 10⁶ | 0.01 - 0.05 | ~12 | [3] |
| 4-Carboxybenzenesulfonamide | 4.2 x 10⁵ | 1.1 x 10⁻³ | 2600 | [11] |
| Sulphanilamide | 2.1 x 10⁵ | 3.4 x 10⁻³ | 16000 | [11] |
| Furosemide | 1.4 x 10⁵ | 3.5 x 10⁻⁴ | 2500 | [12] |
Experimental Protocols
Stopped-Flow Spectrophotometry for CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases by monitoring the rapid pH change during CO₂ hydration.
Application Note: The stopped-flow technique allows for the measurement of very fast reactions, on the millisecond timescale.[13][14] For CA1, two solutions—one containing the enzyme and a pH indicator, and the other a CO₂-saturated buffer—are rapidly mixed. The enzyme-catalyzed hydration of CO₂ produces protons, causing a rapid drop in pH, which is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme concentration and can be used to determine kinetic parameters and the potency of inhibitors.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES-Tris buffer, pH 7.5, containing 100 mM NaClO₄.
-
pH Indicator Stock: Phenol Red at 0.004% (w/v) in the assay buffer.
-
Enzyme Stock: Purified human CA1 at a concentration of 1 mg/mL in assay buffer. Store on ice.
-
Inhibitor Stocks: Prepare a 10 mM stock solution of each inhibitor in DMSO. Make serial dilutions in assay buffer to the desired final concentrations.
-
Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled assay buffer for at least 30 minutes. Keep on ice.
-
-
Instrument Setup:
-
Set up a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).
-
Equilibrate the system to 25°C.
-
Set the observation wavelength to 557 nm for Phenol Red.
-
-
Experimental Procedure:
-
Syringe 1 (Enzyme/Inhibitor): Load with a solution containing assay buffer, pH indicator, and the desired final concentration of CA1 (e.g., 10 nM). For inhibition assays, pre-incubate the enzyme with the inhibitor for 15 minutes before loading.
-
Syringe 2 (Substrate): Load with the CO₂-saturated buffer.
-
Uncatalyzed Rate: Perform a control run by mixing the CO₂ buffer with the enzyme-free indicator solution to measure the non-enzymatic hydration rate.
-
Catalyzed Rate: Mix the enzyme solution with the CO₂ buffer and record the change in absorbance over time (typically for 10-20 seconds).
-
Inhibited Rate: Repeat the measurement with different concentrations of the inhibitor pre-incubated with the enzyme.
-
-
Data Analysis:
-
Calculate the initial rates (V₀) from the linear portion of the absorbance vs. time plots.
-
The catalyzed rate is the total rate minus the uncatalyzed rate.
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for CO₂.
-
Esterase Activity Assay using p-Nitrophenylacetate (p-NPA)
A simpler, colorimetric alternative to the stopped-flow method that uses a standard spectrophotometer.
Application Note: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of esters like p-Nitrophenylacetate (p-NPA). The product of this reaction, p-nitrophenol, is a chromophore that absorbs light at 400-405 nm. While not the physiological reaction, this assay is a convenient and widely used method for screening CA1 inhibitors. The rate of increase in absorbance at 400 nm is directly proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a working solution of hCA1 (e.g., 10 µM) in the assay buffer.
-
Substrate Stock: Prepare a 30 mM solution of p-NPA in acetonitrile.
-
Inhibitor Stocks: Prepare serial dilutions of inhibitors in the assay buffer.
-
-
Experimental Procedure:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 400 nm at 25°C.
-
In a cuvette, add the assay buffer, the enzyme solution, and the inhibitor solution (or buffer for the uninhibited control). Mix and allow to pre-incubate for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the p-NPA substrate stock solution to achieve a final concentration of ~3 mM.
-
Immediately start monitoring the increase in absorbance at 400 nm for 3-5 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the slope of the linear phase of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine IC₅₀ and Kᵢ values as described in the stopped-flow protocol.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction.
Application Note: Isothermal Titration Calorimetry is a label-free, in-solution technique that determines the binding affinity (Kₒ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. A solution of the inhibitor is titrated into a sample cell containing the CA1 enzyme. The heat change upon each injection is measured. The resulting data is fit to a binding model to extract the thermodynamic parameters. ITC is considered a gold-standard method for characterizing biomolecular interactions.
Protocol:
-
Sample Preparation:
-
Buffer: Dialyze both the purified hCA1 protein and the inhibitor against the same buffer (e.g., 50 mM phosphate buffer, pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
CA1 Solution: Prepare a solution of hCA1 in the dialysis buffer at a concentration of 10-50 µM.
-
Inhibitor Solution: Dissolve the inhibitor in the same dialysis buffer to a concentration 10-20 times that of the CA1 solution.
-
Thoroughly degas all solutions before use.
-
-
Instrument Setup:
-
Set up the ITC instrument (e.g., Malvern MicroCal PEAQ-ITC).
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 750 rpm.
-
-
Experimental Procedure:
-
Load the CA1 solution into the sample cell.
-
Load the inhibitor solution into the injection syringe.
-
Perform an initial injection (e.g., 0.4 µL) followed by 18-20 subsequent injections (e.g., 2 µL each).
-
Perform a control experiment by titrating the inhibitor into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to CA1.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one set of sites) using the instrument's analysis software to determine Kₒ (1/Kₐ), n, and ΔH. The binding entropy (ΔS) is calculated automatically.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time, allowing for the determination of both association (kₒₙ) and dissociation (kₒff) rate constants.
Application Note: In an SPR experiment, the CA1 enzyme (ligand) is immobilized on a sensor chip surface. A solution containing the inhibitor (analyte) is flowed over the surface. Binding of the inhibitor to the immobilized CA1 causes a change in the refractive index at the surface, which is detected in real-time as a change in response units (RU).[11] By analyzing the shape of the sensorgram (response vs. time), one can determine the kₒₙ (from the association phase) and kₒff (from the dissociation phase).
Protocol:
-
Reagent and Chip Preparation:
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization: Use a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC. Immobilize hCA1 (at ~20 µg/mL in 10 mM acetate buffer, pH 4.5) to the desired level (e.g., 5000 RU). Deactivate remaining active groups with 1 M ethanolamine-HCl.
-
Analytes (Inhibitors): Prepare a dilution series of the inhibitor in running buffer. A typical concentration range might be 0.1x to 10x the expected Kₒ.
-
-
Instrument Setup:
-
Set up an SPR instrument (e.g., Biacore T200, Cytiva).
-
Prime the system with running buffer and equilibrate to 25°C.
-
-
Experimental Procedure (Kinetics Assay):
-
Binding Cycle: Perform a series of binding cycles, each consisting of:
-
Association: Inject one concentration of the inhibitor over the sensor surface for a defined period (e.g., 120 seconds) to monitor binding.
-
Dissociation: Switch back to flowing running buffer and monitor the dissociation of the inhibitor for an extended period (e.g., 300-600 seconds).
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound inhibitor.
-
-
Repeat the cycle for each inhibitor concentration, including a zero-concentration (buffer only) injection for double referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the response from the reference flow cell and the buffer-only injection (double referencing).
-
Globally fit the processed sensorgrams for all inhibitor concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software.
-
The fitting will yield the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₒ).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. excelleratebio.com [excelleratebio.com]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Association [sprpages.nl]
- 12. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High affinity [sprpages.nl]
- 14. csmres.co.uk [csmres.co.uk]
"a practical guide to using carbonic anhydrase inhibitors in research"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of carbonic anhydrase inhibitors (CAIs) in a research setting. Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This fundamental reaction is crucial for a multitude of physiological processes, including respiration, pH homeostasis, ion transport, and bone resorption.[3][4] Consequently, inhibitors of these enzymes have emerged as valuable therapeutic agents for a range of conditions such as glaucoma, epilepsy, altitude sickness, and more recently, as potential anticancer agents.[4][5][6][7][8][9] This document offers detailed protocols for key experiments, quantitative data on inhibitor properties, and visual representations of relevant signaling pathways to facilitate the effective application of CAIs in research and drug development.
Mechanism of Action
Carbonic anhydrase inhibitors function by binding to the active site of the CA enzyme, which contains a zinc ion essential for its catalytic activity.[3] By blocking this site, CAIs prevent the conversion of CO2 and water into bicarbonate and protons.[7] This inhibition leads to alterations in pH and fluid secretion in various tissues.[7] For instance, in the eye, inhibition of CA reduces the production of aqueous humor, thereby lowering intraocular pressure, a key factor in glaucoma management.[5][7][10] In the kidneys, CAIs promote the excretion of bicarbonate, sodium, and water, leading to a diuretic effect.[7][11]
Quantitative Data on Carbonic Anhydrase Inhibitors
The selection of an appropriate CAI for a research application depends on its potency, selectivity for different CA isoforms, and physicochemical properties. The following tables summarize key quantitative data for commonly used carbonic anhydrase inhibitors.
Table 1: Inhibition Constants (Kᵢ) and IC₅₀ Values of Common Carbonic Anhydrase Inhibitors against Key Human Isoforms
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.8 | 20, 440 | 30 |
| Methazolamide | - | - | - | - | 20 | - |
| Dorzolamide | 600 (IC₅₀) | 0.18 (IC₅₀) | - | - | - | - |
| Brinzolamide | - | 3.2 (IC₅₀) | - | - | - | - |
| U-104 (SLC-0111) | - | - | 45.1 | 4.5 | - | - |
| Indisulam (E7070) | - | - | - | - | - | - |
| Topiramate | - | - | - | - | - | - |
| EGFR/CA-IX-IN-1 | - | - | 63 (IC₅₀) | - | - | - |
Data compiled from multiple sources.[12][13][14][15][16] Note that IC₅₀ and Kᵢ values can vary between different studies and assay conditions.
Table 2: Physicochemical Properties of Selected Carbonic Anhydrase Inhibitors
| Inhibitor | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | LogP |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | 0.7 g/L | -0.3 |
| Methazolamide | C₅H₈N₄O₃S₂ | 236.27 | Sparingly soluble | - |
| Dorzolamide | C₁₀H₁₆N₂O₄S₃ | 324.44 | Soluble | - |
| Brinzolamide | C₁₂H₂₁N₃O₅S₃ | 383.51 | Sparingly soluble | - |
Data compiled from multiple sources.[17][18][19][20]
Signaling Pathways Involving Carbonic Anhydrase
Carbonic anhydrases play a pivotal role in cellular pH regulation, which in turn affects a myriad of downstream signaling pathways. In the context of cancer, the tumor microenvironment is often hypoxic and acidic. Tumor-associated CAs, particularly CA IX and CA XII, are highly expressed under hypoxic conditions and contribute to maintaining a relatively alkaline intracellular pH (pHi) while promoting an acidic extracellular pH (pHe).[3][6][9][21][22] This "reversed" pH gradient favors tumor cell proliferation, invasion, and resistance to therapy.[3][9][21]
Diagram 1: Role of Carbonic Anhydrase IX (CA IX) in Tumor pH Regulation
Caption: CA IX contributes to an acidic tumor microenvironment by converting intracellular CO2 to extracellular protons and bicarbonate.
Experimental Protocols
This section provides detailed methodologies for key experiments involving carbonic anhydrase inhibitors.
Diagram 2: General Experimental Workflow for Screening Carbonic Anhydrase Inhibitors
Caption: A typical workflow for the identification and validation of novel carbonic anhydrase inhibitors.
In Vitro Enzyme Inhibition Assays
This method measures the rapid change in pH that occurs upon the CA-catalyzed hydration of CO₂.[5][7][8][10] The change in pH is monitored using a pH indicator dye.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase
-
Test inhibitors
-
Assay Buffer: 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, 0.004% (w/v) phenol red, pH 8.0
-
CO₂-saturated water (substrate): Bubble CO₂ gas through deionized water for 30 minutes at 20°C.
-
Recirculating water bath to maintain 1°C ± 1°C
Protocol:
-
Dilute the purified CA enzyme in the assay buffer.
-
Keep all reagents and the stopped-flow apparatus on ice or at 1°C.
-
For the inhibitor assay, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time.
-
Rapidly mix the enzyme (or enzyme-inhibitor mixture) solution with the CO₂-saturated water in the stopped-flow device.
-
Monitor the change in absorbance at 557 nm for 60 seconds.
-
As a control, perform the reaction without the enzyme to measure the uncatalyzed rate.
-
Calculate the initial reaction rates from the linear portion of the absorbance change over time.
-
Determine the percent inhibition by comparing the rates in the presence and absence of the inhibitor.
-
Calculate IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations.
This assay utilizes the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the chromogenic p-nitrophenol.[4][23]
Materials:
-
96-well microplate reader
-
Purified carbonic anhydrase
-
Test inhibitors
-
CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
CA Substrate: p-nitrophenyl acetate (pNPA) solution in a suitable solvent (e.g., acetonitrile)
-
Acetazolamide (as a positive control inhibitor)
Protocol:
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test inhibitors at various concentrations to the respective wells. Include wells for a positive control (acetazolamide) and a negative control (no inhibitor).
-
Add the CA enzyme solution to all wells except the background control wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition and subsequently the IC₅₀ values as described in the stopped-flow assay.
Cell-Based Assays
This assay assesses the effect of CAIs on the viability and proliferation of cells.[24]
Materials:
-
Cell line of interest (e.g., cancer cell line overexpressing a specific CA isoform)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CAI for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, remove the medium and add fresh medium containing the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the inhibitor.
This protocol describes the use of a pH-sensitive fluorescent dye to measure changes in pHi following treatment with a CAI.[11][25][26][27]
Materials:
-
Cells grown on coverslips
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Loading buffer (e.g., HEPES-buffered saline)
-
Experimental buffer (with and without CO₂/HCO₃⁻)
-
Test inhibitor
-
Fluorescence microscope with a ratio imaging system
Protocol:
-
Load the cells with the BCECF-AM dye by incubating them in the loading buffer containing the dye for a specified time.
-
Wash the cells to remove the extracellular dye.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with the experimental buffer and record the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).
-
Introduce the test inhibitor into the perfusion buffer and continue recording the fluorescence ratio to observe any changes in pHi.
-
To induce an acid load, switch to a buffer containing CO₂/HCO₃⁻ and monitor the rate of acidification.
-
Compare the rate of pHi change in the presence and absence of the CAI to determine its effect on pH regulation.
In Vivo Studies
This protocol provides a general framework for in vivo testing of CAIs. The specific details will vary depending on the disease model.
Materials:
-
Animal model of the disease (e.g., tumor-bearing mice, mice with induced glaucoma)
-
Test inhibitor formulated for in vivo administration (e.g., in saline, DMSO, or other vehicle)
-
Control vehicle
-
Standard animal care facilities and equipment
Protocol:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.[28]
-
Randomly assign the animals to treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage).[29]
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At predetermined time points, assess the efficacy of the treatment. This could involve:
-
Measuring tumor volume in cancer models.
-
Measuring intraocular pressure in glaucoma models.
-
Assessing seizure activity in epilepsy models.[29]
-
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, Western blotting, biomarker analysis).
-
Statistically analyze the data to determine the significance of the treatment effect.
Conclusion
Carbonic anhydrase inhibitors are a versatile class of compounds with broad applications in both basic research and drug development. A thorough understanding of their mechanism of action, isoform selectivity, and appropriate experimental methodologies is crucial for their effective use. This guide provides a practical foundation for researchers to design and execute experiments with CAIs, from initial in vitro screening to in vivo efficacy studies. The provided protocols and data should serve as a valuable resource for scientists and professionals working in this dynamic field.
References
- 1. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 2. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Carbonic Anhydrases: Role in pH Control and Cancer [mdpi.com]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 9. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. scispace.com [scispace.com]
- 27. Carbonic anhydrase inhibitors modify intracellular pH transients and contractions of rat middle cerebral arteries during CO2/HCO3- fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Carbonic Anhydrase I (CA1) Activity Using a Stopped-Flow Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrase I (CA1) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It plays a crucial role in various physiological processes, including pH regulation and CO2 transport. The measurement of CA1 activity is essential for understanding its biological function and for the development of specific inhibitors or activators. The stopped-flow technique is a powerful method for studying the kinetics of fast reactions, such as the rapid catalysis by carbonic anhydrases, by enabling the measurement of initial reaction rates on a millisecond timescale.[1][2][3][4]
These application notes provide a detailed protocol for measuring the CO2 hydration activity of human carbonic anhydrase I (CA1) using a stopped-flow spectrophotometric assay. The method is based on monitoring the change in absorbance of a pH indicator as the reaction progresses.
Principle of the Assay
The stopped-flow assay for CA1 activity measures the enzyme-catalyzed hydration of CO2.[1][2] This reaction releases a proton, causing a rapid decrease in the pH of the solution. The change in pH is monitored by a pH indicator, such as phenol red, which exhibits a color change in the relevant pH range.[5][6] The rate of change in absorbance of the indicator is directly proportional to the rate of the enzymatic reaction. By measuring the initial rates at various substrate concentrations, key kinetic parameters like the Michaelis constant (Km) and the catalytic constant (kcat) can be determined.
The uncatalyzed hydration of CO2 is a relatively slow process. In the presence of CA1, the rate of this reaction is significantly accelerated. The difference between the catalyzed and uncatalyzed rates is a measure of the enzyme's activity.
Experimental Protocols
Materials and Reagents
-
Human Carbonic Anhydrase I (CA1): Purified recombinant or native enzyme.
-
Buffer: 50 mM HEPES, 50 mM Na2SO4, pH 8.0.[5] Other non-interfering buffers can also be used.
-
pH Indicator: 0.004% (w/v) Phenol Red in the assay buffer.[5]
-
Substrate: CO2-saturated water. Prepared by bubbling CO2 gas through deionized water for at least 30 minutes at a controlled temperature (e.g., 20-25°C).[5] This results in a CO2 concentration of approximately 34 mM.[5]
-
Inhibitor (Optional): For inhibition studies, a known CA inhibitor like Acetazolamide can be used.[6][7]
-
Stopped-Flow Spectrophotometer: Equipped with a temperature-controlled cell holder.[5]
Preparation of Solutions
-
Assay Buffer: Prepare a stock solution of 50 mM HEPES and 50 mM Na2SO4. Adjust the pH to 8.0 with NaOH.
-
Phenol Red Stock Solution: Prepare a 0.4% (w/v) stock solution of phenol red in the assay buffer.
-
Working Indicator Solution: Dilute the phenol red stock solution 1:100 in the assay buffer to a final concentration of 0.004% (w/v).[5]
-
Enzyme Solution: Prepare a stock solution of CA1 in the assay buffer. The final concentration in the reaction cell will depend on the specific activity of the enzyme but is typically in the nanomolar range.
-
Substrate Solution: Prepare fresh CO2-saturated water just before the experiment by bubbling CO2 gas through chilled deionized water for 30 minutes. To obtain lower concentrations, the saturated CO2 solution can be diluted with demineralized water that has been sparged with N2 for 30 minutes.[5]
Stopped-Flow Measurement Procedure
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the desired temperature, typically 25°C.
-
Set the wavelength to 557 nm, the absorbance maximum for the basic form of phenol red.[5]
-
Set the data acquisition time to capture the initial linear phase of the reaction (e.g., 1-10 seconds).
-
-
Loading the Syringes:
-
Syringe 1 (Enzyme Syringe): Load with the CA1 enzyme solution in the working indicator solution.
-
Syringe 2 (Substrate Syringe): Load with the CO2-saturated water.
-
-
Performing the Measurement:
-
Initiate the stopped-flow experiment. The instrument will rapidly mix equal volumes of the solutions from the two syringes into the observation cell.
-
The reaction is initiated upon mixing, and the change in absorbance at 557 nm is recorded over time.
-
Collect several kinetic traces for each condition to ensure reproducibility.
-
-
Control Measurement (Uncatalyzed Reaction):
-
Replace the enzyme solution in Syringe 1 with the assay buffer containing the indicator but no enzyme.
-
Repeat the measurement to determine the rate of the uncatalyzed CO2 hydration.
-
-
Data Analysis:
-
The initial reaction rate is determined from the initial linear portion of the absorbance versus time curve.
-
The slope of this linear portion represents the initial rate of the reaction (ΔAbs/Δt).
-
The catalyzed rate is obtained by subtracting the uncatalyzed rate from the rate measured in the presence of the enzyme.
-
To determine kinetic parameters (Km and kcat), the experiment is repeated with varying concentrations of the CO2 substrate. The initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.
-
Data Presentation
The quantitative data obtained from stopped-flow experiments for CA1 should be summarized in tables for clear comparison.
Table 1: Kinetic Parameters for Human Carbonic Anhydrase I (CO2 Hydration)
| Parameter | Value | Conditions | Reference |
| kcat (s⁻¹) | 2.0 x 10⁵ | pH 7.5, 25°C | Fictional Data |
| Km (mM) | 12 | pH 7.5, 25°C | Fictional Data |
| kcat/Km (M⁻¹s⁻¹) | 1.7 x 10⁷ | pH 7.5, 25°C | Fictional Data |
Table 2: Inhibition of Human Carbonic Anhydrase I by Acetazolamide
| Inhibitor | Ki (nM) | Inhibition Type | Conditions | Reference |
| Acetazolamide | 250 | Non-competitive | pH 7.5, 25°C | Fictional Data |
Note: The values presented in the tables are for illustrative purposes and should be determined experimentally.
Mandatory Visualizations
Signaling Pathway of CA1 Catalyzed CO2 Hydration
Caption: Catalytic cycle of CA1 showing CO2 hydration.
Experimental Workflow for Stopped-Flow Assay
Caption: Workflow for CA1 activity measurement.
Logical Relationship for Kinetic Parameter Determination
Caption: Logic for determining kinetic parameters.
References
- 1. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stopped-flow measurement of CO2 hydration activity by catalytic amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Programmable Flow Injection Analysis | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 5. pubcompare.ai [pubcompare.ai]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) for Carbonic Anhydrase I (CA1) Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its protein target within a physiologically relevant cellular environment.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[2] When a protein is heated, it denatures and aggregates. However, the binding of a ligand can increase the protein's stability, resulting in a higher denaturation temperature.[2] By measuring the amount of soluble protein remaining at different temperatures, a thermal melt curve can be generated. A shift in this curve in the presence of a ligand indicates target engagement.
This document provides detailed application notes and protocols for utilizing CETSA to validate the target engagement of inhibitors with Carbonic Anhydrase I (CA1). CA1 is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in pH regulation, respiration, and other physiological processes.[3][4] Its dysregulation has been implicated in various diseases, making it an attractive therapeutic target.
Data Presentation
The following tables summarize hypothetical quantitative data from CETSA experiments designed to evaluate the engagement of two known carbonic anhydrase inhibitors, Acetazolamide and a proprietary compound (Inhibitor X), with CA1.
Table 1: Thermal Shift (Tagg) Data for CA1 in the Presence of Inhibitors. This table illustrates the change in the apparent aggregation temperature (Tagg) of CA1 upon treatment with saturating concentrations of inhibitors.
| Treatment | Tagg (°C) | ΔTagg (°C) vs. Vehicle |
| Vehicle (DMSO) | 55.2 | - |
| Acetazolamide (100 µM) | 60.5 | +5.3 |
| Inhibitor X (50 µM) | 62.8 | +7.6 |
Table 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA Data for CA1 Inhibitors. This table presents the half-maximal effective concentration (EC50) values determined from ITDRF-CETSA experiments, where cells are treated with varying concentrations of inhibitors and heated at a constant temperature (e.g., 58°C).[5]
| Inhibitor | EC50 (µM) |
| Acetazolamide | 15.2 |
| Inhibitor X | 2.8 |
Experimental Protocols
Protocol 1: CETSA Melt Curve Analysis for CA1 Target Engagement
This protocol describes the generation of a CETSA melt curve to determine the thermal stabilization of CA1 upon ligand binding.
Materials:
-
Cell line expressing endogenous CA1 (e.g., K562)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Acetazolamide) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Anti-CA1 antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Harvest and resuspend cells in fresh culture medium at a density of 1-2 x 10^6 cells/mL.
-
Treat cells with the test inhibitor at a final concentration (e.g., 100 µM Acetazolamide) or vehicle control for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.
-
Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).
-
Include an unheated control sample (room temperature).
-
-
Cell Lysis:
-
After heating, cool the samples to room temperature.
-
Lyse the cells by adding an equal volume of lysis buffer and incubating on ice for 20 minutes with intermittent vortexing. Alternatively, perform three freeze-thaw cycles using liquid nitrogen.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the amount of soluble CA1 in each sample using a suitable protein quantification method, such as Western blotting or ELISA, with an anti-CA1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or signal (for ELISA).
-
Normalize the data for each temperature point to the unheated control.
-
Plot the percentage of soluble CA1 as a function of temperature to generate the melt curves for both the vehicle- and inhibitor-treated samples.
-
Determine the Tagg, the temperature at which 50% of the protein is denatured, for each curve. The difference in Tagg (ΔTagg) between the inhibitor-treated and vehicle-treated samples indicates the degree of thermal stabilization.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA for CA1
This protocol determines the potency of an inhibitor in stabilizing CA1 at a single, fixed temperature.[6]
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine Optimal Temperature:
-
From the CETSA melt curve (Protocol 1), select a temperature that results in approximately 50-80% precipitation of CA1 in the vehicle-treated sample. This temperature will be used for the ITDRF experiment.
-
-
Cell Culture and Dose-Response Treatment:
-
Prepare a serial dilution of the test inhibitor.
-
Treat cells with the different concentrations of the inhibitor and a vehicle control for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Heat all samples (including the vehicle control) at the predetermined optimal temperature for 3 minutes in a thermocycler.
-
Include an unheated control for normalization.
-
-
Cell Lysis and Protein Separation:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Protein Quantification:
-
Follow step 5 from Protocol 1 to quantify the amount of soluble CA1 in each sample.
-
-
Data Analysis:
-
Normalize the soluble CA1 signal for each inhibitor concentration to the unheated control.
-
Plot the percentage of soluble CA1 as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization.
-
Mandatory Visualization
Caption: CETSA Experimental Workflow.
Caption: CA1 Signaling Pathway and Inhibition.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Human Carbonic Anhydrase I (CA1) in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Human Carbonic Anhydrase I (CA1), a cytosolic isoform found in high concentrations in erythrocytes, is involved in CO2 transport and pH regulation.[2] Its involvement in various physiological processes makes it a potential therapeutic target.[3] These application notes provide detailed protocols for the expression and purification of recombinant human CA1, its use in inhibitor screening assays, and data on known inhibitors.
Expression and Purification of Recombinant Human His-tagged CA1
This protocol describes the expression of N-terminally His-tagged human CA1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Experimental Protocol: Expression and Purification
1. Gene Cloning and Expression Vector Construction:
-
The full-length cDNA sequence of human CA1 can be obtained from a reputable database such as NCBI (Gene ID: 759).[2]
-
The CA1 gene should be cloned into an E. coli expression vector containing a T7 promoter and an N-terminal hexahistidine (6xHis) tag.
2. Expression in E. coli:
-
Transform the expression vector into a suitable E. coli expression strain, such as BL21 (DE3).
-
Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. To facilitate proper folding and incorporation of the zinc cofactor, supplement the culture medium with 0.5 mM ZnSO4.[4]
-
Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-18 hours to enhance the yield of soluble protein.
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[5]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Immobilized Metal Affinity Chromatography (IMAC) Purification:
-
Equilibrate a Ni-NTA agarose column with lysis buffer.[6]
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[5][6]
-
Elute the His-tagged CA1 with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[5][6]
-
Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.
5. Dialysis and Storage:
-
Pool the fractions containing pure CA1 and dialyze against a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl) to remove imidazole.
-
Determine the protein concentration using a standard method such as the Bradford assay.
-
Aliquot the purified protein and store at -80°C.
References
Application Note: Protocol for Assessing Carbonic Anhydrase I (CA1) Inhibition in Human Red Blood Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The CA1 isoform is highly abundant in the cytoplasm of red blood cells (erythrocytes). It plays a significant role in physiological processes such as respiration and pH homeostasis.[1] The inhibition of CA1 is a target for the development of novel therapeutics for various conditions, including glaucoma and certain types of cancer. This application note provides a detailed protocol for the preparation of human red blood cell lysates and the subsequent assessment of CA1 inhibition using a colorimetric assay. The assay is based on the esterase activity of CA1, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[1][2]
Principle of the Assay
The protocol is divided into two main parts: the preparation of a red blood cell lysate and the colorimetric assay for CA1 inhibition. The enzymatic activity of CA1 is determined by measuring the rate of hydrolysis of p-NPA. The presence of a CA1 inhibitor will lead to a decrease in the rate of this reaction, which can be quantified by monitoring the change in absorbance at 405 nm. Acetazolamide, a well-characterized and potent inhibitor of CA1, is used as a positive control in this protocol.[1]
Materials and Reagents
-
Whole blood (with anticoagulant, e.g., heparin or EDTA)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl Acetate (p-NPA) solution (Substrate)
-
Test inhibitor compounds
-
Acetazolamide (Positive control inhibitor)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Centrifuge
Experimental Protocols
Part 1: Preparation of Human Red Blood Cell Lysate
-
Blood Collection and Separation: Collect whole blood in a tube containing an anticoagulant. Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate the plasma, buffy coat, and red blood cells (RBCs).
-
Washing of RBCs: Carefully aspirate and discard the supernatant (plasma and buffy coat). Resuspend the RBC pellet in 10 volumes of ice-cold PBS.
-
Centrifugation and Repetition: Centrifuge the RBC suspension at 1,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat the washing step two more times.
-
RBC Lysis: After the final wash, resuspend the RBC pellet in 5 volumes of ice-cold RBC Lysis Buffer.[3][4] Incubate the suspension on ice for 30 minutes with occasional gentle mixing to induce hypotonic lysis.
-
Removal of Cellular Debris: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts and any intact cells.[1]
-
Collection of Hemolysate: Carefully collect the supernatant, which is the red blood cell lysate (hemolysate) containing CA1.
-
Protein Quantification: Determine the total protein concentration of the hemolysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the enzyme activity.
-
Storage: The hemolysate can be used immediately or stored in aliquots at -80°C for future use.
Part 2: Colorimetric Assay for CA1 Inhibition
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate, p-NPA, in a water-miscible organic solvent such as DMSO or acetonitrile.
-
Prepare stock solutions of the test inhibitors and the positive control (Acetazolamide) in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup in a 96-well Plate:
-
Sample Wells: Add 170 µL of CA Assay Buffer, 10 µL of the prepared red blood cell lysate, and 10 µL of the test inhibitor solution (at various concentrations) to each well.
-
Positive Control Wells: Add 170 µL of CA Assay Buffer, 10 µL of the red blood cell lysate, and 10 µL of the Acetazolamide solution.
-
Enzyme Control Wells (No Inhibitor): Add 170 µL of CA Assay Buffer, 10 µL of the red blood cell lysate, and 10 µL of the solvent used for the inhibitors.
-
Blank Well (No Enzyme): Add 180 µL of CA Assay Buffer and 10 µL of the inhibitor solvent.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiation of the Reaction: Add 10 µL of the p-NPA substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA/min).
-
Subtract the rate of the blank well (non-enzymatic hydrolysis of p-NPA) from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of the enzyme control well and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Data Presentation
Table 1: Example Data for CA1 Inhibition Assay
| Inhibitor Concentration (µM) | Rate (ΔA/min) | % Inhibition |
| 0 (Control) | 0.050 | 0 |
| 0.1 | 0.040 | 20 |
| 1 | 0.028 | 44 |
| 10 | 0.015 | 70 |
| 100 | 0.008 | 84 |
Table 2: Summary of IC₅₀ Values for Test Compounds
| Compound | IC₅₀ (µM) |
| Acetazolamide (Positive Control) | 0.25 |
| Test Compound A | 1.5 |
| Test Compound B | 12.8 |
| Test Compound C | > 100 |
Visualization
Caption: Experimental workflow for assessing CA1 inhibition.
Caption: CA1 enzymatic reaction and mechanism of inhibition.
References
Application of Carbonic Anhydrase Inhibitors in Animal Models of Glaucoma
Application Notes and Protocols
Introduction
Glaucoma is a group of optic neuropathies characterized by the progressive loss of retinal ganglion cells and their axons, leading to irreversible vision loss. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1] Consequently, the mainstay of glaucoma therapy is the reduction of IOP. One of the principal classes of drugs used to achieve this are Carbonic Anhydrase Inhibitors (CAIs).
Carbonic anhydrase (CA) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into bicarbonate and a proton (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻).[2][3] In the ciliary body of the eye, this reaction is crucial for the secretion of aqueous humor.[4][5] The formation of bicarbonate ions drives the transport of sodium and fluid into the posterior chamber, thereby producing aqueous humor.[3] By inhibiting CA, the production of bicarbonate is reduced, which in turn decreases aqueous humor secretion and lowers IOP.[2][4] This mechanism is responsible for 40-60% of aqueous humor formation.[3]
While there are 15 known isoforms of carbonic anhydrase in mammals, the primary targets for glaucoma therapy within the eye are isoforms CA-II, CA-IV, and CA-XII , which are present in the ciliary processes.[6] First-generation CAIs like acetazolamide and methazolamide are administered systemically but are associated with significant side effects.[7] Second-generation, topically administered CAIs such as dorzolamide and brinzolamide were developed to minimize systemic exposure and are widely used in clinical practice.[6]
It is important to note for researchers that while the broader class of CAIs is central to glaucoma treatment, the scientific literature focuses almost exclusively on inhibitors of isoforms II, IV, and XII. There is a notable scarcity of research into the specific role or inhibition of the Carbonic Anhydrase 1 (CA1) isoform for the management of glaucoma. Therefore, these application notes will focus on the established use of inhibitors targeting the therapeutically relevant isoforms in validated animal models.
Data Presentation: Efficacy of CAIs in a Rabbit Model
The following table summarizes quantitative data from a study evaluating a novel nitric oxide (NO)-donating sulfonamide CA inhibitor (NCX250) compared to the clinically used dorzolamide (DRZ) in a carbomer-induced model of glaucoma in albino rabbits.
| Compound | Concentration | Time to Peak IOP Reduction (post-administration) | Peak IOP Reduction (%) | Animal Model |
| NCX250 | 2% | 60 minutes | 35% | Carbomer-induced glaucoma (Albino Rabbit) |
| Dorzolamide (DRZ) | 2% | 90 minutes | Not specified as peak, but less effective than NCX250 at all time points | Carbomer-induced glaucoma (Albino Rabbit) |
| NCX250 vs DRZ | 0.5%, 1%, 2% | - | NCX250 was more effective than DRZ at all tested concentrations | Carbomer-induced glaucoma (Albino Rabbit) |
Data summarized from a study investigating a new approach to antiglaucoma drugs.[8]
Signaling Pathway and Experimental Workflow
Signaling Pathway of Aqueous Humor Production
Caption: Role of Carbonic Anhydrase in Aqueous Humor Secretion.
General Experimental Workflow for Testing CAIs in Animal Models
References
- 1. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Glaucoma in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 6. researchgate.net [researchgate.net]
- 7. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraocular pressure effects of carbonic anhydrase inhibitors in primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting common problems in carbonic anhydrase I activity assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carbonic anhydrase I (CA I) activity assays.
Troubleshooting Guide
Use the table below to diagnose and resolve common issues encountered during CA I activity assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage, denaturation due to heat, or repeated freeze-thaw cycles. | Keep tissue samples and enzyme solutions on ice whenever possible.[1] Prepare fresh enzyme dilutions in cold water immediately before use.[2] |
| Incorrect Assay Conditions: Suboptimal pH or temperature. | The optimal pH for human CA I is typically around 7.5, with activity observed in the range of 4.5-9.5.[3] The optimal temperature is generally 37°C.[3] For the Wilbur-Anderson assay, the temperature is maintained at 0-4°C to increase CO2 solubility.[2] | |
| Presence of Inhibitors: Contaminants in reagents or samples (e.g., heavy metals, sulfonamides).[3][4] | Use high-purity water and reagents. Screen for known CA inhibitors like Acetazolamide if contamination is suspected.[5] | |
| Substrate Degradation: CO2 outgassing from the saturated water solution; p-NPA hydrolysis in buffer. | Prepare CO2-saturated water fresh by bubbling CO2 gas through ice-cold water for at least 30 minutes just prior to the assay.[2] For the p-NPA assay, prepare the substrate solution fresh. | |
| High Background Signal / Inconsistent Blank Readings | Non-Enzymatic Hydrolysis (p-NPA Assay): The substrate p-nitrophenyl acetate (p-NPA) can hydrolyze spontaneously, especially at alkaline pH.[6][7] | Prepare the p-NPA substrate solution in a solvent like dry acetonitrile to minimize pre-assay hydrolysis.[8] Run a background control well without the enzyme to measure and subtract the non-enzymatic rate.[5] |
| Fast Blank Rate (CO2 Hydration Assay): The uncatalyzed reaction rate is too high, often due to CO2 outgassing. | The time for the uncatalyzed reaction (T₀) should ideally be between 70-100 seconds. If the blank is too fast, gently swirl the CO2-saturated water to release some dissolved gas before adding it to the assay. | |
| Slow Blank Rate (CO2 Hydration Assay): Insufficient CO2 saturation in the substrate solution. | Ensure CO2 is bubbled through ice-cold water for a sufficient duration (e.g., 30 minutes). If the blank rate is too slow, add small chips of dry ice to the solution and allow it to equilibrate. | |
| Irreproducible Results | Inconsistent Timing: Manual timing errors, especially in the rapid CO2 hydration assay. | Use a stopped-flow apparatus for precise timing and mixing.[9][10] If manual, use a stopwatch and practice consistent addition of reagents. |
| Temperature Fluctuations: Enzyme activity is highly sensitive to temperature changes.[11] | Use a temperature-controlled spectrophotometer or a circulating water bath to maintain a constant temperature (e.g., 0-4°C for Wilbur-Anderson, 37°C for optimal activity).[2][3][9] | |
| Pipetting Errors: Inaccurate volumes of enzyme or substrate. | Calibrate pipettes regularly. Use fresh tips for each sample and reagent to avoid cross-contamination.[12] | |
| Variable CO2 Concentration: The concentration of dissolved CO2 changes as the container is opened and closed.[13] | Prepare a sufficiently large batch of CO2-saturated water for the entire experiment. Keep it on ice and minimize the time the container is open.[13] | |
| Precipitation in Reaction | Poor Substrate Solubility: p-Nitrophenyl acetate has low solubility in water.[8] | Dissolve p-NPA in an organic solvent like dry acetonitrile or methanol before diluting it into the assay buffer.[8] Always test the enzyme's sensitivity to the chosen solvent.[8] |
| Buffer Incompatibility: Components of the sample buffer may precipitate with assay reagents. | Ensure compatibility between your sample preparation buffer and the assay buffer. If necessary, perform a buffer exchange for your purified enzyme. |
Experimental Protocols
CO2 Hydration Activity Assay (Modified Wilbur-Anderson Method)
This electrometric method measures the time required for the pH of a buffer to drop from 8.3 to 6.3 at 0°C due to the carbonic acid produced from CO2 hydration.[2][14]
Reagents:
-
Assay Buffer: 20 mM Tris-HCl or Tris-Sulfate buffer, pH 8.3. Prepare and store in an ice bath.[2][14]
-
Substrate (CO2-Saturated Water): Bubble CO2 gas (e.g., from dry ice) through ~200 mL of deionized water for at least 30 minutes. Keep the water in an ice bath during saturation and use it immediately.[2][14]
-
Enzyme Solution: Prepare a 0.1 mg/mL stock solution of CA I in ice-cold deionized water. Immediately before the assay, dilute to the final working concentration (e.g., 0.01 mg/mL) with ice-cold water.[2]
Procedure:
-
Blank Determination (T₀):
-
Add 6.0 mL of chilled assay buffer to a 20 mL beaker kept in an ice bath.
-
Place a calibrated pH probe into the buffer. The temperature should be 0-4°C.[2]
-
Quickly add 4.0 mL of the chilled CO2-saturated water.
-
Immediately start a timer and record the time (T₀) it takes for the pH to drop from 8.3 to 6.3.[2] Repeat until values are consistent (e.g., within a 15-second window).[14]
-
-
Enzyme Reaction (T):
-
Add 6.0 mL of chilled assay buffer to a clean, chilled beaker.
-
Add 0.1 mL of the diluted enzyme solution.
-
Quickly add 4.0 mL of the chilled CO2-saturated water.
-
Immediately start a timer and record the time (T) for the pH to drop from 8.3 to 6.3.[2]
-
Calculation of Activity:
One Wilbur-Anderson (W-A) unit is calculated using the formula: Units/mg = (2 * (T₀ - T)) / T Where T₀ is the time for the blank and T is the time for the sample.
Esterase Activity Assay (p-NPA Method)
This colorimetric assay utilizes the esterase activity of CA I to hydrolyze p-nitrophenyl acetate (p-NPA), releasing the chromophore p-nitrophenol, which can be measured at 400-405 nm.[5][15][16]
Reagents:
-
Assay Buffer: e.g., 20 mM Sodium Phosphate, pH 7.5.[17]
-
Substrate: 52 mM p-NPA in dry acetonitrile.[8]
-
CA I Enzyme Solution: Diluted in assay buffer.
-
Inhibitor (Optional): Acetazolamide for determining specific activity.[5]
Procedure:
-
Set up a 96-well plate or cuvettes.
-
Add reagents in the following order:
-
Assay Buffer
-
Sample (Enzyme or Buffer for blank)
-
Inhibitor or vehicle (for negative control)
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.[5]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 5-10 minutes), recording readings every 30-60 seconds.[5]
Calculation of Activity:
-
Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-containing samples.
-
Use the molar extinction coefficient of p-nitrophenol to convert the rate into µmol/min (Units). One unit of CA activity is the amount of enzyme that releases 1 µmol of nitrophenol per minute.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the CO2 hydration and the esterase (p-NPA) assays? A1: The CO2 hydration assay measures the enzyme's primary physiological function: the reversible hydration of carbon dioxide.[15] The esterase assay measures a secondary, non-physiological activity: the hydrolysis of an ester substrate like p-NPA.[15][18] While the p-NPA assay is simpler, faster, and more suitable for high-throughput screening, it is an indirect measure of activity.[5][18] The CO2 hydration assay is considered more physiologically relevant but can be more complex to perform.[17][19]
Q2: My blank reading in the Wilbur-Anderson assay is too fast (< 70 seconds). What should I do? A2: A fast blank rate indicates that your CO2-saturated water may be oversaturated or is rapidly outgassing. To resolve this, you can gently swirl or stir the CO2 substrate solution to remove some of the dissolved gas before adding it to the buffer. This will slow the uncatalyzed reaction, bringing it into the ideal 70-100 second range.
Q3: In the p-NPA assay, my blank well turned yellow after I added a sodium carbonate stop solution. Why? A3: The substrate, p-NPA, hydrolyzes rapidly at high pH.[7] Sodium carbonate creates a highly alkaline environment (pH ~11.5), which causes the spontaneous, non-enzymatic breakdown of any remaining p-NPA into the yellow-colored p-nitrophenol product in all wells, including the blank.[6][7] This is why this assay should be measured kinetically without a high-pH stop solution.
Q4: What is the optimal pH and temperature for a human CA I assay? A4: For its esterase activity, bovine CA I has shown an optimal pH of 7.5 and an optimal temperature of 37°C.[3] The enzyme is active over a broad pH range (4.5-9.5) and temperature range (20-60°C).[3] However, the classic Wilbur-Anderson CO2 hydration assay is performed at 0-4°C to increase the solubility of CO2 in water.[2]
Q5: Should I be concerned about activators in my assay? A5: Yes, certain compounds, particularly amines and amino acids like histamine, can act as carbonic anhydrase activators (CAAs).[20][21] These molecules are thought to bind near the active site entrance and facilitate proton shuttling, thereby increasing the catalytic rate.[22] If your sample contains such compounds, you may observe an unexpectedly high activity. Some activators have been found to be selective for specific CA isoforms, such as CA I.[21]
Key Data and Visualizations
Quantitative Parameters for Carbonic Anhydrase
The following table summarizes typical kinetic and operational parameters for carbonic anhydrase. Note that specific values can vary based on the isoform, species, and assay conditions.
| Parameter | Typical Value(s) | Significance |
| Km (Michaelis Constant) | 8000 µM (for CO2) | Represents the substrate concentration at which the reaction rate is half of Vmax. A higher Km indicates lower substrate affinity.[18] |
| Vmax (Maximal Velocity) | 600,000 s⁻¹ | The maximum rate of the reaction when the enzyme is saturated with the substrate.[18] |
| Optimal pH | ~7.5 | The pH at which the enzyme exhibits maximum activity.[3] |
| Optimal Temperature | ~37 °C | The temperature at which the enzyme exhibits maximum activity.[3] |
| Inhibitors | Acetazolamide, Sulfanilamide | Compounds that bind to the enzyme and reduce its activity, often used as controls or subjects of screening.[3][23] |
| Activators | Histamine and derivatives | Compounds that increase enzyme activity, often by facilitating proton shuttling.[21][22] |
Troubleshooting Workflow: Low or No Enzyme Activity
This diagram provides a logical workflow to diagnose the cause of low or no observable activity in a CA I assay.
Caption: A decision tree for troubleshooting low or no carbonic anhydrase I activity.
References
- 1. protocols.io [protocols.io]
- 2. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Purification and characterization of carbonic anhydrase from bovine erythrocyte plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncert.nic.in [ncert.nic.in]
- 12. Carbonic Anhydrase Activity Assay [protocols.io]
- 13. static.igem.wiki [static.igem.wiki]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Investigations into the Carbonic Anhydrase Inhibition of COS-Releasing Donor Core Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Enzyme Kinetics [www2.chem.wisc.edu]
- 19. ScholarWorks@Gyeongsang National University: A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [scholarworks.gnu.ac.kr]
- 20. mdpi.com [mdpi.com]
- 21. scienceopen.com [scienceopen.com]
- 22. A class of carbonic anhydrase I – selective activators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
Technical Support Center: Carbonic Anhydrase IX (CA IX) Inhibitor Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Carbonic Anhydrase IX (CA IX) inhibitor screening experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used for screening CA IX inhibitors?
A1: The two most prevalent methods for screening CA IX inhibitors are the stopped-flow CO₂ hydration assay and the p-nitrophenylacetate (PNPA) esterase activity assay. The stopped-flow method directly measures the primary physiological reaction, the hydration of carbon dioxide, and is considered the gold standard for determining inhibition constants (Ki). The PNPA assay is a simpler, colorimetric method suitable for high-throughput screening, which measures the esterase activity of CA IX.
Q2: Why is it important to screen for selectivity against other CA isoforms?
A2: Humans have several carbonic anhydrase isoforms (e.g., CA I, II, XII) that are crucial for normal physiological processes.[1][2][3] A lack of selectivity in a CA IX inhibitor can lead to off-target effects and potential toxicity.[4] Therefore, it is essential to perform counter-screens against ubiquitously expressed isoforms like CA I and CA II to ensure the inhibitor is specific to the tumor-associated CA IX.[5][6]
Q3: What is a typical positive control for CA IX inhibition assays?
A3: Acetazolamide is a well-characterized, broad-spectrum carbonic anhydrase inhibitor and is commonly used as a positive control in CA IX screening assays.[2][7] It allows researchers to validate the assay setup and provides a benchmark for comparing the potency of new compounds.
Q4: At what stage should I move from biochemical assays to cell-based assays?
A4: After identifying potent and selective inhibitors in biochemical assays, it is crucial to evaluate their efficacy in a cellular context. Cell-based assays, such as cell viability (e.g., MTT assay), proliferation, and invasion assays, provide insights into the compound's ability to penetrate cell membranes and exert a biological effect on cancer cells that endogenously or ectopically express CA IX.[4][8][9][10]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
Q: My replicate wells show high variability in absorbance/signal. What could be the cause?
A: High variability can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a common source of error. Ensure that you are using calibrated pipettes and proper technique, especially when handling small volumes of enzyme, substrate, or inhibitor solutions.
-
Reagent Mixing: Inadequate mixing of reagents in the assay wells can lead to non-uniform reaction rates. Ensure thorough but gentle mixing after the addition of each reagent.
-
Temperature Fluctuation: Carbonic anhydrase activity is sensitive to temperature. Ensure that all reagents and assay plates are properly equilibrated to the assay temperature and that the plate reader maintains a stable temperature throughout the kinetic read.
-
Reagent Degradation: Ensure that all reagents, especially the enzyme and substrate, are stored correctly and have not undergone multiple freeze-thaw cycles.[2] Prepare fresh solutions when in doubt. For the PNPA assay, the substrate is often dissolved in an organic solvent like acetonitrile or DMSO and should be prepared fresh.[11]
-
Edge Effects: In 96-well plates, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with a buffer to maintain humidity.
Issue 2: Suspected False Positives
Q: I have identified several "hits" in my primary screen, but I suspect they may be false positives. How can I confirm their activity?
A: False positives are common in high-throughput screening. A systematic approach is necessary for their identification and elimination.
-
Control Experiments: Always run parallel control experiments. This includes a no-enzyme control to check for non-enzymatic hydrolysis of the substrate and a no-inhibitor (vehicle) control to assess the baseline enzyme activity.[12]
-
Compound Interference: The test compound itself may interfere with the assay. It could be colored, fluorescent, or precipitate in the assay buffer, leading to a false reading. Visually inspect the assay plates for precipitation. To check for colorimetric interference, measure the absorbance of the compound in the assay buffer without the enzyme.
-
Dose-Response Curve: A true inhibitor should exhibit a dose-dependent effect. Perform a serial dilution of the hit compound to generate a dose-response curve and calculate the IC₅₀ value. A flat or irregular curve may indicate a false positive.
-
Counter-Screening: As mentioned in the FAQs, screen the hits against other CA isoforms (e.g., CA II). A compound that inhibits both CA IX and CA II with similar potency may not be a desirable candidate for targeted therapy.
-
Orthogonal Assays: Confirm the activity of the hit compound using a different assay method. If the primary screen was a PNPA assay, validate the hits using the stopped-flow CO₂ hydration assay.
Issue 3: Suspected False Negatives
Q: My screen did not identify any potent inhibitors, or a known inhibitor is showing weak activity. What could be the problem?
A: False negatives can cause promising compounds to be overlooked. Consider the following potential issues:
-
Compound Solubility: The test compound may have poor solubility in the aqueous assay buffer, leading to a lower effective concentration. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not inhibit the enzyme.[8] It is recommended to test the effect of the solvent on enzyme activity.[13]
-
Incorrect Assay Conditions: The enzyme or substrate concentration may not be optimal. Ensure that the substrate concentration is at or below the Michaelis-Menten constant (Km) for competitive inhibitors, and that the reaction is in the linear range.
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. Always include a positive control inhibitor, like acetazolamide, to verify that the enzyme is active and responsive to inhibition.[7]
-
Compound Degradation: The test compound may be unstable in the assay buffer. If possible, assess the stability of the compound under the assay conditions over the duration of the experiment.
Data Presentation
Table 1: Typical Inhibition Constants (Ki) for Acetazolamide against Common CA Isoforms
| Carbonic Anhydrase Isoform | Typical Ki (nM) | Selectivity Ratio (Ki CA I or II / Ki CA IX) |
| hCA I | 250 | 10 |
| hCA II | 12 | 0.48 |
| hCA IX | 25 | 1 |
| hCA XII | 5.7 | 0.23 |
Data compiled from multiple sources.[3] Actual values may vary depending on assay conditions.
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay
This method measures the CA-catalyzed hydration of CO₂ by monitoring the associated pH change with an indicator dye.
-
Reagents:
-
Assay Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.
-
Indicator: 0.2 mM Phenol Red.
-
Enzyme: Purified recombinant human CA IX.
-
Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through water).
-
Inhibitor: Test compound and positive control (e.g., Acetazolamide) at various concentrations.
-
-
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
Pre-incubate the enzyme with the inhibitor (or vehicle) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[14]
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated substrate solution containing the pH indicator.
-
Monitor the change in absorbance of the phenol red at 557 nm for the initial 5-10 seconds of the reaction.[14]
-
The initial velocity of the reaction is determined from the linear phase of the absorbance change.
-
The uncatalyzed rate (without enzyme) is subtracted from the catalyzed rates.
-
Inhibition constants (Ki) are calculated by non-linear least-squares fitting of the data.[14]
-
p-Nitrophenylacetate (PNPA) Esterase Assay
This colorimetric assay measures the hydrolysis of PNPA to p-nitrophenol, which can be monitored at 400 nm.
-
Reagents:
-
Procedure:
-
Add assay buffer, enzyme, and inhibitor (or vehicle) to the wells of a 96-well plate.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the PNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for a set duration (e.g., 30-60 minutes) at room temperature.
-
The rate of reaction is determined from the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasmatic carbonic anhydrase IX as a diagnostic marker for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CA1 Inhibitor Concentration in Cell Culture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the concentration of Carbonic Anhydrase 1 (CA1) inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the concentration of a CA1 inhibitor?
The primary goal is to identify a concentration range that effectively inhibits CA1 activity without causing significant off-target effects or general cytotoxicity. This optimal concentration, often referred to as the therapeutic window, is crucial for obtaining meaningful and reproducible results in downstream experiments.
Q2: What is the first step I should take to determine the optimal concentration of my CA1 inhibitor?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability. This involves treating your cell line with a wide range of inhibitor concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours).[1][2] This will help you identify the concentration at which the inhibitor becomes cytotoxic.
Q3: How do I select the initial concentration range for my dose-response experiment?
If the IC50 or Ki values are published for your inhibitor and cell line, you can use a range of concentrations that brackets these values. A good starting point is often a wide range, from nanomolar to high micromolar, using serial dilutions. If no prior data exists, a broad range (e.g., 1 nM to 100 µM) is recommended to capture the full dose-response curve.
Q4: What are the most common assays to assess cell viability and cytotoxicity?
Several colorimetric, fluorometric, and luminescent assays are available to measure cell viability.[3][4] Common choices include:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These measure metabolic activity through the reduction of a tetrazolium salt into a colored formazan product.[3]
-
Resazurin (AlamarBlue) assay: This assay measures the reduction of resazurin to the fluorescent resorufin by viable cells.[5]
-
ATP-based assays (e.g., CellTiter-Glo): These quantify the amount of ATP present, which is an indicator of metabolically active cells.[1]
Troubleshooting Guide
Q5: My CA1 inhibitor shows no effect on my cells, even at high concentrations. What could be the problem?
This could be due to several factors:
-
Inhibitor Potency: The inhibitor may have low potency against the CA1 isoform in your specific cell line.
-
Cell Permeability: The inhibitor may not be cell-permeable. Consider using a different inhibitor or a formulation designed for cell-based assays.
-
Experimental Conditions: The incubation time may be too short, or the inhibitor may be unstable in your culture medium.
-
Target Expression: Your cell line may not express CA1 at a high enough level for its inhibition to produce a measurable phenotype.
Q6: I am observing high levels of cytotoxicity even at very low concentrations of the inhibitor. What should I do?
-
Purity of the Inhibitor: Ensure the inhibitor is of high purity, as impurities can be toxic.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) might be causing toxicity at the concentrations used. Always include a vehicle control (cells treated with the solvent alone) in your experiments.[2]
-
Off-Target Effects: The inhibitor may be hitting other essential cellular targets. Consider testing a structurally different CA1 inhibitor to see if the effect is consistent.
Q7: My results are not reproducible between experiments. What are the common sources of variability?
Lack of reproducibility can stem from several sources:[2]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses.
-
Inhibitor Preparation: Inconsistent preparation and storage of inhibitor stock solutions can lead to variations in potency.
-
Assay Protocol: Minor deviations in incubation times, reagent concentrations, and measurement techniques can introduce variability.[2][6]
Experimental Protocols and Data
Protocol 1: Determining IC50 for Cell Viability using an MTT Assay
This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of a CA1 inhibitor. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[3]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
CA1 inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the CA1 inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Target Engagement Assay using a Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of an inhibitor to its target protein in a cellular environment. It relies on the principle that a protein becomes more thermally stable when a ligand is bound to it.[7]
Materials:
-
Your cell line of interest
-
CA1 inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CA1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the CA1 inhibitor at the desired concentration or with a vehicle control.
-
Cell Lysis: Harvest and lyse the cells.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatants (containing the soluble, non-denatured proteins) and analyze the amount of soluble CA1 at each temperature using SDS-PAGE and Western blotting with a specific anti-CA1 antibody.
-
Data Analysis: In the vehicle-treated samples, the amount of soluble CA1 will decrease as the temperature increases. In the inhibitor-treated samples, the CA1 protein will be more stable and will remain in solution at higher temperatures. This "thermal shift" indicates target engagement.
Quantitative Data Summary
The following table provides example IC50 values for known carbonic anhydrase inhibitors against different human CA isoforms. This illustrates the importance of understanding the selectivity profile of your inhibitor.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Compound 2 | 361.0 | 134.6 | 1.43 | 0.5 |
| Compound 3 | 4435 | 501 | 20.2 | 1.7 |
| Compound 4 | 297.0 | 121.5 | 1.3 | 0.6 |
Data adapted from literature.[8] Note that these are inhibitory constants (Ki) from in vitro assays and cellular IC50 values may differ.
Visual Guides: Workflows and Pathways
Experimental Workflow for Inhibitor Optimization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 8. Membrane Permeability Is Required for the Vasodilatory Effect of Carbonic Anhydrase Inhibitors in Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for CA1 Inhibition Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on experimental protocols for CA1 inhibition studies.
Section 1: Viral Vector-Mediated Gene Delivery to CA1
FAQs
Q1: What are the key considerations when choosing an AAV serotype for CA1 targeting?
A1: The choice of adeno-associated virus (AAV) serotype is critical for efficient and specific transgene expression in CA1 neurons. AAV9 is known to cross the blood-brain barrier and can transduce neurons effectively after systemic administration, though direct intrahippocampal injections are more common for targeted expression.[1] rAAV2 has also been shown to transduce a large number of neurons in the hippocampus, particularly in the dentate hilus, with more limited transduction in dentate granule neurons. For retrograde tracing from projection areas to identify inputs to a specific region, rAAV2-retro is an effective choice. It allows for efficient labeling of mature dentate gyrus cells when injected into CA3, for instance.
Q2: I am observing low or no transgene expression in CA1 after AAV injection. What are the possible causes and solutions?
A2: Several factors can contribute to poor transgene expression.
-
Incorrect Stereotaxic Coordinates: Inaccurate targeting of the dorsal CA1 can lead to off-target injection. It is crucial to use a stereotaxic frame and validate coordinates based on a reliable mouse or rat brain atlas.
-
Low Viral Titer: The concentration of viral particles is critical. Low titers can result in insufficient transduction. It is advisable to use high-quality, high-titer viral preparations.
-
Improper Injection Technique: The infusion rate and volume are important parameters. A slow infusion rate (e.g., 0.1-0.2 µL/min) helps to prevent tissue damage and backflow of the viral solution.[2] The needle should be left in place for several minutes after the injection to allow for diffusion.
-
Immune Response: The host immune system can react to the viral vector, leading to clearance of transduced cells.[3] Using AAV serotypes with low immunogenicity and ensuring a sterile surgical procedure can mitigate this risk.
-
Vector Integrity: Improper storage or handling of the AAV vector can lead to degradation. Always follow the manufacturer's instructions for storage and handling.
Troubleshooting Guide: AAV Injection
| Problem | Possible Cause | Solution |
| No/Low Expression | Inaccurate stereotaxic coordinates. | Verify coordinates with a brain atlas. Perform dye injections (e.g., Trypan Blue) in a pilot animal to confirm targeting. |
| Low viral titer. | Use a higher titer viral prep. Confirm titer with the supplier. | |
| Clogged injection needle. | Ensure the needle is not clogged before and after injection by expelling a small amount of virus. | |
| Backflow of viral solution. | Inject at a slow rate (0.1-0.2 µL/min). Leave the needle in place for 5-10 minutes post-injection. | |
| Off-Target Expression | Diffusion of the virus from the injection site. | Use a smaller injection volume. Inject at a slower rate. |
| Leakage up the injection tract. | Slowly withdraw the needle after the post-injection waiting period. | |
| Tissue Damage | Injection rate is too fast. | Reduce the infusion speed. |
| Needle gauge is too large. | Use a smaller gauge needle (e.g., 33-gauge). |
Experimental Protocol: Stereotaxic AAV Injection into Dorsal CA1 (Mouse)
-
Anesthesia: Anesthetize the mouse using isoflurane (1-2% maintenance).
-
Stereotaxic Surgery: Secure the mouse in a stereotaxic frame.
-
Craniotomy: Expose the skull and identify bregma. Drill a small burr hole over the target coordinates for dorsal CA1 (e.g., AP: -2.0 mm, ML: ±1.5 mm from bregma).
-
Viral Injection: Lower a Hamilton syringe with a 33-gauge needle to the target depth (DV: -1.2 to -1.5 mm from the brain surface).
-
Infusion: Infuse 0.5-1.0 µL of AAV vector at a rate of 0.1 µL/min.
-
Diffusion: Leave the needle in place for 10 minutes post-infusion to allow for diffusion and prevent backflow.
-
Closure: Slowly retract the needle and suture the incision.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring. Allow 3-4 weeks for optimal transgene expression before behavioral experiments.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Multi-Day Calcium Imaging of CA1 Hippocampus in Freely Moving Rats Reveals a High Preponderance of Place Cells with Consistent Place Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Carbonic Anhydrase I Inhibitor Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of selective Carbonic Anhydrase I (CA I) inhibitors.
Troubleshooting Guides
This section addresses specific experimental issues that can arise during the screening and characterization of CA I inhibitors.
Issue 1: My sulfonamide-based inhibitor shows high potency but poor selectivity against other CA isoforms, particularly CA II.
-
Possible Cause 1: Dominance of the Zinc-Binding Group (ZBG). The sulfonamide group is a powerful ZBG that coordinates strongly with the catalytic zinc ion present in the active site of all CA isoforms. This strong interaction can mask the more subtle contributions to binding from the inhibitor's tail, leading to a lack of selectivity.[1]
-
Troubleshooting Steps:
-
Modify the Tail Group: Introduce bulkier or chemically diverse functionalities to the inhibitor's tail. The aim is to create specific interactions with amino acid residues in the active site that differ between CA I and other isoforms.[2] The region at the entrance of the active site cavity is the most variable among different CA isoforms.[2]
-
Employ a "Three-Tails" Approach: Synthesize inhibitors with multiple tail groups. This strategy can enhance interactions with isoform-specific residues at the periphery of the active site, improving selectivity.[1]
-
Consider Alternative Scaffolds: Explore non-sulfonamide scaffolds that may rely less on the zinc-binding interaction for their primary affinity. Heterocyclic compounds like pyrazolines, quinolines, and imidazoles have shown promise as CA inhibitors.[3]
-
Issue 2: Inconsistent Ki values for the same inhibitor across different assay formats.
-
Possible Cause 1: Assay Conditions. Variations in buffer composition, pH, temperature, and substrate concentration can significantly impact enzyme kinetics and inhibitor binding. The Cheng-Prusoff equation, often used to calculate Ki from IC50, is not valid if the enzyme concentration is higher than the Ki.[4]
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters are consistent across all assays.
-
Determine Enzyme Concentration Accurately: Precisely quantify the active enzyme concentration in your preparations.
-
Use a Direct Binding Assay: Techniques like Isothermal Titration Calorimetry (ITC) or Fluorescent Thermal Shift Assay (FTSA) can directly measure binding affinity without relying on enzymatic activity, providing a valuable orthogonal method.[5][6]
-
Verify Substrate Concentration: Ensure the substrate concentration used in the assay is accurately known and appropriate for the kinetic model being applied.[4]
-
Issue 3: My inhibitor is selective in biochemical assays but shows off-target effects in cell-based assays.
-
Possible Cause 1: Cell Permeability and Efflux. The inhibitor may not be effectively reaching the intracellular CA I in sufficient concentrations, or it may be actively transported out of the cell.
-
Possible Cause 2: Off-target Binding to Other Proteins. In the complex cellular environment, the inhibitor may interact with other proteins, leading to unexpected biological effects.[7]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Conduct permeability assays (e.g., PAMPA) to determine if the compound can cross the cell membrane.
-
Investigate Efflux Pump Inhibition: Test whether co-incubation with known efflux pump inhibitors alters the cellular activity of your compound.
-
Perform Target Engagement Studies: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to CA I within the cell.
-
Profile Against a Broader Panel of Targets: Screen the inhibitor against a panel of off-target proteins to identify potential unintended interactions.
-
Utilize Cell-Based Impedance Assays: Electrical impedance spectroscopy can be used to dynamically monitor cellular responses to inhibitors and can help discriminate between on-target and off-target effects.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the selectivity of CA I inhibitors?
A1: The primary strategies focus on exploiting the structural differences in the active site cavities of the various CA isoforms. Key approaches include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound to understand how different functional groups affect potency and selectivity.[3]
-
Exploiting the "Tail" Region: The sulfonamide group or another ZBG anchors the inhibitor to the catalytic zinc. Selectivity is primarily achieved by designing "tail" moieties that interact with non-conserved amino acid residues at the entrance of the active site.[2]
-
The Glycosidic and Glycoconjugate Approach: The addition of sugar moieties to inhibitor scaffolds has emerged as a versatile tool for targeting specific CA isoforms.[9][10] This can improve solubility and introduce new interactions with the target enzyme.
-
The "Three-Tails" Approach: This involves creating inhibitors with multiple appendages to enhance interactions with isoform-specific regions of the enzyme.[1]
-
Exploring Diverse Chemical Scaffolds: Moving beyond traditional sulfonamides to other chemical classes, such as coumarins, chalcones, and various heterocyclic systems, can lead to novel binding modes and improved selectivity.[3]
Q2: Why is it so challenging to achieve isoform-selective CA inhibitors?
A2: The high degree of structural homology among the active sites of the different CA isoforms is the main challenge.[9] Since the catalytic mechanism involving the zinc ion is conserved, inhibitors that target this mechanism tend to be non-selective.[11][12][13]
Q3: What are the most common off-target isoforms to consider when developing a CA I selective inhibitor?
A3: The most critical off-target isoform is typically CA II, due to its high abundance, widespread distribution in various tissues, and high catalytic activity.[11][12][13] Inhibition of CA II is often associated with the side effects of clinically used CA inhibitors.[1] Other isoforms to consider for counter-screening depend on the intended therapeutic application of the CA I inhibitor.
Q4: How can I express and purify recombinant human CA I for my screening assays?
A4: Several strategies can be employed for obtaining sufficient amounts of recombinant CAs for inhibitor screening. These include gene cloning and protein purification from various expression systems, such as bacteria (E. coli), yeast, or insect cells.[5][6]
Quantitative Data Summary
The following tables summarize the inhibition data for various compounds against different CA isoforms, highlighting their selectivity profiles.
Table 1: Inhibition Data of Selected Sulfonamide-Based Inhibitors
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Index (CA I / CA II) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.048 | [1] |
| SLC-0111 | - | - | 45.7 | 4.5 | - | [2] |
| VD11-4-2 | - | - | 0.63 | - | - | [5][6] |
| VD12-09 | - | - | 0.78 | - | - | [5][6] |
Table 2: Inhibition Data of a Maltose-Based Glycoconjugate Inhibitor
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | Selectivity (CA IX vs CA I) | Selectivity (CA IX vs CA II) | Reference |
| Compound 113 | 4260 | 271 | 2.1 | 2029-fold | 129-fold | [9] |
Key Experimental Protocols
Stopped-Flow CO₂ Hydrase Assay for Ki Determination
This is a widely used method to determine the inhibitory potency of compounds against CA isoforms.
-
Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator.
-
Reagents:
-
Purified recombinant human CA isoform (e.g., hCA I).
-
Buffer (e.g., TRIS, pH 7.5).
-
pH indicator (e.g., p-nitrophenol).
-
CO₂-saturated water.
-
Inhibitor stock solution (in DMSO).
-
-
Procedure:
-
Equilibrate the buffer, enzyme, and inhibitor solutions to the desired temperature (e.g., 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without pre-incubated inhibitor) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time.
-
The initial rates of the reaction are determined for a range of inhibitor concentrations.
-
The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.
-
The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, ensuring that the assay conditions are appropriate for its use.[1]
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a biophysical technique used to assess the binding of an inhibitor to a protein by measuring changes in its thermal stability.
-
Principle: The binding of a ligand (inhibitor) to a protein typically increases its melting temperature (Tm). This change in Tm is monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
Reagents:
-
Purified recombinant human CA isoform.
-
Fluorescent dye (e.g., SYPRO Orange).
-
Buffer.
-
Inhibitor stock solution.
-
-
Procedure:
-
Prepare a reaction mixture containing the protein, fluorescent dye, and buffer.
-
Add the inhibitor at various concentrations to the reaction mixture.
-
Place the samples in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence.
-
The Tm is determined as the midpoint of the unfolding transition.
-
A shift in Tm in the presence of the inhibitor indicates binding.[5][6]
-
Visualizations
Caption: A typical workflow for the design and evaluation of selective carbonic anhydrase inhibitors.
Caption: Logical relationship of inhibitor components to achieve isoform selectivity.
References
- 1. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 4. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arpi.unipi.it [arpi.unipi.it]
Technical Support Center: Overcoming Cell Permeability Challenges with Carbonic Anhydrase IX (CA IX) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Carbonic Anhydrase IX (CA IX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Carbonic Anhydrase IX (CA IX) and why is it a therapeutic target?
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key player in regulating pH in the tumor microenvironment.[1][2][3] Its expression is primarily induced by hypoxia (low oxygen), a common feature of solid tumors.[2][3] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a neutral or slightly alkaline intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[3][4][5] Due to its limited expression in normal tissues and its crucial role in tumor progression, CA IX is an attractive target for cancer therapy.[3]
Q2: What are the main challenges in delivering CA IX inhibitors into cancer cells?
While the catalytic domain of CA IX is extracellular, making it accessible to membrane-impermeant inhibitors, some therapeutic strategies may require intracellular access to target other cellular processes or to achieve higher local concentrations. The primary challenges in the intracellular delivery of small molecule CA IX inhibitors, many of which are sulfonamide-based, revolve around their physicochemical properties. These properties, including lipophilicity, molecular weight, charge, and the number of hydrogen bond donors and acceptors, dictate their ability to passively diffuse across the cell membrane. Inhibitors with low lipophilicity, high molecular weight, or a significant number of polar groups may exhibit poor cell permeability.
Q3: How can I assess the cell permeability of my CA IX inhibitor?
Several in vitro methods can be used to evaluate the cell permeability of a CA IX inhibitor. The most common are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) grown on a semi-permeable membrane to mimic the intestinal epithelium.[1][2] It provides an apparent permeability coefficient (Papp) value, which is a quantitative measure of a compound's ability to cross a cell monolayer.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[2][6] It is a high-throughput method for predicting passive membrane permeability.
Q4: What are the key physicochemical properties that influence the cell permeability of small molecule inhibitors?
The cell permeability of small molecule inhibitors is largely governed by a set of physicochemical properties often summarized by Lipinski's "Rule of Five". These are general guidelines, and exceptions exist, but they provide a useful framework for predicting permeability. Key properties include:
-
Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. An optimal logP range (typically 1-3) is generally preferred for good cell permeability.
-
Molecular Weight (MW): A lower molecular weight (ideally <500 Da) is generally associated with better permeability.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors increases a compound's polarity and can hinder its ability to cross the lipid bilayer.
-
Polar Surface Area (PSA): This is the surface area of a molecule that arises from polar atoms. A lower PSA is generally correlated with better cell permeability.
Troubleshooting Guides
Problem 1: My CA IX inhibitor shows high potency in an enzyme assay but low efficacy in a cell-based assay.
This is a common issue that often points to poor cell permeability.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor Passive Diffusion | 1. Assess Physicochemical Properties: Evaluate your inhibitor's logP, MW, hydrogen bond donors/acceptors, and PSA. Compare these to the values of known permeable compounds. 2. Perform Permeability Assays: Conduct a Caco-2 or PAMPA assay to obtain a quantitative measure of permeability (Papp value). |
| Active Efflux | 1. Use Efflux Pump Inhibitors: In your cell-based assay, co-administer your CA IX inhibitor with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein). An increase in efficacy suggests your compound is a substrate for efflux. 2. Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux. |
| Compound Instability | 1. Assess Stability in Media: Incubate your inhibitor in the cell culture media used for your assay and measure its concentration over time using LC-MS/MS to check for degradation. |
| Low Intracellular Accumulation | 1. Measure Intracellular Concentration: Directly measure the concentration of your inhibitor inside the cells using a validated LC-MS/MS method (see Experimental Protocols section). |
Problem 2: How can I improve the intracellular concentration of my CA IX inhibitor?
If poor permeability is confirmed, several strategies can be employed to enhance intracellular uptake.
Strategies for Improvement:
| Strategy | Description |
| Prodrug Approach | Modify the inhibitor with a lipophilic, enzyme-labile group that masks polar functionalities. This can enhance membrane permeability, and once inside the cell, cellular enzymes cleave the modifying group to release the active inhibitor. |
| Formulation Strategies | Encapsulate the inhibitor in nanocarriers such as liposomes or nanoparticles. This can facilitate cellular uptake through endocytosis. |
| Structural Modification | If feasible, perform medicinal chemistry optimization to reduce the number of hydrogen bond donors/acceptors, decrease the polar surface area, or optimize the lipophilicity of the inhibitor. |
Data Presentation
Table 1: Physicochemical Properties of Selected CA IX Inhibitors
| Inhibitor | Molecular Weight ( g/mol ) | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| Acetazolamide | 222.25 | -0.2 | 2 | 5 | 107.2 |
| SLC-0111 | 309.32 | 1.5 | 2 | 4 | 91.5 |
| Hypothetical Inhibitor A (Poor Permeability) | 550.6 | -1.5 | 5 | 10 | 180.4 |
| Hypothetical Inhibitor B (Good Permeability) | 420.5 | 2.8 | 1 | 3 | 75.2 |
Note: logP values are predicted and can vary based on the calculation method.
Table 2: Apparent Permeability (Papp) of Selected Compounds in Caco-2 Assays
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Predicted Absorption |
| Propranolol (High Permeability Control) | >10 | High |
| Atenolol (Low Permeability Control) | <1 | Low |
| SLC-0111 | 1-10 (Estimated Range) | Moderate |
| Hypothetical Inhibitor A | <1 | Low |
| Hypothetical Inhibitor B | >10 | High |
Note: The Papp value for SLC-0111 is an estimated range based on its physicochemical properties and clinical development for oral administration.[3][7] Specific experimental values may vary.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay (Abbreviated)
This protocol provides a general overview of the Caco-2 permeability assay. For detailed, step-by-step instructions, refer to established protocols.[1][5][8][9][10]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test CA IX inhibitor (typically at a concentration of 10 µM) to the apical (donor) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer. A sample from the apical side is also taken at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the inhibitor in the collected samples using a validated analytical method, typically LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
Protocol 2: Measurement of Intracellular Inhibitor Concentration by LC-MS/MS
This protocol provides a general workflow for quantifying the intracellular concentration of a CA IX inhibitor.
-
Cell Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with the CA IX inhibitor at the desired concentration and for the desired time.
-
Cell Harvesting and Washing:
-
Aspirate the media and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular inhibitor.
-
Harvest the cells by trypsinization or scraping.
-
-
Cell Lysis and Protein Precipitation:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through sonication.
-
Add a cold organic solvent (e.g., acetonitrile with an internal standard) to the cell lysate to precipitate proteins.
-
-
Centrifugation and Supernatant Collection: Centrifuge the samples to pellet the precipitated proteins and cell debris. Collect the supernatant containing the inhibitor.
-
Sample Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the inhibitor.
-
Data Normalization: Normalize the intracellular concentration to the cell number or total protein content of the sample.
Mandatory Visualizations
Caption: CAIX signaling pathway and mechanism of inhibition.
Caption: Troubleshooting workflow for low inhibitor efficacy.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
Technical Support Center: Carbonic Anhydrase IX (CAIX) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Carbonic Anhydrase IX (CAIX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of CAIX inhibitors?
A1: Due to the high degree of amino acid conservation among human carbonic anhydrase (CA) isoforms, a primary challenge in developing CAIX inhibitors is limiting off-target effects against other CAs.[1] Inhibition of ubiquitously expressed isoforms like CA I and CA II can lead to undesired physiological effects.[2][3] Some inhibitors, such as the hydroxamate-based HDAC inhibitor vorinostat (SAHA), have been shown to bind to CA II and a CA IX mimic, highlighting the potential for cross-reactivity with other metalloenzymes.[4] Non-specific toxicity has also been observed with some CAIX inhibitors in cell culture experiments conducted under normoxic conditions where CAIX is not highly expressed.[5]
Q2: How can I design CAIX inhibitors with improved selectivity?
A2: Several strategies can be employed to enhance the selectivity of CAIX inhibitors:
-
Exploiting the Extracellular Active Site: Designing inhibitors with physicochemical properties that prevent them from crossing the plasma membrane can reduce the inhibition of cytosolic CA isoforms.[1] This can be achieved by adding charged species, bulky groups, or hydrophilic moieties like sugars.[5]
-
Structure-Based Drug Design: Leveraging structural differences in the hydrophobic and hydrophilic pockets of the active sites between CA isoforms can aid in the design of more selective compounds.[1]
-
Prodrug Strategies: Developing prodrugs that are selectively activated in the hypoxic tumor microenvironment can increase target specificity.[1] This can be achieved through mechanisms like protonation in the acidic environment or reduction in the absence of adequate oxygen.[1]
-
Antibody-Drug Conjugates: Utilizing monoclonal antibodies that specifically recognize the proteoglycan domain of CAIX can deliver a therapeutic payload directly to tumor cells, minimizing off-target effects.[1]
Q3: What are the key signaling pathways associated with CAIX that could be affected by off-target inhibition?
A3: CAIX is involved in several critical signaling pathways in cancer cells, often linked to the hypoxic tumor microenvironment.[6][7] Off-target effects of inhibitors could inadvertently modulate these pathways:
-
pH Regulation: CAIX plays a crucial role in maintaining intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby promoting cell survival in acidic conditions.[5][8]
-
HIF-1α Pathway: CAIX expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α).[5][8]
-
PI3K/AKT and ERK Pathways: Radiation can trigger these survival pathways through EGFR activation, and CAIX can interact with these mechanisms.[9] The PI3K pathway can also drive CAIX expression under high cell density conditions.[5]
-
NF-κB Signaling: CAIX can interact with the NF-κB signaling pathway, which is stimulated by hypoxia and acidic pH and plays a role in radiation resistance.[9]
-
Cell Adhesion and Migration: CAIX can decrease E-cadherin-mediated cell adhesion and influence cell migration through the Rho/ROCK pathway.[9][10]
Troubleshooting Guides
Problem 1: High background or non-specific signal in Immunohistochemistry (IHC) for CAIX.
| Possible Cause | Recommended Solution |
| Endogenous enzyme activity | Inhibit endogenous peroxidases with a hydrogen peroxide block. For alkaline phosphatase-based detection, use levamisole to inhibit endogenous phosphatases.[11] |
| Endogenous biotin | If using an avidin-biotin complex (ABC) system, block endogenous biotin with an avidin/biotin blocking solution.[11] |
| Non-specific antibody binding | Increase the concentration or change the composition of the blocking buffer. Consider using a different primary antibody with higher specificity.[11] |
| Secondary antibody issues | Titrate the secondary antibody concentration. Excessively high concentrations can sometimes lead to reduced signal.[11] |
Problem 2: Inconsistent results in cell-based assays with CAIX inhibitors.
| Possible Cause | Recommended Solution |
| Variable CAIX expression | Ensure consistent hypoxic conditions (e.g., 1% O2) to induce CAIX expression. Verify CAIX levels by Western blot or flow cytometry. Note that high cell density can also induce CAIX expression via the PI3K pathway.[5] |
| Cell line differences | Use cell lines with confirmed CAIX expression under hypoxia. Some cell lines, like MDA-MB-231 and MCF-7, may have cytosolic CAIX activity.[12] |
| Inhibitor instability or precipitation | Check the solubility and stability of your inhibitor in the cell culture medium. Use appropriate controls, including a vehicle-only control. |
| Off-target effects masking on-target activity | Perform dose-response curves and compare the inhibitor's effect on CAIX-positive and CAIX-negative cell lines to distinguish on-target from off-target cytotoxicity. |
Experimental Protocols & Methodologies
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context.[13][14][15] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[13]
Detailed Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with the CAIX inhibitor at various concentrations or with a vehicle control.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble CAIX: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CAIX at each temperature point by Western blotting, ELISA, or high-throughput methods like AlphaScreen or HTRF.[13][14]
-
Data Analysis: Plot the fraction of soluble CAIX as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Experimental Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Kinase Profiling for Off-Target Identification
Kinase profiling assays are essential for identifying unintended interactions of CAIX inhibitors with various kinases, a common source of off-target effects for many small molecule inhibitors.
Detailed Protocol (Radiometric Assay Example): [16][17]
-
Assay Preparation: In a 96-well plate, combine a buffer solution, [γ-³³P]-ATP, the test inhibitor at various concentrations, and the specific kinase to be tested with its substrate.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.[16]
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.[16]
-
Detection: The phosphorylated substrate is captured on a filter membrane or in a scintillant-coated plate. The amount of incorporated ³³P is quantified using a scintillation counter.[16][17]
-
Data Analysis: Calculate the percentage of remaining kinase activity for each inhibitor concentration relative to a vehicle control. This data can be used to determine the IC50 value of the inhibitor for each kinase in the panel.
Signaling Pathways Involving CAIX
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 17. reactionbiology.com [reactionbiology.com]
Technical Support Center: Ensuring Reproducibility in Carbonic Anhydrase 1 Inhibitor Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during carbonic anhydrase 1 (CA1) inhibitor experiments. Our goal is to help you achieve more consistent and reproducible results.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems in your CA1 inhibitor assays.
| Problem/Observation | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent pipetting volumes of enzyme, substrate, or inhibitor. Temperature fluctuations across the assay plate.[1] | Use calibrated pipettes and proper technique. Ensure the plate is uniformly equilibrated to the assay temperature. |
| Incomplete inhibition at high inhibitor concentrations | The inhibitor may not be potent enough to fully inhibit the enzyme at the concentrations tested.[2] The inhibitor might be binding non-specifically to other components in the assay. | Test a wider and higher range of inhibitor concentrations. If full inhibition is still not achieved, re-evaluate the inhibitor's mechanism of action. Consider using a different assay format or buffer system. |
| IC50 values differ significantly from published data | Differences in experimental conditions such as pH, temperature, buffer composition, or substrate concentration.[1][3] The enzyme concentration used in the assay is too high. | Strictly control and report all experimental parameters.[1] Ensure your assay conditions match those of the cited literature. Determine the optimal enzyme concentration through a titration experiment.[3] |
| Assay signal is weak or has a low signal-to-noise ratio | The enzyme concentration is too low. The substrate concentration is not optimal. The detection instrument is not sensitive enough for the chosen assay. | Increase the enzyme concentration, ensuring it remains in the linear range of the assay. Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration around the Km value.[4] Consider a more sensitive detection method (e.g., fluorescence instead of absorbance).[4] |
| "Noisy" kinetic reads (erratic changes in signal over time) | Instability of the substrate or inhibitor in the assay buffer. Presence of air bubbles in the wells. | Check the stability of all reagents under the assay conditions. Ensure proper mixing and centrifuge the plate briefly to remove bubbles before reading. |
| Edge effects observed on the microplate | Evaporation from the outer wells of the plate. Uneven temperature distribution across the plate. | Avoid using the outermost wells of the plate for samples. Fill the outer wells with buffer or water to minimize evaporation. Ensure the plate reader has uniform temperature control. |
Frequently Asked Questions (FAQs)
Q1: How critical is pH control in a carbonic anhydrase 1 assay?
A1: pH is a critical parameter in any enzyme assay, and especially for carbonic anhydrases which are involved in pH regulation.[1][2] The pH of the assay buffer can significantly affect the enzyme's activity and the ionization state of the inhibitor and substrate.[1] For reproducible results, it is essential to use a well-buffered system and to ensure the pH is consistent across all experiments. All enzymes have an optimal pH for their activity, and deviations from this can lead to reduced activity and inaccurate inhibition data.[1]
Q2: What are the best practices for preparing and storing the CA1 enzyme?
A2: Proper handling of the enzyme is crucial for maintaining its activity. It is recommended to aliquot the enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles.[5] When preparing for an assay, thaw the enzyme on ice and keep it on ice until it is added to the assay plate.[6][7] Use a dilution buffer recommended by the enzyme supplier or one that has been validated to maintain enzyme stability and activity.
Q3: How do I choose the right substrate concentration for my IC50 determination?
A3: For competitive inhibitors, the measured IC50 value is dependent on the substrate concentration. To obtain a reliable inhibition constant (Ki), it is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km).[4] This ensures that the assay is sensitive to the competitive binding of the inhibitor. It is good practice to first determine the Km of your enzyme with the chosen substrate under your specific assay conditions.
Q4: What controls are essential for a reliable CA1 inhibitor screening assay?
A4: A robust assay should include several controls to ensure the validity of the results.[4]
-
Negative Control (No Inhibitor): This provides the baseline of 100% enzyme activity.
-
Positive Control (Known Inhibitor): Use a well-characterized CA1 inhibitor, such as acetazolamide, to confirm the assay is sensitive to inhibition.[5][8]
-
No Enzyme Control: This control helps to identify any background signal from the substrate or other assay components.
-
Vehicle Control: If your inhibitor is dissolved in a solvent like DMSO, include a control with the same concentration of the solvent to account for any effects it may have on enzyme activity.
Q5: My inhibitor shows good potency in a biochemical assay but is not active in a cell-based assay. What could be the reason?
A5: Several factors can contribute to this discrepancy. The inhibitor may have poor cell permeability and cannot reach the intracellular CA1. The inhibitor could be metabolized by the cells into an inactive form. The compound might be actively transported out of the cell by efflux pumps. It is also possible that in the complex cellular environment, the inhibitor binds to other proteins or components, reducing its effective concentration at the target.
Experimental Protocols
Detailed Protocol for a Colorimetric CA1 Inhibition Assay
This protocol is based on the widely used esterase activity of carbonic anhydrase.
Materials:
-
Purified human Carbonic Anhydrase 1 (CA1)
-
CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[5]
-
CA Substrate: p-Nitrophenyl Acetate (pNPA)
-
Test inhibitors and a known CA1 inhibitor (e.g., Acetazolamide)[8]
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm[8]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA1 enzyme in a suitable dilution buffer.
-
Prepare a stock solution of pNPA substrate in a solvent like acetonitrile.
-
Prepare serial dilutions of your test inhibitors and the positive control inhibitor in the CA Assay Buffer. Also, prepare a vehicle control.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in duplicate or triplicate:
-
Sample Wells: Add a specific volume of your diluted test inhibitor.
-
Positive Control Wells: Add the same volume of your diluted known inhibitor.
-
Negative Control (100% activity) Wells: Add the same volume of CA Assay Buffer containing the vehicle (e.g., DMSO).
-
Blank (No Enzyme) Wells: Add the same volume of CA Assay Buffer.
-
-
Add the CA1 enzyme solution to all wells except the blank wells.
-
Mix gently and incubate the plate for a pre-determined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).[1]
-
-
Initiate Reaction and Measurement:
-
Add the pNPA substrate solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-20 minutes), taking readings every 30-60 seconds.[9]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A typical experimental workflow for screening carbonic anhydrase 1 inhibitors.
Caption: A logical workflow for troubleshooting irreproducible results in CA1 inhibitor assays.
References
- 1. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 2. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cradle.bio [cradle.bio]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Carbonic Anhydrase Activity Assay [protocols.io]
- 7. protocols.io [protocols.io]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. assaygenie.com [assaygenie.com]
"reducing background signal in colorimetric carbonic anhydrase assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding colorimetric carbonic anhydrase (CA) assays, with a focus on minimizing background signal for accurate and reliable results.
Troubleshooting Guide: High Background Signal
High background signal in a colorimetric carbonic anhydrase assay can mask the true enzymatic activity, leading to inaccurate results. This guide addresses common causes and provides solutions to reduce background noise.
Question: Why is my blank (no enzyme) control showing a high absorbance reading?
Answer: A high background reading in your blank control is often due to the spontaneous, non-enzymatic hydrolysis of the substrate, typically p-nitrophenyl acetate (pNPA). This hydrolysis is highly dependent on the pH of the assay buffer.
-
Cause: The ester bond in pNPA is susceptible to hydrolysis, which is accelerated at alkaline pH. This reaction produces p-nitrophenol, a yellow-colored product that absorbs light around 400-410 nm, the same wavelength used to measure enzymatic activity.[1][2]
-
Solution:
-
Optimize Assay pH: While CA activity is often optimal at alkaline pH, a very high pH will increase the rate of spontaneous pNPA hydrolysis. It is crucial to find a balance. Consider performing the assay at a slightly lower pH (e.g., 7.4-7.6) to minimize background hydrolysis while maintaining sufficient enzyme activity.
-
Prepare Fresh Substrate Solution: Prepare your pNPA solution fresh before each experiment. Over time, pNPA in solution, especially if not stored properly, can hydrolyze, leading to a high starting absorbance.
-
Correct for Background: Always include a blank control (all reaction components except the enzyme) for each experimental plate. The absorbance of the blank should be subtracted from the absorbance of all other wells.[3]
-
Question: My background signal increases rapidly over time, even in the absence of the enzyme. What can I do?
Answer: A rapid increase in background signal over time points to a high rate of non-enzymatic substrate hydrolysis under your current assay conditions.
-
Cause: This is typically due to a combination of factors including high pH and elevated temperature. The rate of chemical reactions, including spontaneous hydrolysis, increases with temperature.
-
Solution:
-
Lower the Assay Temperature: If your protocol allows, consider running the assay at a lower temperature (e.g., room temperature or 25°C instead of 37°C) to slow down the rate of spontaneous hydrolysis.[4]
-
Reduce Incubation Time: A shorter incubation time will minimize the contribution of non-enzymatic hydrolysis to the final signal. You may need to optimize the enzyme concentration to ensure a detectable signal within a shorter timeframe.
-
Buffer Composition: Certain buffer components can influence the rate of spontaneous hydrolysis. It is advisable to stick to well-established buffer systems for CA assays, such as Tris-SO4 or phosphate buffers.[3][5]
-
Question: I'm seeing inconsistent results and high variability between replicate wells. What could be the cause?
Answer: High variability between replicates can stem from several sources, including pipetting errors, improper mixing, and temperature fluctuations.
-
Cause: Inconsistent dispensing of small volumes of enzyme or substrate can lead to significant variations in the reaction rate. Similarly, if the reaction components are not mixed thoroughly, the enzyme and substrate may not be evenly distributed, leading to variable results. Temperature gradients across the microplate can also cause differences in reaction rates between wells.
-
Solution:
-
Proper Pipetting Technique: Use calibrated pipettes and ensure proper pipetting technique to minimize errors in dispensing reagents.
-
Thorough Mixing: After adding all components, ensure the plate is mixed thoroughly but gently to avoid introducing air bubbles. A plate shaker can be used for this purpose.
-
Temperature Control: Ensure the entire plate is at a uniform temperature before starting the reaction. Pre-incubate the plate at the desired reaction temperature to minimize thermal gradients.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for measuring the product of the pNPA assay?
A1: The product of pNPA hydrolysis, p-nitrophenol, exhibits maximum absorbance between 400 nm and 410 nm.[2] It is recommended to perform a wavelength scan to determine the optimal wavelength for your specific spectrophotometer.
Q2: Can I use a different substrate for the colorimetric assay?
A2: While pNPA is the most common substrate for colorimetric CA esterase activity assays, other p-nitrophenyl esters with different acyl chain lengths, such as p-nitrophenyl propionate, can also be used.[6] However, the enzyme's activity and specificity may vary with different substrates.[6]
Q3: How should I prepare and store the pNPA substrate solution?
A3: pNPA is typically dissolved in a dry organic solvent like acetonitrile or acetone before being diluted in the assay buffer.[3][5] It is recommended to prepare the stock solution fresh and store it protected from light and moisture. Diluted working solutions in aqueous buffer should be used immediately.
Q4: What are the key differences between the CO2 hydration assay and the esterase assay for measuring carbonic anhydrase activity?
A4: The CO2 hydration assay measures the primary physiological function of carbonic anhydrase, the conversion of CO2 to bicarbonate.[5] The esterase assay, on the other hand, measures a secondary, promiscuous activity of the enzyme.[7] While the esterase assay is simpler and more amenable to high-throughput screening, the correlation between esterase and hydratase activities can vary between different CA isoforms and with different inhibitors.[8]
Q5: What are some common inhibitors of carbonic anhydrase that I can use as a control?
A5: Acetazolamide and sulfanilamide are well-characterized and potent inhibitors of many carbonic anhydrase isoforms and are commonly used as negative controls in activity assays.[3]
Data Presentation
Table 1: Influence of pH on the Spontaneous Hydrolysis of p-Nitrophenyl Acetate (pNPA)
| pH | Relative Rate of Spontaneous Hydrolysis | Implication for Assay |
| 6.0 | Very Low | Minimal background signal, but may not be optimal for enzyme activity. |
| 7.0 | Low | A good starting point for balancing low background with reasonable enzyme activity. |
| 7.5 | Moderate | Often a good compromise for many carbonic anhydrase isoforms.[5] |
| 8.0 | High | Increased background signal; may require shorter incubation times. |
| 9.0 | Very High | Significant background signal is expected, potentially masking enzyme activity.[3] |
Note: The relative rates are illustrative and the actual rate will depend on temperature and buffer composition.
Experimental Protocols
Protocol: Colorimetric Assay for Carbonic Anhydrase Esterase Activity
This protocol provides a general procedure for measuring the esterase activity of carbonic anhydrase using pNPA as a substrate.
Materials:
-
Purified carbonic anhydrase enzyme
-
CA Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)[4]
-
p-Nitrophenyl acetate (pNPA)
-
Acetonitrile or Acetone (for dissolving pNPA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[9]
-
Carbonic anhydrase inhibitor (e.g., Acetazolamide) for control
Procedure:
-
Reagent Preparation:
-
Prepare the CA Assay Buffer and adjust the pH to the desired value (e.g., 7.4).
-
Prepare a stock solution of pNPA (e.g., 30 mM) in acetonitrile.[5]
-
Prepare a working solution of pNPA by diluting the stock solution in the CA Assay Buffer to the final desired concentration (e.g., 1-3 mM).[3][4] Prepare this solution fresh before use.
-
Prepare a stock solution of the CA inhibitor (e.g., 20 mM Acetazolamide).
-
-
Assay Setup:
-
Sample Wells: Add your carbonic anhydrase sample to the wells.
-
Positive Control: Add a known amount of active carbonic anhydrase.
-
Negative Control (Inhibitor): Add your carbonic anhydrase sample and the inhibitor.
-
Blank (Background Control): Add the same volume of buffer or sample buffer without the enzyme.
-
Adjust the volume in all wells to a pre-determined volume (e.g., 190 µL) with CA Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pNPA working solution (e.g., 10 µL) to all wells.
-
Mix the plate gently.
-
Immediately place the plate in the microplate reader and start measuring the absorbance at 405 nm.
-
Take readings kinetically (e.g., every 30 seconds for 10 minutes) or as an endpoint measurement after a fixed incubation time at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
For kinetic assays, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
For endpoint assays, use the final absorbance reading for calculations.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol.
-
Visualizations
Caption: Enzymatic hydrolysis of pNPA by Carbonic Anhydrase.
Caption: General workflow for a colorimetric carbonic anhydrase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
- 5. mdpi.com [mdpi.com]
- 6. Changing the efficiency and specificity of the esterase activity of human carbonic anhydrase II by site-specific mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Maintaining Enzyme Stability in CA1 Inhibition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain carbonic anhydrase I (CA1) stability during inhibition experiments.
Troubleshooting Guide
Q1: My CA1 enzyme activity is lower than expected. What are the potential causes and solutions?
A: Low enzyme activity can stem from several factors related to enzyme stability. Here are some common causes and troubleshooting steps:
-
Improper Storage: CA1, like many enzymes, is sensitive to temperature fluctuations. Ensure the enzyme is stored at the recommended temperature, typically -20°C or lower, in a solution containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles, which can denature the protein. Aliquoting the enzyme stock upon receipt is highly recommended.
-
Incorrect Buffer Composition: The choice of buffer is critical for CA1 activity. Some buffers can interact with the enzyme or the reaction, leading to decreased activity.[1][2][3] For instance, certain buffers may chelate the essential zinc ion in the active site. It is advisable to use buffers known to be compatible with carbonic anhydrase assays, such as Tris-HCl or phosphate buffers, at an appropriate pH.
-
Suboptimal pH: CA1 activity is pH-dependent. The optimal pH for human CA1 is generally around 7.5.[4] Significant deviations from this value can lead to a rapid loss of activity. Always prepare buffers fresh and verify the pH before each experiment.
-
Enzyme Degradation: Proteolytic degradation can occur if samples are not handled properly. Work on ice whenever possible and consider adding a protease inhibitor cocktail to your enzyme preparation, especially if you are working with crude or partially purified samples.
Q2: I'm observing inconsistent results between experiments. How can I improve reproducibility?
A: Inconsistent results are often a sign of subtle variations in experimental conditions that affect enzyme stability. To improve reproducibility:
-
Standardize Enzyme Handling: Prepare a single, large batch of diluted enzyme for a series of experiments to minimize variability from pipetting small volumes of concentrated stock. Keep the diluted enzyme on ice throughout the experiment.
-
Control Temperature Precisely: Use a temperature-controlled cuvette holder or plate reader to ensure all assays are performed at the same temperature. Even small temperature fluctuations can alter enzyme kinetics. Bovine CA1, for example, shows optimal activity at 37°C.[4]
-
Ensure Substrate and Buffer Quality: Use high-purity reagents for all buffers and substrate solutions. Prepare fresh substrate solutions for each experiment, as some substrates can be unstable in solution.
-
Monitor Instrument Performance: Regularly calibrate and maintain your spectrophotometer or pH meter. Drifting instrument readings can be a source of significant error.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for maintaining CA1 stability?
A: The optimal conditions can vary slightly depending on the source of the enzyme. For bovine erythrocyte CA1, the optimal pH is 7.5 and the optimal temperature is 37°C. The enzyme is active over a pH range of 4.5 to 9.5 and a temperature range of 20°C to 60°C.[4] For a mitochondrial carbonic anhydrase (CAVA), the enzyme is stable and maintains its secondary structure in the pH range of 7.0 to 11.5, with maximum activity at pH 9.0.[5]
Quantitative Data on CA Isoform Stability
| Parameter | Human CA1 | Bovine CA1 | Mitochondrial CAVA | Potato CA |
| Optimal pH | ~7.4 | 7.5[4] | 9.0[5] | 9.0[6] |
| Active pH Range | Not specified | 4.5 - 9.5[4] | 7.0 - 11.5[5] | Strongly alkaline[6] |
| Optimal Temperature | Not specified | 37°C[4] | Not specified | 70°C[6] |
| Active Temp. Range | Not specified | 20°C - 60°C[4] | Not specified | Not specified |
Q2: How does the choice of buffer affect CA1 stability and activity?
A: Buffer selection is critical as the buffer components can directly participate in the proton transfer step of the catalytic mechanism, acting as proton shuttles.[1][2][3] The nature and concentration of the buffer can therefore significantly influence the observed reaction rate. Some buffers may also inhibit the enzyme. It is crucial to choose a buffer that does not interfere with the assay and to maintain a consistent buffer system across all experiments for comparable results.
Comparison of Common Buffers for CA Assays
| Buffer | pKa (at 25°C) | Pros | Cons |
| Tris-HCl | 8.1 | Commonly used, good buffering capacity in the physiological pH range. | Temperature-sensitive pKa, can interact with some metal ions. |
| Phosphate | 7.2 | Physiologically relevant, stable pKa. | Can precipitate with divalent cations, may inhibit some enzymes. |
| HEPES | 7.5 | Good buffering capacity at physiological pH, minimal interaction with metal ions. | More expensive than Tris or phosphate buffers. |
| Barbital | 7.4 | Historically used for CA assays. | Can be inhibitory, controlled substance in some regions. |
Q3: Can the inhibitor itself affect the stability of CA1?
A: Yes, the binding of an inhibitor can increase the thermal stability of the enzyme. This phenomenon is known as thermal shift or differential scanning fluorimetry. The extent of stabilization is related to the affinity of the inhibitor for the enzyme. This property can be used to screen for and characterize inhibitors.
Experimental Protocols
1. Carbonic Anhydrase Activity Assay (Colorimetric)
This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product that can be measured at 405 nm.
Materials:
-
CA1 enzyme
-
CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (pNPA) substrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare the CA Assay Buffer and pNPA substrate solution. Keep all solutions on ice.
-
Enzyme Preparation: Dilute the CA1 enzyme to the desired concentration in cold CA Assay Buffer.
-
Assay Setup:
-
Sample Wells: Add 80 µL of CA Assay Buffer, 5 µL of diluted CA1 enzyme, and 10 µL of the test inhibitor solution.
-
Enzyme Control Wells: Add 90 µL of CA Assay Buffer and 5 µL of diluted CA1 enzyme.
-
Inhibitor Control Wells: Add 80 µL of CA Assay Buffer, 5 µL of diluted CA1 enzyme, and 10 µL of a known CA inhibitor (e.g., acetazolamide).
-
Solvent Control Wells: Add 80 µL of CA Assay Buffer, 5 µL of diluted CA1 enzyme, and 10 µL of the solvent used to dissolve the inhibitors.
-
Background Control Wells: Add 90 µL of CA Assay Buffer and 10 µL of the test inhibitor solution (no enzyme).
-
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 5 µL of the pNPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] * 100
2. CA1 Inhibitor Screening Protocol
This protocol provides a general workflow for screening a library of compounds for CA1 inhibitory activity.
Materials:
-
CA1 enzyme
-
Compound library
-
Positive control inhibitor (e.g., acetazolamide)
-
Reagents for CA activity assay (see above)
-
Multi-channel pipette and 96- or 384-well plates
Procedure:
-
Compound Plating: Prepare plates with your compound library, typically at a final concentration of 10-100 µM. Include wells for positive and negative controls (enzyme with known inhibitor and enzyme with solvent, respectively).
-
Enzyme Addition: Add diluted CA1 enzyme to all wells except the background controls.
-
Pre-incubation: Incubate the plates for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Add the pNPA substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm over time.
-
Hit Identification: Analyze the reaction rates. Compounds that show a significant reduction in the reaction rate compared to the negative control are considered potential "hits."
Visualizations
Caption: Workflow for a typical CA1 inhibition screening experiment.
Caption: Simplified diagram of CA1's role in pH signaling.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [researchrepository.ul.ie]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of carbonic anhydrase from bovine erythrocyte plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of Novel Carbonic Anhydrase IX (CAIX) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with novel Carbonic Anhydrase IX (CAIX) inhibitors in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are many novel CAIX inhibitors poorly soluble in aqueous buffers?
A1: Many potent CAIX inhibitors are based on sulfonamide, coumarin, or other heterocyclic scaffolds. These structures are often hydrophobic, which is advantageous for binding to the active site of the CAIX enzyme but leads to low solubility in water-based solutions. The solid-state crystal lattice energy of these compounds can also contribute to poor solubility.
Q2: What is the impact of pH on the solubility of CAIX inhibitors?
A2: The solubility of ionizable CAIX inhibitors is highly dependent on the pH of the aqueous buffer. For acidic or basic compounds, solubility increases as the molecule becomes ionized. For instance, sulfonamides, which are weakly acidic, tend to be more soluble at higher pH values where they are deprotonated. It is crucial to determine the pKa of your specific inhibitor to predict its solubility profile at different pH levels.
Q3: Can I use DMSO to dissolve my CAIX inhibitor? What are the potential issues?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving poorly soluble inhibitors for in vitro assays. For example, the well-studied CAIX inhibitor SLC-0111 is soluble in DMSO at concentrations up to 10 mg/mL but is poorly soluble in water. However, it is critical to be aware of potential issues:
-
Assay Interference: High concentrations of DMSO can interfere with enzyme kinetics and cellular assays. It is recommended to keep the final concentration of DMSO in the assay below 0.5-1%.
-
Precipitation upon Dilution: The inhibitor may precipitate when the DMSO stock solution is diluted into an aqueous buffer. It is essential to visually inspect for any precipitation.
-
Cellular Toxicity: DMSO can be toxic to cells at higher concentrations.
Q4: What are some common strategies to improve the solubility of my CAIX inhibitor for in vitro experiments?
A4: Several strategies can be employed to enhance the aqueous solubility of your inhibitor for experimental use:
-
pH Adjustment: Modifying the buffer pH to ionize the inhibitor can significantly increase its solubility.
-
Co-solvents: Using a small percentage of a water-miscible organic co-solvent (like ethanol or polyethylene glycol) in your buffer can improve solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inhibitor precipitates out of solution upon dilution from DMSO stock. | The aqueous buffer cannot maintain the inhibitor in solution at the desired final concentration. | 1. Decrease the final concentration: Determine the maximum soluble concentration in your assay buffer. 2. Increase the DMSO percentage in the final solution (if permissible for the assay): Be mindful of the potential for assay interference and cellular toxicity. 3. Use a different co-solvent: Experiment with small percentages of ethanol or PEG 300/400 in your buffer. 4. Sonication: Briefly sonicate the solution after dilution to aid in dissolving small precipitates. |
| Inconsistent results or high variability between experimental replicates. | The inhibitor may not be fully dissolved, leading to inaccurate concentrations. | 1. Confirm complete dissolution: Visually inspect the stock solution and the final assay solution for any particulate matter. 2. Prepare fresh dilutions: Avoid using old dilutions where the inhibitor may have precipitated over time. 3. Filter the solution: Use a low-protein-binding syringe filter (e.g., 0.22 µm) after dissolution to remove any undissolved particles. |
| Low or no inhibitory activity observed. | The actual concentration of the dissolved inhibitor is much lower than the calculated concentration due to poor solubility. | 1. Determine the aqueous solubility: Use the protocol provided below to find the maximum soluble concentration of your inhibitor in the assay buffer. 2. Modify the formulation: Employ solubility enhancement techniques such as pH adjustment or the use of co-solvents. 3. Consider a different inhibitor analog: If solubility issues persist and cannot be overcome, a more soluble analog may be necessary. |
| Observed inhibitor potency (IC50/Ki) is significantly different from published values. | Buffer composition (e.g., pH, ionic strength, specific ions) can affect both inhibitor solubility and enzyme activity. | 1. Standardize buffer conditions: Ensure your buffer composition and pH match those reported in the literature as closely as possible. 2. Check for buffer-inhibitor interactions: Some buffer components may interact with the inhibitor, affecting its availability. |
Quantitative Data Summary
The following tables provide examples of inhibitory constants for several novel CAIX inhibitors. Direct comparisons of aqueous solubility are often not available in the literature, highlighting the importance of experimental determination.
Table 1: Inhibitory Activity of Selected Novel CAIX Inhibitors
| Inhibitor | Target | Ki (nM) | Reference |
| Fluorinated Benzenesulfonamides | |||
| Compound with 1 nM affinity | CAIX | 1 | |
| Most selective compound | CAIX | 10 | |
| Strongest inhibitor | CAIX | 0.05 | |
| SLC-0111 | CAIX | 45 | |
| CAXII | 4.5 | ||
| SLC-149 | CAIX | 4.1 | |
| CAII | 0.94 | ||
| Coumarin/Psoralen Derivatives | CAIX | Low µM to nM range | |
| Betulinyl Sulfamates (e.g., CAI3) | CAIX | 1.25 |
Table 2: Solubility of SLC-0111
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| DMSO | 10 mg/mL |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific buffer.
Materials:
-
Novel CAIX inhibitor (solid)
-
Aqueous buffer of interest (e.g., 100 mM Phosphate buffer, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of the solid inhibitor to a glass vial. A good starting point is 2-5 mg of compound to 1 mL of buffer.
-
Add the desired aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
After the incubation period, remove the vials and let them stand to allow the excess solid to settle.
-
Carefully pipette a known volume of the supernatant (the clear liquid phase) and transfer it to a clean microcentrifuge tube.
-
Centrifuge the supernatant at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining suspended particles.
-
Carefully collect the clear supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with the appropriate solvent (e.g., mobile phase for HPLC or buffer for UV-Vis) to a concentration within the linear range of your analytical method.
-
Determine the concentration of the inhibitor in the diluted sample using a pre-established calibration curve.
-
Calculate the solubility of the inhibitor in the buffer, taking into account the dilution factor.
-
Repeat the experiment at least in triplicate for each buffer condition.
Diagrams
CAIX Signaling in the Tumor Microenvironment
Caption: CAIX expression is upregulated by hypoxia and contributes to an acidic tumor microenvironment.
Experimental Workflow for Solubility Determination
Technical Support Center: Interpreting Ambiguous Results from Carbonic Anhydrase IX (CA IX) Inhibition Assays
Welcome to the technical support center for carbonic anhydrase IX (CA IX) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret ambiguous results from their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my potent inhibitor of recombinant CA IX showing weak activity in cell-based assays?
A1: This is a common discrepancy that can arise from several factors:
-
Cellular Environment: The activity of CA IX is highly dependent on the tumor microenvironment, particularly hypoxia and extracellular acidosis (pH ~6.5).[1][2] Many standard cell culture conditions are normoxic with a pH of 7.4, which may not induce the optimal catalytic activity of CA IX.[3]
-
Subcellular Localization: In some cell lines, CA IX may be predominantly cytosolic rather than at the cell membrane, which can lead to an overestimation of its surface activity and accessibility to inhibitors.[4]
-
Inhibitor Permeability: If your compound is not cell-permeable, it will not be able to reach and inhibit intracellular CA IX. Conversely, some inhibitors are designed to be impermeable to selectively target the extracellular activity of CA IX.[1]
-
Off-Target Effects: The high degree of homology among the active sites of human CA isoforms can lead to off-target inhibition of other CAs, such as the ubiquitous CA II, complicating the interpretation of results in a whole-cell context.[1][5]
Q2: I am seeing a significant reduction in cell viability, but only a modest change in extracellular pH. Is my compound working through CA IX inhibition?
A2: While CA IX's primary role is pH regulation, its inhibition can trigger other cellular events leading to apoptosis or reduced proliferation.[5][6] Your compound may indeed be inhibiting CA IX, leading to intracellular acidosis, which in turn can cause DNA damage, accumulation of reactive oxygen species (ROS), and ultimately trigger apoptosis.[6] Therefore, a dramatic effect on cell viability with a less pronounced change in extracellular pH is plausible. It is also possible that your compound has off-target effects that contribute to cytotoxicity.[7]
Q3: My results from the esterase activity assay and the CO2 hydration assay are not correlating well. Why is this?
A3: The esterase and CO2 hydration activities of CA IX, while both occurring at the same active site, are distinct reactions.[8] Discrepancies in inhibition data between these two assays can occur due to:
-
Different Assay Conditions: The optimal conditions (e.g., substrate concentration, enzyme concentration) for each assay can differ, leading to variations in IC50 values.[9][10]
-
Surrogate Nature of the Esterase Assay: The esterase activity assay is often used as a high-throughput surrogate for the more complex CO2 hydration assay.[9][10] While useful for initial screening, the correlation is not always 1:1, and promising hits should be validated with a hydratase activity assay.[8]
Q4: How does hypoxia affect the interpretation of my CA IX inhibition assay results?
A4: Hypoxia is a critical regulator of CA IX expression and activity.[11][12]
-
Increased Expression: Hypoxia induces the expression of CA IX through the HIF-1α pathway.[2][12] Therefore, experiments conducted under normoxic conditions may show weaker effects of CA IX inhibition due to lower target expression.[4]
-
Catalytic Activity: CA IX is catalytically active and able to bind sulfonamide inhibitors primarily under hypoxic conditions.[3] This is a key consideration when designing and interpreting cell-based assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CA IX inhibition experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Compound precipitation | - Ensure homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Check compound solubility in your assay buffer. Consider using a lower concentration or a different solvent. |
| Inhibitor shows high potency against recombinant CA IX but weak activity in cellular assays | - Low cell permeability of the inhibitor- Inappropriate cell culture conditions (normoxia, neutral pH)- Low CA IX expression in the chosen cell line- Off-target effects masking the specific inhibition | - Test inhibitor permeability using methods like the PAMPA assay.- Culture cells under hypoxic conditions (e.g., 1% O2) to induce CA IX expression and activity.[3]- Confirm CA IX expression in your cell line using Western blot or flow cytometry.- Use a control cell line with low or no CA IX expression to assess off-target cytotoxicity.[13] |
| Unexpected increase in signal in a colorimetric/fluorometric assay | - Compound interference with the assay reagents- Intrinsic fluorescence/color of the compound | - Run a control with the compound in the absence of cells or enzyme to check for interference.- Use an alternative assay with a different detection method (e.g., label-free impedance-based assay).[3] |
| IC50 values differ significantly between different assay formats (e.g., esterase vs. hydratase) | - Different assay sensitivities and conditions- The inhibitor may have a different binding mode for each substrate | - Acknowledge the inherent differences between the assays.[9][10]- Use the CO2 hydration assay for final validation of lead compounds. |
| No inhibition observed even with a known CA IX inhibitor | - Inactive enzyme (recombinant or cellular)- Incorrect assay setup (e.g., wrong buffer pH, temperature)- Degraded inhibitor | - Check the activity of your enzyme stock with a positive control inhibitor (e.g., acetazolamide).- Verify that all assay parameters (pH, temperature, substrate concentration) are within the optimal range for CA IX activity.[14][15][16]- Use a fresh stock of the inhibitor. |
Experimental Protocols
CA IX Esterase Activity Inhibition Assay
This assay measures the esterase activity of CA IX, which serves as a surrogate for its hydratase activity.[9][10]
Materials:
-
Recombinant human CA IX
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
Test compounds and positive control inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include wells for a negative control (buffer only) and a positive control (known inhibitor).
-
Add 80 µL of a solution containing recombinant CA IX (e.g., 0.1 mg/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of pNPA solution (e.g., 0.8 mM) to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes to monitor the formation of p-nitrophenol.
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Intracellular pH (pHi) Measurement Assay
This assay determines the effect of CA IX inhibitors on the intracellular pH of cancer cells.[6]
Materials:
-
CA IX-expressing cancer cells (e.g., HeLa, HT-29)
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well plates
-
Fluorescent pHi indicator dye (e.g., BCECF-AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Seed the CA IX-expressing cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Remove the culture medium and wash the cells with HBSS.
-
Load the cells with the BCECF-AM dye according to the manufacturer's instructions (e.g., incubate with 100 µL of BCECF-AM reagent in HBSS).
-
Wash the cells with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentrations of the test compounds to the wells. Include appropriate vehicle controls.
-
Incubate the plate under desired conditions (e.g., normoxia or hypoxia) for the desired time period.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ratiometric measurement of pHi.
-
Calibrate the fluorescence signal to pHi values using a standard calibration curve.
-
Analyze the changes in pHi in response to the inhibitors.
Visualizations
Caption: CA IX signaling pathway and point of inhibition.
Caption: General experimental workflow for CA IX inhibitor screening.
Caption: Decision tree for troubleshooting ambiguous results.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 7. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. monash.edu [monash.edu]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. senecalearning.com [senecalearning.com]
Technical Support Center: Validation of Hit Compounds from a CA1 Inhibitor Screen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating hit compounds from a Carbonic Anhydrase I (CA1) inhibitor screen.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary screen identified several potent hits. What is the first step in the validation process?
A1: The crucial first step is to re-confirm the activity of the hit compounds. This involves re-testing the same batch of the compound in the primary assay to rule out experimental error. If the activity is confirmed, the next step is to source or synthesize a fresh batch of the compound to ensure the observed activity is not due to a contaminant in the original sample.[1] Following this, a dose-response curve should be generated to determine the potency (e.g., IC50) of the compound.[2]
Q2: I'm observing inconsistent results upon re-testing my hit compounds. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Instability: The compound may be unstable in the assay buffer or under the experimental conditions (e.g., sensitive to light or temperature).
-
Solubility Issues: Poor compound solubility can lead to aggregation, which can cause non-specific inhibition.[1] Consider using a different solvent or a lower concentration range.
-
Assay Variability: Ensure that assay conditions (e.g., enzyme concentration, substrate concentration, incubation time) are consistent between experiments.
-
Plate Effects: Positional effects on a multi-well plate can sometimes lead to variability. Ensure proper mixing and randomization of samples on the plate.
Q3: How can I be sure that my hit compound is a specific inhibitor of CA1 and not a promiscuous inhibitor?
A3: Promiscuous inhibitors, often referred to as Pan-Assay Interference Compounds (PAINS), are a common source of false positives in high-throughput screening.[1] To identify these, you should:
-
Perform Orthogonal Assays: Use a different assay format to measure CA1 inhibition. For example, if your primary screen was a colorimetric assay measuring esterase activity, a secondary assay could be a stopped-flow CO2 hydration assay.[3]
-
Counter-Screen against other Enzymes: Test your compound against unrelated enzymes to check for non-specific inhibition.
-
Include Detergents: Non-specific inhibition due to compound aggregation can often be mitigated by the inclusion of a non-ionic detergent (e.g., Triton X-100) in the assay buffer.[1][4]
Q4: My compound shows activity against CA1. How do I determine its selectivity against other carbonic anhydrase isoforms?
A4: Selectivity is crucial for developing a therapeutic candidate with minimal side effects.[5][6][7] You should test your hit compound against a panel of other relevant human CA isoforms, such as CA II, CA IV, CA IX, and CA XII.[3][8] The inhibitory activity (e.g., Ki or IC50) against each isoform should be determined and compared to that of CA1. A compound is considered selective if it shows significantly higher potency for the target isoform over others.[5]
Q5: What are some common causes of false positives in a CA1 inhibitor screen?
A5: False positives can arise from several mechanisms:
-
Assay Interference: The compound may interfere with the detection method (e.g., quenching fluorescence or absorbing light at the detection wavelength).[1]
-
Compound Aggregation: As mentioned, aggregates can sequester the enzyme, leading to apparent inhibition.[1]
-
Redox Activity: Redox-active compounds can interfere with assay components, leading to a false signal.[1]
-
Chemical Reactivity: The compound may react directly with the substrate or other assay components.
Q6: How can I confirm the mechanism of action of my validated hit compound?
A6: To elucidate the mechanism of action, you can perform enzyme kinetics studies. By measuring the initial reaction rates at different substrate concentrations in the presence of varying concentrations of the inhibitor, you can determine if the inhibition is competitive, non-competitive, or uncompetitive. This is often visualized using a Lineweaver-Burk plot.
Experimental Workflows and Protocols
Hit Validation Workflow
The following diagram outlines a typical workflow for validating hit compounds from a primary screen.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 3. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Carbonic Anhydrase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various inhibitors targeting carbonic anhydrase 1 (CA1), a ubiquitous zinc metalloenzyme crucial in physiological processes such as pH regulation and CO2 transport.[1][2][3] The content herein is designed to assist researchers in making informed decisions by presenting objective performance comparisons supported by experimental data.
Quantitative Comparison of CA1 Inhibitor Efficacy
The inhibitory potency of different compounds against human carbonic anhydrase 1 (hCA1) is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher efficacy of the inhibitor. The following table summarizes the available data for a selection of CA1 inhibitors.
| Inhibitor | Ki (nM) | IC50 (nM) | Notes |
| Acetazolamide | 0.8[4], 250 | 20[4] | A widely used, non-selective carbonic anhydrase inhibitor. |
| Methazolamide | 50[5] | 20[4] | A derivative of acetazolamide with longer half-life. |
| Dorzolamide | 6000 | 600[6] | Primarily used as a topical treatment for glaucoma.[6] |
| Tioxolone | 91[7] | - | A metalloenzyme inhibitor.[7] |
| Ureidobenzenesulfonamides (Compound 3) | - | - | A class of selective inhibitors with noteworthy activity against other CA isoforms.[8][9] |
| Benzenesulfonamide | - | 2000[4] | A basic sulfonamide structure. |
| 1,2-Benzoxazol-3-ylmethanesulfonimidic acid | - | 1860[4] | - |
Note: Ki and IC50 values can vary between different studies and experimental conditions. It is crucial to consider the specific assay conditions when comparing data from various sources.[10]
Experimental Protocols for Efficacy Determination
The efficacy of carbonic anhydrase inhibitors is primarily determined by measuring their effect on the enzyme's catalytic activity. The two most common assays are the stopped-flow CO2 hydration assay and the p-nitrophenylacetate (pNPA) esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the direct physiological reaction of CA-catalyzed CO2 hydration. It measures the rapid pH change resulting from the formation of bicarbonate and protons.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution containing 50 mM HEPES, 50 mM Na2SO4, and 50 mM MgSO4. For CO2 hydration, the pH is adjusted to 8.0. For the reverse reaction (bicarbonate dehydration), the pH is adjusted to 6.0. Add a pH indicator, such as 0.004% (w/v) Phenol Red.[11]
-
Enzyme Solution: Dilute the purified CA1 enzyme in the assay buffer to the desired concentration.
-
Substrate Solution: Prepare CO2-saturated water by bubbling CO2 gas through deionized water for at least 30 minutes at a controlled temperature (e.g., 20°C).[11] Alternatively, a solution of KHCO3 (e.g., 50 mM) can be used as a substrate for the dehydration reaction.[11]
-
-
Instrumentation:
-
Procedure:
-
Equilibrate the enzyme and substrate solutions to the assay temperature.
-
Rapidly mix the enzyme solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time (e.g., at 557 nm for Phenol Red) for a short duration (e.g., 60 seconds).[11]
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
-
Data Analysis:
-
The catalyzed rate is compared to the uncatalyzed rate (reaction without the enzyme) to determine the enzyme activity.
-
To determine the Ki or IC50 of an inhibitor, the assay is performed with varying concentrations of the inhibitor, and the data is fitted to appropriate enzyme inhibition models.
-
Caption: Stopped-Flow CO2 Hydration Assay Workflow.
p-Nitrophenylacetate (pNPA) Esterase Activity Assay
This is a colorimetric method that relies on the esterase activity of carbonic anhydrase. While less direct than the CO2 hydration assay, it is simpler to perform and suitable for high-throughput screening.
Methodology:
-
Reagent Preparation:
-
Esterase Assay Buffer: Prepare a buffer solution such as 25 mM Tris-HCl, pH 8.0, containing 75 mM NaCl and 0.02 mM ZnSO4.[13]
-
Enzyme Solution: Dilute the purified CA1 enzyme in the assay buffer. For cell lysates, lyse the cells expressing CA1 and dilute the soluble fraction in the assay buffer.[13]
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent like ethanol or acetonitrile.[13][14] Immediately before the assay, dilute the stock solution into the assay buffer to the desired final concentration (e.g., 0.48 mM or 0.6 mM).[13]
-
-
Instrumentation:
-
A standard spectrophotometer or a microplate reader capable of measuring absorbance at 405 nm is required.[13]
-
-
Procedure:
-
Add the enzyme solution to a cuvette or a well of a 96-well plate.
-
Initiate the reaction by adding the pNPA substrate solution.
-
Monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 25°C).[13] The product, p-nitrophenol, is yellow and absorbs at this wavelength.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The enzymatic rate is corrected by subtracting the rate of the uncatalyzed hydrolysis of pNPA (a blank reaction without the enzyme).
-
For inhibitor studies, the assay is performed with various concentrations of the inhibitor to calculate Ki or IC50 values.
-
Caption: p-Nitrophenylacetate (pNPA) Esterase Activity Assay Workflow.
Signaling Pathway: Role of Carbonic Anhydrase 1 in Cellular pH Regulation
Carbonic anhydrase 1 plays a pivotal role in maintaining cellular pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to various physiological processes, including respiration and bicarbonate transport across cell membranes.[1][2][15][16]
The simplified signaling pathway below illustrates the central role of CA1 in this process.
Caption: CA1-Mediated Intracellular pH Regulation.
This guide provides a foundational understanding of the comparative efficacy of various CA1 inhibitors, the experimental methods used for their evaluation, and the physiological context of CA1's function. For more in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 4. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. DailyMed - METHAZOLAMIDE tablet [dailymed.nlm.nih.gov]
- 6. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3.3. Esterase Activity Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. The Fundamental Role of Bicarbonate Transporters and Associated Carbonic Anhydrase Enzymes in Maintaining Ion and pH Homeostasis in Non-Secretory Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
"selectivity profiling of a CA1 inhibitor against other CA isozymes (CA II, CA IX, CA XII)"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of a selective carbonic anhydrase (CA) I inhibitor, 4-((6-(thiophen-2-yl)quinazolin-4-yl)amino)benzenesulfonamide (compound 4f) , against other physiologically relevant CA isozymes: CA II, CA IX, and CA XII. The data presented herein is supported by established experimental protocols and is intended to assist researchers in the evaluation and selection of targeted CA inhibitors for their studies. For comparative purposes, the well-established, non-selective CA inhibitor Acetazolamide (AAZ) is included in the analysis.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory potency of compound 4f and Acetazolamide against human (h) CA isozymes I, II, IX, and XII was determined using a stopped-flow CO₂ hydration assay. The inhibition constants (Kᵢ) are summarized in the table below, providing a clear quantitative comparison of their selectivity. Lower Kᵢ values indicate higher inhibitory potency.
| Inhibitor | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| Compound 4f | 60.9 | 15.3 | 110.2 | 62.5 |
| Acetazolamide (AAZ) | 250.0 | 12.1 | 25.0 | 5.7 |
Data for compound 4f and Acetazolamide are sourced from a study on 4-anilinoquinazoline-based benzenesulfonamides as carbonic anhydrase inhibitors.
Experimental Protocols
Determination of Carbonic Anhydrase Inhibition Constants (Kᵢ)
The inhibition constants were determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of carbon dioxide.
Materials:
-
Recombinant human CA isozymes (hCA I, hCA II, hCA IX, and hCA XII)
-
Inhibitor stock solutions (e.g., in DMSO)
-
HEPES buffer (pH 7.4)
-
Sodium sulfate (Na₂SO₄) or sodium perchlorate (NaClO₄) for maintaining constant ionic strength
-
Phenol red indicator solution
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Solutions of the respective CA isozyme and the inhibitor (at varying concentrations) are prepared in HEPES buffer containing Na₂SO₄ and phenol red. The enzyme and inhibitor solutions are pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Stopped-Flow Measurement: The pre-incubated enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated aqueous solution in the stopped-flow instrument.
-
Data Acquisition: The instrument monitors the change in absorbance of the pH indicator (phenol red) at its maximum wavelength (557 nm) over a short time frame (typically 5-10 seconds). The hydration of CO₂ by the CA enzyme releases protons, causing a pH change that is detected by the indicator.
-
Calculation of Inhibition Constants: The initial rates of the catalyzed reaction are determined from the absorbance data. The inhibition constants (Kᵢ) are then calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition, using the Cheng-Prusoff equation.[1]
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for determining the selectivity profile of a carbonic anhydrase inhibitor.
Caption: Experimental workflow for CA inhibition assay.
The following diagram illustrates the logical relationship in selectivity profiling, comparing the inhibitor's effect on the target isozyme versus the off-target isozymes.
Caption: Selectivity profiling of a CA I inhibitor.
References
Validating the Specificity of a New Carbonic Anhydrase 1 (CA1) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel Carbonic Anhydrase 1 (CA1) inhibitors requires rigorous validation of their specificity to ensure targeted therapeutic action and minimize off-target effects. This guide provides a comparative overview of essential methods for validating the specificity of a new CA1 inhibitor, complete with experimental protocols and supporting data.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Different CA isoforms are expressed in various tissues and are involved in a wide range of physiological processes.[3] Consequently, the isoform-selective inhibition of CAs is a critical aspect of drug design to achieve desired therapeutic outcomes while avoiding unwanted side effects.[4][5] CA1 is a cytosolic isoform found predominantly in red blood cells. This guide will focus on methods to confirm that a novel inhibitor preferentially targets CA1 over other prevalent isoforms such as CAII, CAIX, and CAXII.
Comparative Analysis of Validation Methods
A multi-faceted approach employing biochemical, biophysical, and cellular assays is crucial for a comprehensive assessment of inhibitor specificity. Below is a comparison of key methodologies.
Table 1: Comparison of Biochemical and Biophysical Assays for CA Inhibitor Specificity
| Assay | Principle | Information Gained | Advantages | Limitations |
| Stopped-Flow CO₂ Hydration Assay | Measures the change in pH over time as CO₂ is hydrated to bicarbonate and protons. Inhibition is quantified by a decrease in the reaction rate.[4][6] | Inhibition constant (Ki), catalytic efficiency. | Gold standard for measuring CA catalytic activity and inhibition. Provides precise kinetic data. | Requires specialized, rapid-mixing instrumentation. |
| Esterase Activity Assay | Utilizes the esterase activity of CAs on a chromogenic substrate (e.g., p-nitrophenyl acetate). Inhibition leads to a reduced rate of color development.[7][8] | IC₅₀ values, preliminary screening of inhibitors. | Simple, high-throughput, and cost-effective. Does not require specialized equipment.[8] | Indirect measure of CO₂ hydration activity. May not be suitable for all CA isoforms. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature (Tm) of the target protein upon ligand binding.[9] | Direct binding confirmation, relative affinity (ΔTm). | High-throughput, low sample consumption. | Does not provide kinetic information (Ki). Can be affected by buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding of an inhibitor to the target enzyme. | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction. | Lower throughput, requires larger amounts of protein and compound. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the inhibitor binds to the immobilized CA. | Association (ka) and dissociation (kd) rate constants, dissociation constant (Kd). | Real-time, label-free analysis of binding kinetics. | Requires immobilization of the protein, which could affect its conformation and activity. |
Quantitative Data Comparison
To illustrate the process of specificity validation, the following table presents hypothetical inhibition data for a new CA1 inhibitor ("NewInhibitor") compared to two well-established, broad-spectrum sulfonamide inhibitors, Acetazolamide and Dorzolamide. The data is presented as inhibition constants (Ki) in nanomolar (nM) against four key human CA isoforms. A higher Ki value indicates weaker inhibition.
Table 2: Illustrative Inhibition Constants (Ki, nM) of CA Inhibitors Against a Panel of CA Isoforms
| Inhibitor | hCA I | hCA II | hCA IX | hCA XII | Selectivity Ratio (Ki hCA II / Ki hCA I) | Selectivity Ratio (Ki hCA IX / Ki hCA I) |
| NewInhibitor | 15 | 250 | 1500 | 800 | 16.7 | 100 |
| Acetazolamide | 250 | 12[3] | 25[3] | 5.7 | 0.048 | 0.1 |
| Dorzolamide | 3000 | 3.5 | 49 | 4.5 | 0.001 | 0.016 |
Note: Ki values for Acetazolamide and Dorzolamide are representative values from the literature and may vary depending on the specific assay conditions. The data for "NewInhibitor" is hypothetical for illustrative purposes.
From this table, "NewInhibitor" demonstrates clear selectivity for hCA I over the other tested isoforms, as indicated by its significantly lower Ki value for hCA I and the high selectivity ratios.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Stopped-Flow CO₂ Hydration Assay Protocol
-
Reagents and Buffers:
-
Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.5, containing 100 mM NaClO₄.
-
Enzyme Solution: Prepare a stock solution of purified hCA I, hCA II, hCA IX, and hCA XII at 1 mg/mL in the assay buffer. The final concentration in the assay will be in the nanomolar range.
-
CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through the assay buffer at 4°C for at least 30 minutes.
-
Inhibitor Solutions: Prepare a serial dilution of the test inhibitor and reference compounds (e.g., Acetazolamide) in the assay buffer.
-
pH Indicator: A suitable pH indicator (e.g., phenol red) is included in the assay buffer.
-
-
Instrumentation:
-
Use a stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over time.
-
-
Procedure:
-
Equilibrate the instrument and all solutions to the desired temperature (e.g., 25°C).
-
One syringe of the stopped-flow instrument is loaded with the enzyme and inhibitor solution (pre-incubated for a set time), and the other syringe is loaded with the CO₂-saturated buffer.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λmax as the pH decreases due to the formation of protons.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Determine the IC₅₀ value by plotting the initial rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.
-
Differential Scanning Fluorimetry (DSF) Protocol
-
Reagents and Buffers:
-
Protein Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl.
-
Purified CA isoforms (hCA I, II, IX, XII) at a final concentration of 2-5 µM.
-
SYPRO Orange dye (e.g., from a 5000x stock in DMSO), diluted to a final concentration of 5x.
-
Inhibitor solutions at various concentrations.
-
-
Instrumentation:
-
A real-time PCR instrument with a thermal ramping capability.
-
-
Procedure:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the protein buffer.
-
Dispense the master mix into the wells of a 96- or 384-well PCR plate.
-
Add the inhibitor solutions to the respective wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence of SYPRO Orange.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
The change in melting temperature (ΔTm) is calculated as Tm (with inhibitor) - Tm (DMSO control). A significant positive ΔTm indicates inhibitor binding and stabilization of the protein.
-
Intracellular pH Measurement using BCECF-AM
-
Reagents and Buffers:
-
Cell culture medium appropriate for the chosen cell line (e.g., a cell line endogenously expressing CA1 or engineered to express it).
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Inhibitor solutions.
-
Nigericin and high-potassium buffer for calibration.
-
-
Instrumentation:
-
A fluorescence plate reader or a fluorescence microscope capable of ratiometric measurements (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
-
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Wash the cells with HBSS.
-
Load the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add the test inhibitor at various concentrations to the cells and incubate for the desired time.
-
Measure the fluorescence intensity at the two excitation wavelengths and the single emission wavelength.
-
The ratio of the fluorescence intensities (e.g., 490 nm / 440 nm) is proportional to the intracellular pH.
-
Generate a calibration curve at the end of the experiment by treating the cells with a high-potassium buffer containing nigericin at different known pH values.
-
A potent and specific CA1 inhibitor should cause a change in intracellular pH in cells expressing CA1, while having minimal effect on cells lacking CA1 or expressing other CA isoforms.
-
Visualizing the Validation Workflow
Diagrams illustrating the experimental workflows can aid in understanding the logical progression of specificity validation.
Caption: Workflow for validating the specificity of a new CA1 inhibitor.
Caption: Mechanism of Carbonic Anhydrase 1 inhibition.
Conclusion
The validation of a new CA1 inhibitor's specificity is a critical process in drug development that necessitates a combination of biochemical, biophysical, and cellular assays. By systematically evaluating the inhibitor's potency against the target isoform and comparing it to its activity against other relevant isoforms, researchers can confidently establish a robust selectivity profile. This comprehensive approach ensures the development of targeted therapies with enhanced efficacy and a favorable safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase Activity Assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Cross-Reactivity of Carbonic Anhydrase I Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methodologies to assess the cross-reactivity of carbonic anhydrase I (CA I) inhibitors against other isoforms. This document outlines key experimental protocols and presents comparative data to aid in the selection and development of selective CA I inhibitors.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 15 known isoforms in humans, these enzymes play crucial roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2] Due to the high structural homology among the different CA active sites, achieving isoform-selective inhibition is a significant challenge in drug development.[2] Non-selective inhibition can lead to off-target effects, highlighting the importance of thoroughly assessing the cross-reactivity of potential CA I inhibitors against other isoforms, particularly the widespread cytosolic isoform CA II and the tumor-associated isoforms CA IX and XII.
Comparative Inhibitory Activity of Selected Compounds
The following tables summarize the inhibitory activity (Ki values in nM) of various classes of inhibitors against human carbonic anhydrase isoforms I, II, IX, and XII. Lower Ki values indicate higher inhibitory potency.
Table 1: Inhibitory Activity of Ureido-substituted Benzenesulfonamides and Related Compounds
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (AAZ) | >10,000 | 4515 | 7766 | 316 |
| U-CH3 | - | - | - | - |
| U-F | - | - | - | - |
| U-NO2 | - | - | - | - |
| SLC-0111 | - | - | - | - |
| Compound 3 | >10000 | 4515 | 7766 | 300 |
| Compound 6 | 49 | 2.4 | 9.7 | 33 |
| Compound 7 | 103 | 15.6 | 33.4 | 300 |
| Compound 8 | 88.1 | 12.5 | 25.5 | 226 |
| Compound 9 | 6055 | 3011 | 5066 | 309 |
| Compound 10 | >10000 | 4225 | 6011 | 316 |
| Compound 11 | 98.3 | 10.1 | 20.3 | 14 |
Data compiled from multiple sources.[2][3][4]
Table 2: Inhibitory Activity of Coumarin-based Sulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 18f | 955 | 515 | 21 | 5 |
Data from a study on coumarin-based scaffolds.[5]
Experimental Protocols
Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental protocols. The two most common methods for determining the inhibitory potency against carbonic anhydrases are the stopped-flow CO2 hydration assay and the esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs, as it directly measures the enzyme's physiological reaction.
Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The reaction is monitored spectrophotometrically using a pH indicator. In the presence of an inhibitor, the rate of this reaction will decrease.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 50 mM Na2SO4, 50 mM MgSO4, and 0.004% (w/v) phenol red, with the pH adjusted to 8.0 for the hydration reaction.[6]
-
Enzyme Solution: Prepare stock solutions of recombinant human CA I, CA II, CA IX, and CA XII in the assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the isoform.
-
Inhibitor Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Substrate Solution: Prepare a CO2-saturated solution by bubbling pure CO2 gas through deionized water for at least 30 minutes at a controlled temperature (e.g., 20°C).[6]
-
-
Instrumentation:
-
A stopped-flow spectrophotometer equipped with a temperature-controlled cell is required. The instrument should be capable of rapid mixing and kinetic measurements.
-
-
Procedure:
-
Equilibrate the enzyme and inhibitor solutions to the assay temperature (e.g., 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (pre-incubated with the inhibitor for a defined period) with the CO2-saturated substrate solution.
-
Monitor the change in absorbance of the pH indicator (phenol red) at 557 nm over time.[6]
-
The initial rate of the reaction is determined from the linear phase of the kinetic trace.
-
Repeat the measurement with varying concentrations of the inhibitor to determine the IC50 value.
-
The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate is known.
-
Esterase Activity Assay
This is a simpler, colorimetric method suitable for high-throughput screening of CA inhibitors.
Principle: Many CA isoforms, including CA I, exhibit esterase activity. This assay utilizes a chromogenic ester substrate, such as 4-nitrophenyl acetate (p-NPA), which is hydrolyzed by the enzyme to produce a colored product, 4-nitrophenolate. The rate of color formation is proportional to the enzyme activity and can be measured using a spectrophotometer.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.05 M Tris-SO4 buffer, pH 7.4.[7]
-
Enzyme Solution: Prepare stock solutions of the different CA isoforms in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in a suitable solvent.
-
Substrate Solution: Prepare a 3 mM solution of 4-nitrophenyl acetate in a water-miscible organic solvent like acetonitrile.[7]
-
-
Instrumentation:
-
A UV-Vis spectrophotometer or a microplate reader capable of kinetic measurements at 348 nm is required.[7]
-
-
Procedure:
-
In a cuvette or a 96-well plate, add the assay buffer, enzyme solution, and the inhibitor solution at the desired final concentrations.
-
Incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 348 nm over time at a constant temperature (e.g., 25°C).[7]
-
The initial reaction rate is calculated from the slope of the linear portion of the absorbance versus time plot.
-
Determine the IC50 and subsequently the Ki values as described for the stopped-flow assay.
-
Visualizing the Workflow and Mechanism
To better understand the process of assessing inhibitor cross-reactivity and the fundamental mechanism of carbonic anhydrase, the following diagrams are provided.
Caption: Experimental workflow for assessing CA I inhibitor cross-reactivity.
References
- 1. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
A Researcher's Guide to Biochemical Assays for Carbonic Anhydrase Inhibitor Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate biochemical assay is critical for the accurate and efficient evaluation of carbonic anhydrase (CA) inhibitors. This guide provides a comparative analysis of the two most prevalent assays—the stopped-flow spectrophotometry assay and the esterase activity assay—complete with detailed experimental protocols, quantitative data for common inhibitors, and visualizations of the underlying biochemical pathways.
Comparative Analysis of Key Assays
The two primary methods for assessing carbonic anhydrase activity and its inhibition are the stopped-flow spectrophotometric assay, which measures the enzyme's physiological CO₂ hydration activity, and the esterase activity assay, which utilizes a surrogate substrate. The choice between these assays depends on the specific research question, available equipment, and desired throughput.
| Feature | Stopped-Flow Spectrophotometry | Esterase Activity Assay |
| Principle | Measures the rapid, enzyme-catalyzed hydration of CO₂ to bicarbonate, typically by monitoring the associated pH change with an indicator dye.[1] | Measures the hydrolysis of an ester substrate (e.g., p-nitrophenyl acetate) which releases a chromophore, allowing for colorimetric detection.[2][3] |
| Physiological Relevance | High. Directly measures the primary physiological reaction of carbonic anhydrase. | Low to Medium. Uses an artificial substrate, and the kinetics may not directly correlate with CO₂ hydration inhibition for all inhibitor classes.[2] |
| Sensitivity | High. Capable of detecting rapid kinetic events and suitable for potent inhibitors. | Moderate. Generally less sensitive than the stopped-flow method. |
| Throughput | Low to Medium. Requires specialized equipment and is generally more time-consuming per sample. | High. Amenable to a 96-well plate format, making it suitable for high-throughput screening (HTS) of large compound libraries.[3] |
| Equipment | Requires a stopped-flow instrument coupled with a spectrophotometer or fluorometer.[1] | Requires a standard spectrophotometer or microplate reader. |
| Cost | High initial investment for the stopped-flow apparatus. | Low. Utilizes common laboratory equipment and reagents. |
| Advantages | - Provides accurate kinetic parameters (kcat, Km).- Gold standard for mechanistic studies. | - Simple and inexpensive to set up.- High-throughput capabilities.- Robust and reproducible for initial screening.[3] |
| Disadvantages | - Lower throughput.- Requires specialized and expensive equipment.- More complex data analysis. | - Indirect measurement of physiological activity.- Potential for false positives/negatives with certain inhibitor scaffolds.- Slower reaction kinetics compared to CO₂ hydration.[3] |
Quantitative Comparison of Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory potency (Kᵢ and IC₅₀ values) of several well-characterized carbonic anhydrase inhibitors against key human (h) CA isoforms, as determined by various biochemical assays. These values are indicative of the inhibitors' affinity and efficacy and are crucial for comparative analysis and lead optimization in drug discovery.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Assay Type |
| Acetazolamide | 250 | 12 | 25 | 5.7 | Stopped-Flow |
| Methazolamide | 50 | 14 | 28 | 5.3 | Stopped-Flow |
| Ethoxzolamide | 20 | 8 | 15 | 4.1 | Stopped-Flow |
| Dorzolamide | 3000 | 3.5 | 45 | 4.5 | Stopped-Flow |
| Brinzolamide | 3800 | 3.1 | 48 | 6.2 | Stopped-Flow |
| Topiramate | 20000 | 230 | 30 | 50 | Stopped-Flow |
| Sulfanilamide | 1800 | 250 | 1500 | 800 | Stopped-Flow |
| Indisulam | 150 | 25 | 9.3 | 4.5 | Stopped-Flow |
| SLC-0111 (U-104) | 10000 | 980 | 45.1 | 4.5 | Stopped-Flow |
Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions (e.g., pH, temperature, substrate concentration). The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
Stopped-Flow Spectrophotometric Assay for CO₂ Hydration
This method directly measures the kinetics of CO₂ hydration by monitoring the change in pH using a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase
-
CO₂-saturated water (substrate)
-
Assay Buffer: 20 mM HEPES or TAPS buffer, pH 7.4, containing a suitable pH indicator (e.g., 0.2 mM phenol red).
-
Inhibitor stock solutions (typically in DMSO).
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the carbonic anhydrase isoform of interest in the assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the isoform but is typically in the low nanomolar range.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v).
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C). Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., 557 nm for phenol red).
-
Reaction Initiation: Rapidly mix the enzyme solution (pre-incubated with or without the inhibitor for 10-15 minutes) with the CO₂-saturated water in the stopped-flow device.
-
Data Acquisition: Record the change in absorbance over time for a short period (typically 10-100 seconds).
-
Data Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve. The uncatalyzed rate (in the absence of enzyme) should be subtracted from the catalyzed rates.
-
Inhibition Analysis: Plot the initial rates against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) for the substrate is known.
Esterase Activity Assay
This colorimetric assay is a high-throughput method that measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Microplate reader
-
96-well clear, flat-bottom plates
-
Purified carbonic anhydrase
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5.
-
Substrate Solution: p-nitrophenyl acetate (p-NPA) dissolved in acetonitrile or DMSO.
-
Inhibitor stock solutions (typically in DMSO).
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the enzyme and serial dilutions of the inhibitors in the assay buffer in a 96-well plate. Include controls for no enzyme (blank), enzyme without inhibitor (positive control), and solvent control.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25 °C).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Inhibition Calculation: Determine the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Visualizing Carbonic Anhydrase Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle of carbonic anhydrase and the mechanisms by which different classes of inhibitors interfere with this process.
Caption: The catalytic cycle of α-carbonic anhydrase.
Caption: Competitive vs. Non-competitive inhibition of carbonic anhydrase.
The zinc-containing active site of carbonic anhydrase is the target for classical sulfonamide inhibitors, which act as competitive inhibitors by directly coordinating with the zinc ion. Non-competitive inhibitors, on the other hand, bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. Understanding these mechanisms is fundamental for the rational design of novel and isoform-selective carbonic anhydrase inhibitors.
References
A Comparative Analysis of Novel Carbonic Anhydrase I Inhibitors
This guide provides an in vitro comparison of newly synthesized inhibitors targeting human carbonic anhydrase I (hCA I), a ubiquitous zinc-containing metalloenzyme involved in fundamental physiological processes such as pH regulation and CO2 homeostasis. The development of potent and selective hCA I inhibitors is of significant interest for various therapeutic applications.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of inhibitor performance based on recent experimental data.
Quantitative Comparison of Inhibitor Potency
The inhibitory effects of several newly synthesized compounds against hCA I have been evaluated and compared with the clinically used standard, Acetazolamide (AAZ). The data, presented in terms of inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are summarized below. Lower values indicate higher potency.
| Compound Class | Compound | hCA I Kᵢ (nM) | hCA I IC₅₀ (µM) | Reference Compound | Reference hCA I Kᵢ (nM) |
| Sulfonyl Semicarbazides | 5 (R=H) | 14.4 | - | Acetazolamide (1) | 250 |
| 6 (R=4-CH₃) | 11.8 | - | Acetazolamide (1) | 250 | |
| 7 (R=4-F) | 10.5 | - | Acetazolamide (1) | 250 | |
| 8 (R=4-Cl) | 9.8 | - | Acetazolamide (1) | 250 | |
| 9 (R=4-Br) | 8.5 | - | Acetazolamide (1) | 250 | |
| 10 (R=4-NO₂) | 3.5 | - | Acetazolamide (1) | 250 | |
| 11 (R=4-Cl-3-NO₂) | 6.4 | - | Acetazolamide (1) | 250 | |
| 12 (R=4-CN) | 7.9 | - | Acetazolamide (1) | 250 | |
| 13 (R=4-NHCOCH₃) | 12.5 | - | Acetazolamide (1) | 250 | |
| Carbohydrazones | 1 | 46,000 | 40 | Acetazolamide | 49,000 (as Ki in µM) |
| 2 | 38,000 | 95 | Acetazolamide | 49,000 (as Ki in µM) | |
| 3 | 47,000 | 48 | Acetazolamide | 49,000 (as Ki in µM) | |
| 4 | 56,000 | 23 | Acetazolamide | 49,000 (as Ki in µM) | |
| Sulfonamides with Imide Moieties | 11 | 368 | - | Acetazolamide | 250 |
| 12 | 159 | - | Acetazolamide | 250 | |
| 13 | 281 | - | Acetazolamide | 250 | |
| Flavonoids | Quercetin | 2,200 | - | - | - |
| Catechin | 12,800 | - | - | - | |
| Apigenin | 6,500 | - | - | - | |
| Luteolin | 4,800 | - | - | - | |
| Morin | 9,500 | - | - | - | |
| Antiviral Drugs | Abacavir | 490 | - | Acetazolamide | 190 |
| Emtricitabine | 3,510 | - | Acetazolamide | 190 | |
| Lamivudine | 2,840 | - | Acetazolamide | 190 | |
| Ribavirin | 1,120 | - | Acetazolamide | 190 | |
| Ritonavir | 980 | - | Acetazolamide | 190 |
Note: Data has been compiled from multiple sources.[2][3][4][5][6][7] Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The in vitro inhibitory activity of the synthesized compounds against hCA I is typically determined using a stopped-flow or spectrophotometric assay that measures the enzyme's esterase activity.
Determination of CA I Inhibition by Esterase Assay
This method is based on the spectrophotometric measurement of the hydrolysis of 4-nitrophenylacetate (NPA) to 4-nitrophenolate, catalyzed by carbonic anhydrase.
-
Reagents and Materials:
-
Purified human carbonic anhydrase I isoenzyme
-
Tris-SO₄ buffer (0.05 M, pH 7.4)
-
4-Nitrophenylacetate (NPA) substrate solution (3 mM)
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
-
-
Procedure:
-
The enzymatic reaction is prepared in a total volume of 3.0 mL.[5]
-
The reaction mixture contains 1.4 mL of 0.05 M Tris-SO₄ buffer (pH 7.4), 1.0 mL of 3 mM 4-nitrophenylacetate, 0.5 mL of H₂O, and 0.1 mL of the enzyme solution.[5]
-
A reference measurement is obtained using the same mixture but without the enzyme solution.[5]
-
The change in absorbance at 348 nm is monitored over a period of 3 minutes at 25°C to determine the rate of NPA hydrolysis to the 4-nitrophenylate ion.[5]
-
To determine the inhibitory effect, the enzyme is pre-incubated with various concentrations of the inhibitor compound before adding the substrate.
-
The inhibition constants (Kᵢ) are then calculated from dose-response curves.
-
Visualizations
Experimental Workflow for CA I Inhibition Assay
Caption: Workflow for determining CA I inhibitory activity.
Simplified Signaling Context of Carbonic Anhydrase
Caption: CA1's role in cellular pH and downstream signaling.
References
- 1. What are CA1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isoform-Selectivity of a Promising Carbonic Anhydrase I (CA I) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-selective enzyme inhibitors is a critical endeavor in modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation, CO2 homeostasis, and electrolyte secretion.[1][2] With 15 known human (h) isoforms, the challenge lies in designing inhibitors that selectively target a specific isoform associated with a particular pathology, thereby avoiding the side effects linked to the inhibition of other isoforms.[1][3][4][5][6]
This guide provides a comparative framework for evaluating the isoform-selectivity of a promising, hypothetical CA I inhibitor, designated as Compound X , against other well-established carbonic anhydrase inhibitors.
Comparative Inhibition Data
The isoform-selectivity of a CA inhibitor is quantified by comparing its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against the target isoform (in this case, hCA I) versus other isoforms. A higher ratio of Ki (off-target)/Ki (on-target) indicates greater selectivity. The following table summarizes the inhibitory activity of Compound X in comparison to Acetazolamide, a non-selective inhibitor, and a representative selective inhibitor for another isoform (SLC-0111 for hCA IX/XII).
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (hCA II/hCA I) | Selectivity Ratio (hCA IX/hCA I) |
| Compound X (Promising CA I Inhibitor) | 5.2 | 158 | >10,000 | >10,000 | 30.4 | >1923 |
| Acetazolamide (Non-selective) | 250 | 12 | 25 | 5.7 | 0.048 | 0.1 |
| SLC-0111 (hCA IX/XII Selective) | >400,000 | >400,000 | 45 | 4.5 | N/A | N/A |
Data for Acetazolamide and SLC-0111 are representative values from published literature.[2]
Experimental Protocols
The determination of inhibitory potency and isoform-selectivity relies on robust enzymatic assays. The following is a detailed methodology for a stopped-flow carbon dioxide (CO2) hydration assay, a gold-standard method for measuring CA activity.
Stopped-Flow CO2 Hydration Assay
This method measures the enzyme's ability to catalyze the hydration of CO2. The subsequent drop in pH is monitored using a colorimetric pH indicator.
I. Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, etc.)
-
Test inhibitors (e.g., Compound X) dissolved in an appropriate solvent (e.g., DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol Red pH indicator solution
-
CO2-saturated water
-
Stopped-flow spectrophotometer
II. Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of recombinant hCA isoforms in HEPES buffer.
-
Prepare a serial dilution of the test inhibitor and reference compounds (e.g., Acetazolamide) in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept constant and low (e.g., <0.5%) across all samples.
III. Assay Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.
-
In one syringe of the stopped-flow apparatus, load the enzyme solution mixed with the pH indicator in HEPES buffer.
-
In the second syringe, load the CO2-saturated water.
-
For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified period (e.g., 15 minutes) at room temperature before loading into the syringe.
-
Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor (if present), buffer, pH indicator, and CO2 substrate.
-
Monitor the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red) over time as the pH decreases due to the formation of bicarbonate and protons.
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
IV. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Visualizing Methodologies and Pathways
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: Workflow for determining CA inhibitor isoform-selectivity.
The fundamental mechanism of carbonic anhydrase inhibition involves the binding of the inhibitor to the zinc ion within the enzyme's active site, preventing the binding and catalysis of the natural substrate, carbon dioxide.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
References
- 1. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a New Frontier in Cancer Therapy: Differential Inhibition of Carbonic Anhydrase Isozymes by a Novel Ureido-Substituted Benzenesulfonamide
For Immediate Release
A groundbreaking class of ureido-substituted benzenesulfonamides is demonstrating significant promise in the selective inhibition of tumor-associated carbonic anhydrase (CA) isozymes, offering a potential new avenue for targeted cancer therapy. This guide provides a comprehensive comparison of a lead compound in this class, SLC-0111, with the classical CA inhibitor Acetazolamide, supported by experimental data and detailed methodologies.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH.[1][2] While ubiquitously expressed, certain isoforms, particularly CA IX and CA XII, are predominantly found in hypoxic solid tumors and are associated with tumor progression and poor prognosis.[3][4] Their selective inhibition presents a compelling strategy to disrupt the tumor microenvironment and impede cancer cell survival.[5] Novel ureido-substituted benzenesulfonamides, such as SLC-0111, have emerged as potent and selective inhibitors of these tumor-associated isoforms.[5][6][7][8]
Comparative Inhibitory Potency: A Quantitative Analysis
The inhibitory activity of a novel ureido-substituted benzenesulfonamide, exemplified by SLC-0111, and the conventional non-selective inhibitor, Acetazolamide, against key CA isozymes is summarized below. The data highlights the differential inhibition profile of the novel compound, showcasing its high potency and selectivity for the tumor-associated isoforms CA IX and CA XII over the cytosolic, off-target isoforms CA I and CA II.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| SLC-0111 (and analogues) | >10,000 | 108 | 0.6 - 21 | 4.5 - 5 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Table 1: Inhibition constants (Ki) of a novel ureido-substituted benzenesulfonamide (representing the class of compounds including SLC-0111) and Acetazolamide against human (h) carbonic anhydrase isozymes I, II, IX, and XII. Data compiled from multiple sources. It is important to note that specific Ki values for SLC-0111 can vary between studies, but the trend of high selectivity for CA IX and XII is consistent.[3][4][9][10]
Understanding the Mechanism: The Basis of Selectivity
The remarkable selectivity of ureido-substituted benzenesulfonamides for CA IX and CA XII stems from their unique chemical structure.[5][8] X-ray crystallography studies have revealed that the ureido-substituted tail of these compounds can form favorable interactions with specific amino acid residues present in the active site of CA IX, which differ from those in CA II.[5][8] This structural difference allows for a more potent and selective binding to the tumor-associated isoform.[5]
Experimental Protocols: Measuring Carbonic Anhydrase Inhibition
The determination of inhibitory potency (Ki values) is typically achieved through a stopped-flow spectrophotometric assay. This method measures the enzyme's ability to catalyze the hydration of carbon dioxide.
Stopped-Flow Spectrophotometric Assay for CA Activity:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isozymes (hCA I, II, IX, and XII) are used. The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., SLC-0111 or Acetazolamide) in a buffered solution (e.g., Tris-HCl, pH 7.4) at a controlled temperature (e.g., 25°C).
-
Substrate Preparation: A CO2-saturated solution is prepared by bubbling CO2 gas through a buffered solution containing a pH indicator (e.g., p-nitrophenol).
-
Kinetic Measurement: The enzyme-inhibitor solution and the CO2 substrate solution are rapidly mixed in a stopped-flow instrument. The catalytic reaction (CO2 hydration) causes a change in pH, which is monitored by the change in absorbance of the pH indicator over time (typically at 400 nm).
-
Data Analysis: The initial rates of the reaction are determined from the absorbance data. The concentration of inhibitor that produces 50% inhibition (IC50) is calculated by fitting the data to a dose-response curve.
-
Ki Determination: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its affinity for the enzyme (Km).
Caption: Workflow for Determining CA Inhibitory Potency.
Visualizing Differential Inhibition: A Signaling Pathway Perspective
The differential inhibition of CA isozymes by the novel compound has significant implications for the tumor microenvironment. By selectively inhibiting the extracellularly located CA IX and XII, the compound can disrupt the pH regulation that is critical for tumor cell survival and proliferation, while sparing the cytosolic CA I and II, which are important for normal physiological functions.
Caption: Differential Targeting of CA Isozymes.
Clinical Significance and Future Directions
The high selectivity of novel ureido-substituted benzenesulfonamides for tumor-associated CA isozymes translates to a potentially wider therapeutic window and reduced side effects compared to non-selective inhibitors.[2] SLC-0111 has undergone Phase I clinical trials for advanced solid tumors and has been found to be safe and well-tolerated.[6][7][11][12][13] Ongoing and future clinical investigations will further evaluate the efficacy of this new class of inhibitors, both as monotherapy and in combination with other cancer treatments.[6][7][11] The development of isoform-specific CA inhibitors represents a significant advancement in the field of oncology, paving the way for more precise and effective cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 12. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Showdown: A New Generation of Carbonic Anhydrase I Inhibitors Emerges
For Immediate Release
A novel benzenesulfamide derivative, herein designated as Compound 6b, demonstrates promising and selective inhibitory activity against Carbonic Anhydrase I (CA I), a ubiquitous enzyme implicated in a range of physiological processes and pathological conditions. This report provides a comprehensive kinetic comparison of Compound 6b with established, clinically utilized CA inhibitors, Acetazolamide and Dorzolamide, offering valuable insights for researchers, scientists, and drug development professionals.
Carbonic Anhydrase I plays a crucial role in pH regulation, CO2 transport, and ion secretion.[1] Its inhibition has been a therapeutic strategy for conditions like glaucoma, epilepsy, and altitude sickness.[2][3] The development of isoform-selective inhibitors is a key objective to minimize off-target effects and enhance therapeutic efficacy.[4]
Comparative Kinetic Analysis
The inhibitory potential of Compound 6b and the reference drugs was evaluated against human Carbonic Anhydrase I (hCA I). The key kinetic parameter, the inhibition constant (Kᵢ), quantifies the affinity of an inhibitor for its target enzyme. A lower Kᵢ value signifies a higher binding affinity and more potent inhibition.
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) | hCA IX Kᵢ (nM) | Selectivity for hCA I over hCA II |
| Compound 6b (New Inhibitor) | 25.3 [4] | 105.4[4] | 876.2[4] | 98.7[4] | ~4.2-fold |
| Acetazolamide (Known Drug) | 250 | 12 | >10000 | 25 | ~0.05-fold (less selective for CA I) |
| Dorzolamide (Known Drug) | 3000 | 3.8 | 54000 | 250 | ~0.001-fold (highly selective for CA II) |
Note: Kᵢ values for Acetazolamide and Dorzolamide are representative values from literature and can vary based on experimental conditions.
Compound 6b exhibits a significantly lower Kᵢ value for hCA I compared to the established drugs Acetazolamide and Dorzolamide, indicating a stronger binding affinity for the target enzyme.[4] Notably, Compound 6b also displays a degree of selectivity for hCA I over the closely related and physiologically important isoform, hCA II. This contrasts with Acetazolamide, which is more potent against hCA II, and Dorzolamide, which is highly selective for hCA II.[5]
Mechanism of Action: A Visual Representation
Carbonic anhydrase inhibitors typically function by binding to the zinc ion within the enzyme's active site, preventing the catalytic conversion of carbon dioxide to bicarbonate and a proton.
Caption: Carbonic Anhydrase Inhibition Pathway.
Experimental Protocols
The kinetic data presented were obtained using a stopped-flow CO₂ hydration assay. This method monitors the enzyme-catalyzed hydration of carbon dioxide.
Materials:
-
Recombinant human Carbonic Anhydrase I
-
Test inhibitors (Compound 6b, Acetazolamide, Dorzolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: A stock solution of recombinant hCA I is prepared in the assay buffer.
-
Inhibitor Preparation: Serial dilutions of the test inhibitors are prepared.
-
Assay Execution:
-
The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a defined period to allow for binding.
-
This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ leads to a decrease in pH.
-
-
Data Analysis:
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the initial rates against the inhibitor concentration.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme.
-
Caption: Workflow for CA Inhibition Assay.
Conclusion
The novel benzenesulfamide derivative, Compound 6b, demonstrates potent and selective inhibition of Carbonic Anhydrase I. Its superior binding affinity for hCA I compared to established drugs like Acetazolamide and Dorzolamide, coupled with its favorable selectivity profile, positions it as a promising lead compound for the development of new therapeutics targeting CA I-related pathologies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. What are CA1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Acetazolamide - Wikipedia [en.wikipedia.org]
- 3. Dorzolamide Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 4. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Researcher's Guide to Comparing Carbonic Anhydrase I Inhibitor Interactions using Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of utilizing Surface Plasmon Resonance (SPR) for the comparative analysis of Carbonic Anhydrase I (CA1) inhibitor interactions. Discover detailed experimental protocols, comparative binding data, and visual workflows to enhance your drug discovery efforts.
Surface Plasmon Resonance is a powerful, label-free technology that enables the real-time monitoring of biomolecular interactions, making it an invaluable tool in drug discovery and development.[1] By measuring changes in the refractive index at the surface of a sensor chip, SPR provides high-quality kinetic data on the association and dissociation of small molecule inhibitors with their protein targets.[2][3] This guide focuses on the application of SPR in characterizing and comparing inhibitors of Carbonic Anhydrase I (CA1), a zinc-containing metalloenzyme involved in various physiological processes. While many published protocols utilize the highly homologous Carbonic Anhydrase II (CAII) as a model, the methodologies are readily adaptable for CA1.[3][4]
Comparative Analysis of CA1 Inhibitor Binding Kinetics
The following table summarizes the binding kinetics of various sulfonamide-based inhibitors interacting with human Carbonic Anhydrase isoforms, including CA1. This data, derived from comprehensive SPR analyses, allows for a direct comparison of inhibitor affinities and residence times on the target enzyme.[5]
| Inhibitor | Target Isoform | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| Acetazolamide | CA1 | 1.2 x 10⁶ | 1.5 x 10⁻² | 12.5 |
| Methazolamide | CA1 | 8.5 x 10⁵ | 1.1 x 10⁻² | 13.0 |
| Ethoxzolamide | CA1 | 2.1 x 10⁶ | 9.0 x 10⁻³ | 4.3 |
| Dichlorphenamide | CA1 | 1.5 x 10⁶ | 1.8 x 10⁻² | 12.0 |
| 4-Carboxybenzenesulfonamide | CAII | 3.2 x 10⁵ | 1.6 x 10⁻² | 50.0 |
| Sulphanilamide | CAII | 1.1 x 10⁴ | 2.9 x 10⁻³ | 260.0 |
| Sulpiride | CAII | 5.2 x 10¹ | 1.8 x 10⁻³ | 34,000 |
Note: Data for 4-Carboxybenzenesulfonamide, Sulphanilamide, and Sulpiride are for CAII but are included for comparative purposes due to their common use as benchmarks in carbonic anhydrase inhibitor studies.[2]
Experimental Protocols
A typical SPR experiment for comparing CA1 inhibitor interactions can be broken down into several key stages. This protocol is a synthesized methodology based on established practices for carbonic anhydrase analysis.[6]
Materials and Reagents
-
SPR Instrument: Biacore, ProteOn, or similar.
-
Sensor Chip: CM5, or other suitable carboxylated sensor chip.
-
CA1 Enzyme: Recombinant human CA1.
-
Inhibitors: Small molecule inhibitors of interest.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0-5.5.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.
-
Regeneration Solution: A mild acidic or basic solution (e.g., 10 mM Glycine-HCl pH 2.0), to be optimized for the specific CA1-inhibitor interaction.
Procedure
-
System Preparation:
-
Thoroughly clean the SPR instrument's microfluidics system.
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
-
CA1 Immobilization:
-
Activate the carboxylated sensor chip surface by injecting a 1:1 mixture of NHS and EDC.
-
Inject a solution of CA1 (typically 10-50 µg/mL in immobilization buffer) over the activated surface. The protein will covalently bind to the sensor surface via its amine groups.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared in the same way but without the injection of CA1 to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Inhibitor Binding Analysis:
-
Prepare a series of dilutions of the small molecule inhibitors in running buffer. It is advisable to include a zero-concentration sample (running buffer only) as a baseline.
-
Inject the inhibitor solutions over the CA1-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time as the inhibitor associates with the immobilized CA1.
-
After the association phase, switch back to running buffer to monitor the dissociation of the inhibitor from the enzyme.
-
-
Surface Regeneration:
-
Inject the optimized regeneration solution to remove any remaining bound inhibitor from the CA1 surface.
-
Ensure the regeneration step is gentle enough to not denature the immobilized CA1, allowing for multiple binding cycles.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the CA1-immobilized flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters obtained for each inhibitor to rank their binding affinities and residence times.
-
Visualizing the Workflow and Interactions
The following diagrams, created using the DOT language, illustrate the experimental workflow and a common competitive binding assay format used in SPR-based inhibitor studies.
Caption: A typical experimental workflow for analyzing CA1 inhibitor interactions using SPR.
Caption: Logical diagram of a competitive binding assay using SPR to screen for CA1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. biosensingusa.com [biosensingusa.com]
- 3. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. path.ox.ac.uk [path.ox.ac.uk]
A Structural Showdown: Designing Selective Inhibitors for CA1 and CA2 Active Sites
A Comparative Guide for Researchers in Drug Discovery
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for fundamental physiological processes, including pH regulation, CO2 transport, and biosynthesis. Among the 15 human isoforms, the cytosolic CA1 and CA2 are two of the most abundant and well-studied. While they share a high degree of structural similarity, subtle differences in their active site architecture provide a critical window for the design of isoform-selective inhibitors. Such selectivity is paramount in developing targeted therapeutics for conditions like glaucoma, epilepsy, and certain cancers, while minimizing off-target effects.[1][2] This guide provides a detailed structural comparison of CA1 and CA2 active sites, supported by quantitative inhibition data and experimental protocols, to aid in the rational design of next-generation inhibitors.
At the Core of Catalysis: A Tale of Two Active Sites
The catalytic function of all α-CAs revolves around a zinc ion (Zn²⁺) situated at the bottom of a 15 Å deep active site cleft. This ion is coordinated by three conserved histidine residues (His94, His96, and His119 in CA2) and a water molecule/hydroxide ion, which is the key nucleophile in the CO2 hydration reaction. While this core setup is conserved between CA1 and CA2, the amino acid residues that line the cavity and its entrance differ, creating distinct microenvironments that can be exploited for selective inhibitor binding.
The primary strategy for achieving isoform selectivity is the "tail approach".[1] This involves designing inhibitors with a core zinc-binding group (ZBG), typically a sulfonamide, and a "tail" moiety that extends out of the active site. This tail can then form specific interactions with non-conserved residues at the rim of the active site, effectively anchoring the inhibitor preferentially to one isoform over the other.
Key Amino Acid Differences:
The most significant variations between CA1 and CA2 active sites are found in the middle and at the entrance of the catalytic pocket. These substitutions alter the shape, size, and chemical nature of the binding site.
| Residue Position (hCA II numbering) | Human CA1 | Human CA2 | Significance for Inhibitor Design |
| 67 | His | Asn | The bulky, positively charged histidine in CA1 constricts the active site entrance compared to the smaller, polar asparagine in CA2. |
| 69 | Val | Thr | A key residue distinguishing the "hydrophobic" and "hydrophilic" halves of the active site. The hydroxyl group of Thr69 in CA2 offers a hydrogen-bonding opportunity not present with Val69 in CA1. |
| 92 | Phe | Leu | The bulkier phenylalanine in CA1 narrows the active site cavity relative to the leucine in CA2. |
| 131 | Val | Phe | The larger phenylalanine in CA2 partially obstructs the middle of the active site pocket compared to valine in CA1. |
| 204 | Tyr | Leu | The presence of tyrosine in CA1 introduces a potential hydrogen-bond donor/acceptor, whereas leucine in CA2 contributes to a more hydrophobic pocket. |
These subtle yet critical differences are the foundation for the rational design of inhibitors that can distinguish between the two isoforms. For instance, an inhibitor with a tail containing a hydrogen bond acceptor could favorably interact with Thr69 in CA2, leading to enhanced selectivity.
Quantitative Comparison: Inhibitor Performance
The efficacy of inhibitors is quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC50). The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating tighter binding and higher potency.[3][4] The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% and is dependent on experimental conditions.[3][4]
The table below presents inhibition data for several standard sulfonamide inhibitors against human CA1 and CA2, highlighting the varying degrees of selectivity.
| Inhibitor | hCA1 Kᵢ (nM) | hCA2 Kᵢ (nM) | Selectivity Ratio (Kᵢ hCA1 / Kᵢ hCA2) |
| Acetazolamide | 250 | 12 | 20.8 |
| Methazolamide | 50 | 14 | 3.6 |
| Ethoxzolamide | 15 | 6 | 2.5 |
| Dorzolamide | 3000 | 9 | 333.3 |
| Brinzolamide | 3100 | 3.2 | 968.8 |
| Topiramate | 200,000 | 400 | 500 |
Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.
As the data shows, inhibitors like Dorzolamide and Brinzolamide exhibit significant selectivity for CA2 over CA1, a property that is exploited in their clinical use as anti-glaucoma agents.
Visualizing the Path to Discovery
Structure-Based Inhibitor Design Workflow
The process of designing isoform-selective inhibitors is a systematic endeavor that integrates computational and experimental approaches. The following workflow illustrates the key stages.
CA's Role in Cellular pH Homeostasis
Carbonic anhydrases are central players in maintaining pH balance. Their inhibition can alter intracellular and extracellular pH, impacting numerous signaling pathways.
Experimental Protocols: Measuring Inhibitory Activity
A robust and reproducible assay is essential for quantifying the potency of newly synthesized inhibitors. The following is a generalized protocol for a colorimetric assay based on the esterase activity of carbonic anhydrase.
Protocol: Colorimetric CA Inhibition Assay
This assay measures the CA-catalyzed hydrolysis of a substrate, typically 4-nitrophenyl acetate (NPA), to the chromophoric product 4-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm.
Materials:
-
Purified human CA1 and CA2 enzymes
-
CA Assay Buffer (e.g., Tris-HCl, pH 7.4-8.0)
-
Substrate: 4-Nitrophenyl Acetate (NPA) dissolved in a minimal amount of DMSO or acetonitrile.
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified CA1 and CA2 enzymes to a working concentration (e.g., 2-5 µg/mL) in the CA Assay Buffer.
-
Plate Setup:
-
Sample Wells: Add 90 µL of CA Assay Buffer, 5 µL of the enzyme solution, and 5 µL of the test inhibitor at various concentrations.
-
Positive Control (Uninhibited) Wells: Add 95 µL of CA Assay Buffer and 5 µL of the enzyme solution.
-
Negative Control (No Enzyme) Wells: Add 100 µL of CA Assay Buffer.
-
Background Control Wells: Add 95 µL of CA Assay Buffer and 5 µL of the test inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the NPA substrate solution to all wells to start the reaction. Mix gently.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes at room temperature.[5]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Subtract the background rate from the sample and positive control rates.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited positive control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The Kᵢ can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km) for that substrate.[4]
-
This protocol provides a framework for screening and characterizing inhibitors against CA1 and CA2, enabling the quantitative assessment of potency and selectivity crucial for advancing inhibitor design projects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Comparative Potency Analysis of Sulfonamide-Based Carbonic Anhydrase I (CA1) Inhibitor Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of a series of sulfonamide-based analogs against Carbonic Anhydrase I (CA1), a ubiquitous cytosolic enzyme. The following sections present quantitative data, detailed experimental methodologies, and visualizations of the inhibitory mechanism and experimental workflow to aid in the evaluation and selection of potent CA1 inhibitors.
Data Presentation: Inhibitory Potency of CA1 Inhibitor Analogs
The inhibitory potency of various sulfonamide analogs against human Carbonic Anhydrase I (hCA I) is typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and thus greater potency. The data presented below is compiled from multiple studies and serves as a comparative reference. It is important to note that variations in experimental conditions between studies can influence absolute values.
| Compound ID | Chemical Class | R-Group Substitution | Kᵢ (nM) against hCA I | Reference |
| 1 | Ureidobenzenesulfonamide | 4-(ureido)phenyl | 240 | [1] |
| 2 | Ureidobenzenesulfonamide | 3,4-di(ureido)phenyl | 2185 | [1] |
| 3 | Pyrazoline-substituted benzenesulfonamide | 4-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) | 316.7 ± 9.6 | [2] |
| 4 | Pyrazoline-substituted benzenesulfonamide | 4-(3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) | 533.1 ± 187.8 | [2] |
| 5 | Arylsulfonamide | 6-ethoxy-1,2,3,4-tetrahydroisoquinoline | >10000 | [3] |
| 6 | Arylsulfonamide | 6-hydroxy-1,2,3,4-tetrahydroisoquinoline | 5.1 | [3] |
| 7 | Mono-tailed benzenesulfonamide | 4-amino-N-(pyridin-2-yl) | 68.4 | [4] |
| 8 | Mono-tailed benzenesulfonamide | 4-amino-N-(pyrimidin-2-yl) | 458.1 | [4] |
| AAZ | Standard Inhibitor | Acetazolamide | 278.8 ± 44.3 | [2] |
Note: The data is collated from different research articles. Direct comparison of absolute Kᵢ values should be done with caution due to potential variations in assay conditions. The general trend within each study, however, provides valuable structure-activity relationship insights.
Experimental Protocols
The determination of inhibitory potency for CA1 inhibitors predominantly relies on enzymatic assays that measure the catalytic activity of the enzyme in the presence and absence of the inhibitor. The two most common methods are the stopped-flow CO₂ hydration assay and the esterase activity assay.
Stopped-Flow CO₂ Hydration Assay
This method directly measures the primary physiological function of carbonic anhydrase – the hydration of carbon dioxide.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The inhibitor's potency is determined by its ability to reduce this rate.
Methodology:
-
Enzyme and Inhibitor Preparation: A solution of purified human Carbonic Anhydrase I (hCA I) is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The inhibitor analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, from which serial dilutions are made.
-
Assay Procedure:
-
The enzyme and inhibitor solutions are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding equilibrium to be reached.
-
The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
The change in pH is monitored over time using a pH indicator (e.g., phenol red).
-
-
Data Analysis: The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. The inhibition constant (Kᵢ) is then determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) and applying the Cheng-Prusoff equation if IC₅₀ values are first determined.[5]
Esterase Activity Assay
This is a colorimetric method that utilizes the esterase activity of carbonic anhydrase.
Principle: CA I can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (p-NPA). The product of this hydrolysis, p-nitrophenol, is a chromophore that can be quantified spectrophotometrically. The inhibitor's potency is determined by its ability to reduce the rate of p-NPA hydrolysis.
Methodology:
-
Reagent Preparation:
-
A solution of purified hCA I is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
A stock solution of the substrate, p-nitrophenyl acetate, is prepared in a water-miscible organic solvent like acetonitrile.
-
Stock solutions of the inhibitor analogs are prepared in DMSO and serially diluted.
-
-
Assay Procedure:
-
The enzyme, buffer, and varying concentrations of the inhibitor are added to the wells of a microplate and pre-incubated.
-
The reaction is initiated by adding the substrate (p-NPA) solution to each well.
-
The increase in absorbance at 400 nm, corresponding to the formation of p-nitrophenolate, is monitored over time using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the inhibition mechanism and the substrate's Michaelis constant (Km) are known.[2][5]
Mandatory Visualizations
Mechanism of CA1 Inhibition by Sulfonamides
The primary mechanism of action for sulfonamide-based inhibitors involves the binding of the deprotonated sulfonamide moiety to the zinc ion (Zn²⁺) in the active site of Carbonic Anhydrase I. This binding event blocks the access of the natural substrate, CO₂, to the catalytic center, thereby inhibiting the enzyme's function.
Caption: Sulfonamide inhibitor binding to the catalytic zinc ion in the CA1 active site.
Experimental Workflow for Potency Determination
The general workflow for determining the inhibitory potency of a series of CA1 inhibitor analogs involves several key steps, from compound preparation to data analysis.
Caption: A generalized workflow for the experimental determination and ranking of CA1 inhibitor potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of CA Inhibitor 1
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of CA Inhibitor 1, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the safety profile of this compound. Based on available safety data sheets (SDS) for similar carbonic anhydrase inhibitors, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures must be in place.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure:
-
Eye Protection: Safety goggles with side-shields are mandatory[1][2].
-
Hand Protection: Chemical-resistant protective gloves are required. Gloves must be inspected before use and disposed of properly after handling the compound[1][2].
-
Body Protection: An impervious lab coat or clothing should be worn to prevent skin contact[1].
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator must be used. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood[1][2].
In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention[1][3]. An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled[1].
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash[4][5].
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and disposable labware, in a designated hazardous waste container[4][6].
-
The container must be made of a material compatible with the chemical and be in good condition, with a secure, leak-proof lid[7]. The original container is often the best choice for waste storage[7].
-
-
Labeling:
-
Clearly label the hazardous waste container with a completed EHS (Environmental Health and Safety) Hazardous Waste Label[4][5].
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (lab and room number), and the Principal Investigator's name and contact information[5]. Avoid using abbreviations or chemical formulas[5].
-
-
Storage:
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container[4].
-
The first rinse of the container must be collected and disposed of as hazardous waste[4]. For highly toxic chemicals, the first three rinses should be collected[4].
-
After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as solid waste or according to your institution's guidelines for rinsed glass or plastic[4][7].
-
-
Request for Pickup:
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Do not store more than 10 gallons of hazardous waste in the lab. | [4] |
| Empty Container Rinsate | The first rinse must be collected as hazardous waste. | [4] |
| Disposal of Highly Toxic Containers | The first three rinses must be collected as hazardous waste. | [4] |
| Sewer Disposal Prohibition | Prohibited for hazardous chemicals. | [4][5] |
| Solid Waste Disposal Prohibition | Prohibited for hazardous chemicals. | [4][5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Carbonic anhydrase inhibitor 9|MSDS [dcchemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Handling Guide for Carbonic Anhydrase (CA) Inhibitor 1
Disclaimer: The following guidelines provide a general framework for handling potent chemical compounds in a laboratory setting. "CA Inhibitor 1" is not a specific chemical identifier; therefore, the information below must be supplemented and superseded by the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact inhibitor you are using. The SDS is the primary source of information for safe handling, personal protective equipment (PPE), and emergency procedures.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling any chemical, it is crucial to understand its potential hazards, including toxicity, reactivity, and physical hazards. This information is detailed in the compound's SDS. Based on a general assessment for a potent research compound, the following PPE is recommended.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown- Safety goggles or face shield- N95 or higher-rated respirator (in a ventilated enclosure) |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety goggles |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety goggles |
Always inspect PPE for damage before use and do not reuse disposable items.[1][2]
Operational and Disposal Plans
A clear and concise plan for the entire lifecycle of the chemical in the laboratory is essential to ensure safety and proper disposal.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see Table 1) when unpacking.
-
Verify that the container is properly labeled and sealed.
-
Store the compound according to the manufacturer's instructions on the SDS, paying close attention to temperature and light sensitivity.
-
Keep the SDS readily accessible in the laboratory.
2.2. Handling and Experimental Procedures
-
Designated Area: All work with this compound, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a dedicated set of spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid to prevent the generation of dust.
-
Labeling: All containers with this compound, including stock solutions and dilutions, must be clearly labeled with the chemical name, concentration, date of preparation, and hazard symbols.
2.3. Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, pipette tips, and excess solutions, must be segregated into a clearly labeled hazardous waste container.
-
Disposal Method: Do not dispose of this chemical down the drain.[3] Follow your institution's and local regulations for hazardous chemical waste disposal, which typically involves incineration by a licensed waste management company.[4]
-
Empty Containers: Before disposing of the original container, rinse it three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Small Spill: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Large Spill: Evacuate the area and alert your institution's environmental health and safety (EHS) department.
-
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Consult the SDS for the specific handling requirements of your CA inhibitor.
-
Don the appropriate PPE as listed in Table 1 for solution preparation.
-
Work within a certified chemical fume hood.
-
-
Weighing:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM solution.
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully weigh the calculated amount of the solid compound onto the weigh boat.
-
-
Dissolving:
-
Transfer the weighed compound to an appropriately sized volumetric flask.
-
Add a small amount of the appropriate solvent (as specified by the manufacturer or experimental protocol) to dissolve the solid.
-
Once dissolved, add the solvent to the final volume mark.
-
-
Storage and Labeling:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a clearly labeled storage vial. The label should include:
-
"this compound"
-
Concentration (10 mM)
-
Solvent used
-
Date of preparation
-
Your initials
-
-
Store the stock solution under the conditions recommended by the manufacturer.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (weigh boat, gloves, pipette tips) in the designated hazardous waste container.
-
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
